3-(Bromomethyl)cyclobutanone
Description
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Properties
IUPAC Name |
3-(bromomethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLTMWRAJRYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449146 | |
| Record name | 3-(bromomethyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463961-43-5 | |
| Record name | 3-(bromomethyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)cyclobutan-1-one | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3-(Bromomethyl)cyclobutanone. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and novel therapeutic agents.
Physicochemical Properties
This compound, with the molecular formula C₅H₇BrO, is a halogenated cyclic ketone.[1] Its structure features a four-membered cyclobutanone ring, which imparts significant ring strain, and a reactive bromomethyl substituent at the 3-position.[1] This combination of a carbonyl group and a carbon-bromine bond makes it a versatile intermediate for a variety of chemical transformations.[1]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrO | [1][2] |
| Molecular Weight | 163.01 g/mol | [1][2] |
| Exact Mass | 161.968018 g/mol | [1] |
| Physical State | Clear to light brown liquid (oil) | [1] |
| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.522 (Predicted) | [1] |
| Polar Surface Area | 17.07 Ų | [1] |
| LogP | 0.40 | [1] |
| Solubility | Insoluble to sparingly soluble in water; soluble in most organic solvents. | [1] |
| CAS Number | 463961-43-5 | [2][3] |
Reactivity and Chemical Behavior
The unique bifunctional nature of this compound dictates its reactivity. The two primary reactive sites are the electrophilic carbon of the bromomethyl group and the carbonyl carbon.
-
Nucleophilic Substitution : The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2). The bromine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups.[1]
-
Carbonyl Chemistry : The carbonyl group participates in typical ketone reactions. These include nucleophilic additions, reductions to the corresponding alcohol, and condensations like the aldol or Knoevenagel reactions.[1]
-
Cyclization Reactions : The presence of two reactive centers within the same molecule allows for its use in intramolecular cyclization reactions to form bicyclic structures.[1]
Due to its reactivity, this compound is a key intermediate in the synthesis of complex molecules, including antimicrobial and anticancer agents.[1]
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the cyclobutane ring protons in the δ 2.5-3.0 ppm region and the bromomethyl group protons around δ 3.5-4.0 ppm.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic strong carbonyl (C=O) stretching vibration around 1750 cm⁻¹, which is typical for a strained cyclobutanone ring.[1] C-H stretching vibrations appear in the 2900-3000 cm⁻¹ range, and the C-Br stretch is observed at lower frequencies, around 550 cm⁻¹.[1]
-
Mass Spectrometry (MS) : In mass spectrometry, the molecule exhibits a characteristic 1:1 isotopic pattern for the molecular ion peak (m/z 163/165) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[1] Common fragmentation pathways include the loss of the bromine atom (M-79/81) and cleavage of the cyclobutanone ring.[1]
Experimental Protocols
A. Synthesis of this compound
An efficient route involves the bromination of a protected 3-(hydroxymethyl)cyclobutanone derivative, followed by deprotection.[4]
Protocol: Bromination and Deprotection
-
Bromination of Acetal (8): To a solution of 3-(hydroxymethyl)cyclobutanone acetal (6b) in dichloromethane, add carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
-
Reaction: Stir the mixture at room temperature. The reaction converts the hydroxyl group to a bromomethyl group, yielding this compound acetal (8) in high yield (e.g., 94%).
-
Work-up: After the reaction is complete, quench the mixture and extract the product with an organic solvent. Purify the crude product using column chromatography.
-
Deprotection: Treat the purified acetal (8) with 2 M hydrochloric acid (HCl) in refluxing ethanol.
-
Isolation: This acidic hydrolysis removes the acetal protecting group to yield the final product, this compound (10). The product can be isolated and purified by distillation or chromatography.
B. Analytical Workflow
The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.
Stability and Handling
Stability : this compound is stable under normal conditions but may be sensitive to light and air.[1] Commercial preparations are sometimes stabilized with calcium carbonate to prevent degradation.[1]
Storage : It should be stored at refrigerated temperatures (e.g., 4°C) under an inert atmosphere.[1]
Safety and Handling :
-
Hazards : This compound is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is expected to cause skin, eye, and respiratory tract irritation.[1] The relevant hazard statements include H302, H315, H319, and H335.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5]
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
Skin Contact : Wash off immediately with soap and plenty of water.[5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
-
-
Spills : In case of a spill, evacuate the area. Use personal protective equipment and contain the spill using non-combustible absorbent materials.[5] Do not let the product enter drains.[5]
References
Introduction: The Rise of Strained Ring Systems in Medicinal Chemistry
An In-Depth Technical Guide to 3-(Bromomethyl)cyclobutanone (CAS 463961-43-5): A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the need to "escape flatland" and explore three-dimensional chemical space has brought strained ring systems, particularly cyclobutanes, to the forefront of synthetic and medicinal chemistry.[1][2] The cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, allowing for the precise spatial orientation of pharmacophoric groups.[1][3]
This guide focuses on This compound (CAS No. 463961-43-5), a bifunctional building block of significant strategic importance. Its structure combines a reactive bromomethyl group, ideal for nucleophilic substitution, with a strained cyclobutanone ketone, a versatile handle for a myriad of chemical transformations.[4] This dual reactivity makes it a powerful starting material for constructing complex molecular frameworks, including spirocyclic systems and other key intermediates for biologically active compounds.[5][6] As a senior application scientist, this whitepaper serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the properties, synthesis, reactivity, and strategic applications of this valuable intermediate.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound is a liquid at room temperature, characterized by a four-membered ring that imparts significant ring strain, enhancing the reactivity of its carbonyl group.[4][7]
Physicochemical Properties
The key physical and chemical properties are summarized below for quick reference. The presence of the heavy bromine atom significantly increases its density compared to water.[4]
| Property | Value | Source(s) |
| CAS Number | 463961-43-5 | [8][9][10] |
| Molecular Formula | C₅H₇BrO | [4][10] |
| Molecular Weight | 163.01 g/mol | [4][8][10] |
| Appearance | Colorless to off-white liquid | [4][8] |
| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4][9] |
| Boiling Point (Predicted) | 210.4 ± 13.0 °C | [9][10] |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | [4] |
| Purity | Typically ≥95% | [8] |
Spectroscopic Characterization
Accurate characterization is critical for verifying the identity and purity of starting materials. The expected spectroscopic data for this compound are as follows:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1780-1800 cm⁻¹ , which is characteristic of the C=O stretch in a strained cyclobutanone ring. This is shifted to a higher wavenumber compared to a typical acyclic ketone (around 1715 cm⁻¹) due to the ring strain.[11][12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the bromomethyl group (CH₂Br), likely as a doublet around 3.5-3.8 ppm . The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region, typically between 2.0 and 3.5 ppm .
-
¹³C NMR Spectroscopy: The carbon NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift, typically >200 ppm .[7] The carbon of the CH₂Br group would appear around 30-40 ppm , with the other ring carbons resonating in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 162 and 164.[11][12]
Synthesis of this compound: A Practical Approach
An efficient and scalable synthesis is crucial for the widespread adoption of a building block. While several routes exist, a common and effective strategy involves a multi-step sequence starting from readily available materials, often utilizing a [2+2] cycloaddition as a key step to form the cyclobutane ring.[6] A well-documented approach involves the bromination of a protected 3-(hydroxymethyl)cyclobutanone intermediate.
The causality behind this choice is clear: protecting the ketone as an acetal prevents unwanted side reactions during the subsequent bromination step, which converts the primary alcohol to the desired alkyl bromide. The final deprotection step then reveals the target molecule.
Detailed Experimental Protocol: Synthesis from 3-(Hydroxymethyl)cyclobutanone Acetal
This protocol is a representative synthesis of the final two steps, starting from the readily prepared acetal intermediate.
Step 1: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 3-(hydroxymethyl)cyclobutanone acetal (1 equivalent).
-
Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution. Once dissolved, add carbon tetrabromide (CBr₄, 1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Causality: This combination of reagents forms the Appel reaction intermediate, which efficiently converts the primary alcohol to the corresponding bromide with high yield and minimal side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the this compound acetal intermediate.
Step 2: Deprotection to this compound
-
System Setup: Dissolve the purified acetal intermediate (1 equivalent) from the previous step in ethanol in a round-bottom flask.
-
Hydrolysis: Add 2 M aqueous hydrochloric acid (HCl) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC.
-
Causality: The acidic conditions catalyze the hydrolysis of the acetal, efficiently deprotecting it to reveal the ketone functional group. Refluxing ensures the reaction goes to completion.
-
-
Workup & Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to afford pure this compound.
Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound stems from its two distinct reactive sites. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.
Reactions at the Bromomethyl Group
The primary alkyl bromide is an excellent electrophile for Sɴ2 reactions . This allows for the straightforward introduction of a wide variety of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds. This is the most common application, using the cyclobutane as a rigid scaffold to position a functional group.
-
Alkylation of Amines, Anilines, and Amides: Reaction with primary or secondary amines provides access to 3-(aminomethyl)cyclobutanone derivatives, which are valuable precursors for more complex targets.
-
Formation of Ethers and Thioethers: Reaction with alcohols, phenols, or thiols in the presence of a mild base yields the corresponding ethers and thioethers.
Reactions at the Ketone Carbonyl
The strained nature of the cyclobutanone ring makes its carbonyl group more electrophilic and susceptible to nucleophilic attack compared to less strained ketones.[7]
-
Reduction: The ketone can be easily reduced to the corresponding alcohol, 3-(bromomethyl)cyclobutanol, using standard reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides a direct route to 3-(aminomethyl)cyclobutane derivatives.
-
Spirocyclization: The ketone can undergo condensation with bifunctional reagents, such as diamines, to construct spirocyclic systems.[5][14][15] Spirocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures.
Tandem and Intramolecular Reactions
The true synthetic power of this compound is realized when both functional groups are utilized in a single synthetic strategy. For example, an initial reaction at the ketone can be followed by an intramolecular cyclization involving the bromomethyl group, leading to the formation of novel bicyclic systems like 2-azabicyclo[2.1.1]hexane derivatives.[6]
Applications in Drug Discovery Programs
The incorporation of the this compound scaffold or its derivatives can significantly enhance the drug-like properties of a molecule.[1][3]
| Potential Application Area | Rationale & Strategic Value | Example Compound Classes |
| Scaffold Rigidity | The cyclobutane ring acts as a conformationally restricted linker, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][3] | Kinase Inhibitors, GPCR Modulators |
| Metabolic Stability | The cyclobutane core is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or other common linkers.[1][16] | Protease Inhibitors, CNS-active agents |
| Spirocycle Synthesis | Serves as a key starting material for spirocyclic compounds, which are valuable for exploring novel 3D chemical space and improving physicochemical properties like solubility.[5][14][17] | Antiviral, Anticancer Agents[18][19] |
| Bioisosteric Replacement | The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like lipophilicity and solubility while maintaining biological activity.[2][16] | Various therapeutic areas |
Derivatives of cyclobutanone are widely used in the development of antibiotics, antivirals, and anticancer drugs.[18][19][20] By participating as a core framework, it enables the efficient construction of molecules with specific biological activities and can enhance drug potency.[18]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.
Hazard Identification
This compound is classified as a hazardous substance.[8]
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[21][22]
-
Personal Protective Equipment (PPE):
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[22]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[22][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[22][23]
Storage Conditions
To maintain its purity and prevent degradation, this compound should be stored under the following conditions:
-
Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and air-sensitive reactions.[8][9]
-
Container: Store in a tightly sealed container in a dark place.[8]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its unique bifunctional nature, combining a strained, reactive ketone with a versatile bromomethyl handle, provides access to a rich diversity of complex molecular architectures, including desirable spirocyclic and bicyclic systems. The cyclobutane core itself imparts valuable properties such as conformational rigidity and metabolic stability, which are critical for the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, underscoring its role as an indispensable tool for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
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- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]
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Molecular structure and IUPAC name of 3-(Bromomethyl)cyclobutanone
An In-depth Technical Guide to 3-(Bromomethyl)cyclobutanone: A Versatile Building Block in Modern Synthesis
Abstract
This compound is a bifunctional carbocyclic compound that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a strained four-membered ring, a reactive ketone, and an electrophilic bromomethyl group, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's structure, spectroscopic profile, synthesis, and chemical reactivity. We delve into its applications, particularly its role as a precursor to novel therapeutic agents and other biologically active compounds, grounding the discussion in established synthetic protocols and mechanistic insights.
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of drug discovery, the three-dimensional shape of a molecule is a critical determinant of its biological activity. Saturated carbocycles are frequently incorporated into drug candidates to serve as rigid scaffolds that can orient functional groups in precise spatial arrangements. The cyclobutane ring, in particular, offers a unique set of properties, including a puckered, non-planar conformation and distinct C-C bond characteristics compared to its acyclic or larger-ring counterparts.[1] Its incorporation can enhance metabolic stability, improve binding affinity by inducing conformational restriction, and serve as a non-aromatic bioisostere for phenyl rings.[1]
Within this context, this compound (CAS No. 463961-43-5) emerges as a strategically important intermediate.[2][3][4][5][6] It possesses two orthogonal reactive sites: the carbonyl group, amenable to a wide range of nucleophilic additions and condensations, and the bromomethyl group, a prime electrophile for nucleophilic substitution reactions.[2] This dual reactivity allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of diverse compound libraries and complex target molecules.[2]
Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Structural Formula
The unequivocally correct IUPAC name for the molecule is 3-(bromomethyl)cyclobutan-1-one .[2][4] Its chemical structure consists of a four-membered cyclobutanone ring with a bromomethyl (-CH₂Br) substituent at the C3 position.
Caption: Molecular structure of this compound.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification procedures, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 463961-43-5 | [2][3][4][5] |
| Molecular Formula | C₅H₇BrO | [2][4][6][7] |
| Molecular Weight | 163.01 g/mol | [2][3][4] |
| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg | [3][5] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Appearance | Colorless liquid | [2] |
| SMILES | O=C1CC(CBr)C1 | [2][4][6] |
| InChI Key | KFXLTMWRAJRYGV-UHFFFAOYSA-N | [2][5][7] |
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization is paramount for confirming the identity and purity of synthetic intermediates. The following spectroscopic data are characteristic of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound, the expected signals in CDCl₃ are:
-
~3.62 ppm (d, 2H): This doublet corresponds to the two protons of the bromomethyl group (-CH₂Br). The deshielding is due to the adjacent electronegative bromine atom.
-
~2.7–3.3 ppm (m, 5H): This complex multiplet region arises from the five protons on the cyclobutane ring. The complexity is a result of the ring's puckered conformation and the intricate spin-spin coupling between non-equivalent protons.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum is a powerful tool for identifying the carbon skeleton.
-
~204.8 ppm: This downfield signal is highly characteristic of the carbonyl carbon (C=O) in a strained four-membered ring.[8][9]
-
~51.9, 37.2, 26.2 ppm: These three signals correspond to the remaining four carbon atoms. One signal represents the two equivalent carbons at the C2 and C4 positions, another represents the C3 carbon attached to the bromomethyl group, and the last represents the carbon of the bromomethyl group itself (-CH₂Br).[8] The specific assignment requires more advanced NMR experiments, but the presence of four distinct signals in the aliphatic region confirms the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
-
~1785 cm⁻¹: A strong, sharp absorption band in this region is indicative of the C=O stretching vibration of a cyclobutanone.[10] The frequency is higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain.
-
~600-700 cm⁻¹: A moderate absorption in this range is typically associated with the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks at m/z 162 and 164 with a nearly 1:1 intensity ratio. This isotopic signature is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) at m/z 83 and alpha-cleavage adjacent to the carbonyl group.
| Spectroscopic Data | Characteristic Signal | Interpretation |
| ¹H NMR | ~3.62 ppm (d, 2H) | Protons on carbon adjacent to bromine (-CH₂Br) |
| ¹³C NMR | ~204.8 ppm | Carbonyl carbon (C=O) in a strained ring |
| IR | ~1785 cm⁻¹ (strong) | C=O stretch characteristic of cyclobutanone |
| MS | m/z 162/164 (1:1 ratio) | Molecular ion peak showing isotopic pattern of one Br atom |
Synthesis and Purification
While several methods for synthesizing this compound exist, an efficient and high-yielding route starting from 3-(hydroxymethyl)cyclobutanone has been reported, which overcomes the low yields of previous methods.
Synthetic Strategy and Workflow
The strategy involves protecting the ketone as an acetal, converting the primary alcohol to a bromide, and finally deprotecting the ketone. This sequence prevents unwanted side reactions at the carbonyl group during the bromination step.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is an adapted representation from the literature and should be performed by qualified personnel with appropriate safety measures.[8]
Step 1: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal
-
To a solution of 3-(hydroxymethyl)cyclobutanone acetal in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Causality: This is an Appel reaction, a mild and efficient method for converting primary alcohols to alkyl bromides. It avoids the harsh acidic conditions of reagents like HBr, which could prematurely cleave the acetal protecting group.
-
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the this compound acetal intermediate.
Step 2: Acetal Deprotection
-
Dissolve the purified this compound acetal in ethanol.
-
Add 2 M aqueous hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.
-
Causality: The acidic conditions catalyze the hydrolysis of the acetal, regenerating the ketone functional group. The reaction is driven to completion by the volatility of the alcohol byproduct from the acetal.
-
-
Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield this compound. Further purification by chromatography may be performed if necessary.
-
Self-Validation: The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3. The disappearance of acetal-related proton signals and the appearance of the characteristic downfield carbonyl peak (~205 ppm) in the ¹³C NMR spectrum are key indicators of a successful conversion.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, allowing it to serve as a versatile linchpin in complex molecule synthesis.[2]
Caption: Dual reactivity map of this compound.
Reactions at the Bromomethyl Group
The primary C-Br bond is highly susceptible to SN2 reactions with a variety of nucleophiles. This allows for the facile introduction of diverse functionalities.
-
With O-Nucleophiles: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields ethers.
-
With N-Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to install nitrogen-containing groups, which are crucial in many pharmaceutical compounds.
-
With S-Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers.
-
With C-Nucleophiles: Stabilized carbanions, such as those from malonic esters or cyanide, can be used for carbon-carbon bond formation.
Reactions at the Carbonyl Group
The ketone functionality can undergo a host of classical carbonyl reactions.
-
Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 3-(bromomethyl)cyclobutanol.
-
Wittig Reaction: Phosphonium ylides can convert the carbonyl group into an exocyclic double bond, yielding 1-alkylidene-3-(bromomethyl)cyclobutanes.
-
Grignard/Organolithium Addition: These powerful nucleophiles add to the carbonyl to form tertiary alcohols.
Application in Target-Oriented Synthesis
This compound is a key intermediate in the synthesis of biologically active natural and unnatural products. For example, it is a documented precursor in the total synthesis of 2,4-methanoproline, a non-proteinogenic amino acid that acts as an insect antifeedant.[8] This highlights its utility in constructing strained bicyclic systems.
Role in Drug Discovery and Medicinal Chemistry
The unique structural and reactive profile of this compound makes it an attractive scaffold for drug discovery programs.[11][12]
-
Scaffold Decoration: It provides a rigid cyclobutane core that can be systematically "decorated" at two distinct points. A library of compounds can be rapidly generated by first reacting a series of nucleophiles at the bromomethyl position, followed by a second diversification step at the carbonyl group (or vice versa).
-
Access to Novel Chemical Space: The strained ring system allows chemists to explore regions of chemical space that are distinct from more common 5- and 6-membered rings, potentially leading to compounds with novel mechanisms of action and improved selectivity.[12]
-
Precursor for Bioactive Molecules: Its derivatives have been investigated for a range of biological activities, including potential use as antimicrobial and anticancer agents.[2]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers the synthesis of complex and biologically relevant molecules. Its well-defined structure, predictable dual reactivity, and role as a precursor to unique carbocyclic scaffolds ensure its continued importance in synthetic chemistry. For professionals in drug development, this compound represents a valuable starting point for the rational design of new therapeutic agents, offering a reliable and versatile platform for innovation.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 463961-43-5 [smolecule.com]
- 3. This compound | CAS#:463961-43-5 | Chemsrc [chemsrc.com]
- 4. This compound 97% | CAS: 463961-43-5 | AChemBlock [achemblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. doronscientific.com [doronscientific.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties and Appearance of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)cyclobutanone is a bifunctional organic molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecular architectures.[1] Its structure, featuring a strained cyclobutanone ring and a reactive bromomethyl group, imparts unique chemical properties that are leveraged in the synthesis of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies for their determination.
Molecular Structure and Identification
The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers.
| Identifier | Value |
| IUPAC Name | 3-(bromomethyl)cyclobutan-1-one |
| CAS Number | 463961-43-5 |
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 163.01 g/mol |
| Canonical SMILES | C1C(CC1=O)CBr |
| InChI | InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |
| InChI Key | KFXLTMWRAJRYGV-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Notes |
| Physical State | Clear liquid (oil) at room temperature.[1] | May appear colorless to light brown, with a low viscosity.[1] |
| Odor | Characteristic organic solvent odor.[1] | Typical for brominated ketone compounds.[1] |
| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg (Predicted).[1] | The presence of the bromomethyl group significantly increases the boiling point compared to cyclobutanone (99 °C).[1] |
| Melting Point | Not experimentally determined. | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted).[1] | The bromine atom contributes to its density being significantly higher than water.[1] |
| Solubility | Soluble in organic solvents.[1] | Sparingly soluble in water due to its inability to form strong hydrogen bonds.[2] |
| Refractive Index | 1.522 | Typical for an organic compound containing a bromine substituent.[1] |
| Polar Surface Area | 17.07 Ų | Reflects the contribution of the carbonyl oxygen atom.[1] |
| LogP | 0.40 | Indicates moderate lipophilicity.[1] |
Relationship Between Structure and Physical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the key relationships between its structural features and its macroscopic physical characteristics.
References
3-(Bromomethyl)cyclobutanone molecular formula and weight
This document provides the key molecular properties of the chemical compound 3-(Bromomethyl)cyclobutanone, a halogenated cyclic ketone. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
The fundamental chemical identifiers for this compound are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, as well as for analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₇BrO[1][2][3][4] |
| Molecular Weight | 163.01 g/mol [1][2][3][5] |
| Exact Mass | 161.968018 g/mol [1] |
The structure of this compound consists of a four-membered cyclobutanone ring substituted with a bromomethyl group at the third position.[1] This bifunctional molecule contains both a carbonyl group and a carbon-bromine bond, influencing its chemical reactivity.[1] Due to the presence of the bromine atom, the compound has a predicted density of approximately 1.6 g/cm³.[1][2]
References
A Technical Guide to the Solubility Profile of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility of 3-(Bromomethyl)cyclobutanone in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and general principles of solubility for similar molecules. Additionally, a detailed experimental protocol for determining its quantitative solubility is provided.
Core Compound Information: this compound is a halogenated cyclic ketone with the molecular formula C₅H₇BrO and a molecular weight of approximately 163.01 g/mol .[1][2] Its structure, featuring a polar carbonyl group and a moderately nonpolar cyclobutane ring with a bromomethyl substituent, suggests a versatile solubility profile. The predicted LogP value of 0.40 indicates moderate lipophilicity, implying solubility in a range of organic solvents.[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The polar ketone functional group allows for dipole-dipole interactions with polar solvents, while the alkyl frame and bromine atom suggest miscibility with nonpolar and weakly polar organic solvents. It is generally described as being soluble in organic solvents.[1] However, as an α-halo ketone, it is reactive and may degrade in the presence of nucleophilic solvents or basic conditions, such as in the Favorskii rearrangement.[3]
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Potential Issues |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The polar carbonyl group may allow for minimal solubility, but the overall nonpolar character of the molecule will limit it. |
| Methanol | Soluble | The polarity is suitable for dissolving the ketone, but reactivity (e.g., solvolysis) is possible over time. | |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. | |
| Polar Aprotic | Acetone | Soluble | The ketone structure of the solvent is highly compatible with the solute. |
| Acetonitrile (ACN) | Soluble | A common solvent for organic reactions and analysis that should readily dissolve the compound. | |
| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong, polar aprotic solvent; should be an effective solvent. | |
| Nonpolar | Hexane | Soluble | The cyclobutane ring and bromomethyl group should allow for sufficient van der Waals interactions. |
| Toluene | Soluble | The aromatic, nonpolar nature makes it a suitable solvent. | |
| Dichloromethane (DCM) | Soluble | A common, weakly polar solvent that is effective for a wide range of organic molecules. | |
| Diethyl Ether | Soluble | The ether's slight polarity and alkyl groups are well-suited to dissolve the compound. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "shake-flask" or equilibrium solubility method. This procedure is designed to determine the concentration of a saturated solution of this compound at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
2. Procedure:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Record the mass of the added compound.
-
Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.
-
Dilute the filtered saturated solution gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining equilibrium solubility.
References
Spectroscopic data for 3-(Bromomethyl)cyclobutanone (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Bromomethyl)cyclobutanone, a valuable building block in organic synthesis. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on predicted and typical spectroscopic values derived from established principles and data for analogous structures. The information herein serves as a robust reference for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show complex signals for the cyclobutane ring protons due to their diastereotopic nature and complex spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-3 (methine) | 2.8 - 3.2 | Multiplet | The proton on the carbon bearing the bromomethyl group will be deshielded. |
| H-2, H-4 (methylene) | 2.2 - 2.8 | Multiplets | These protons are diastereotopic and will exhibit complex splitting patterns. |
| -CH₂Br (bromomethyl) | 3.4 - 3.7 | Doublet | Deshielded by the adjacent electronegative bromine atom. |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carbonyl) | 205 - 215 | The carbonyl carbon of a four-membered ring is significantly deshielded. |
| C-2, C-4 (methylene) | 40 - 50 | Alpha to the carbonyl group. |
| C-3 (methine) | 35 - 45 | The carbon atom attached to the bromomethyl group. |
| -CH₂Br (bromomethyl) | 30 - 40 | Influenced by the electronegativity of the bromine atom. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a high-frequency carbonyl stretch due to the ring strain of the cyclobutanone moiety.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch | ~1785[1] | Strong | The high frequency is characteristic of a four-membered cyclic ketone.[1] |
| C-H Stretch (sp³) | 2900 - 3000 | Medium-Strong | Typical for alkane C-H bonds. |
| C-Br Stretch | 550 - 650 | Medium |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
| m/z Value | Proposed Fragment | Notes |
| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound. |
| 83 | [M - Br]⁺ | Loss of a bromine radical. |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Resulting from the fragmentation of the cyclobutane ring. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer.
For ¹H NMR, the experiment is run to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum is typically obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is usually taken first and then subtracted from the sample spectrum. The spectrum is recorded as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Bromomethyl)cyclobutanone
Abstract
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)cyclobutanone. Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of NMR spectroscopy. It includes tabulated chemical shifts, multiplicities, and coupling constants. Furthermore, this guide outlines comprehensive experimental protocols for sample preparation and data acquisition, and provides graphical visualizations of the experimental workflow and molecular structural relationships to aid in the interpretation of the spectral data.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its NMR spectra. The molecule possesses a plane of symmetry passing through the carbonyl group and the C3 carbon, rendering the protons and carbons at the C2 and C4 positions chemically equivalent. The predicted spectral data are based on analysis of chemical shift increments, spin-spin coupling principles, and typical values for similar structural motifs in deuterated chloroform (CDCl₃).
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to exhibit three distinct sets of signals corresponding to the three unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₐ | 3.45 | Doublet (d) | Jac = 6.5 Hz | 2H | -CH ₂Br |
| Hb | 3.10 - 3.30 | Multiplet (m) | - | 4H | CH ₂ (Ring, C2/C4) |
| Hc | 2.80 - 3.00 | Multiplet (m) | Jac = 6.5 Hz | 1H | CH (Ring, C3) |
Note: The protons on the cyclobutanone ring (Hb) are expected to form a complex multiplet due to both geminal and vicinal coupling with each other and with the methine proton (Hc). The methine proton (Hc) is also expected to be a complex multiplet, but is primarily described by its coupling to the adjacent bromomethyl protons.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Label | Chemical Shift (δ, ppm) | Assignment |
| C₁ | 207.5 | C =O (Carbonyl) |
| C₂/C₄ | 48.0 | C H₂ (Ring) |
| C₃ | 35.5 | C H (Ring) |
| C₄ | 34.0 | -C H₂Br |
Experimental Protocols
The following protocols describe the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]
-
Sample Weighing: Accurately weigh 10-20 mg of pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][3]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[2]
-
Dissolution: Agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, the solution must be filtered.[2][4]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[4]
NMR Data Acquisition
These parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.
J-Coupling Relationships
This diagram shows the predicted through-bond proton-proton (¹H-¹H) coupling (J-coupling) network in this compound. Arrows indicate which protons are expected to split each other's signals.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Infrared spectroscopy carbonyl frequency of 3-(Bromomethyl)cyclobutanone
An In-depth Technical Guide to the Infrared Spectroscopy Carbonyl Frequency of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of this compound, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Understanding the vibrational properties of this functional group is crucial for the structural elucidation and characterization of cyclobutanone derivatives, which are valuable intermediates in organic synthesis and drug development.
Introduction to Carbonyl Infrared Spectroscopy
Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds. The carbonyl group (C=O) exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 1650-1850 cm⁻¹. The precise frequency of this absorption is highly sensitive to the molecular environment of the carbonyl group, making IR spectroscopy an excellent tool for structural analysis.[1]
For cyclic ketones, the C=O stretching frequency is significantly influenced by ring strain. In cyclobutanone and its derivatives, the four-membered ring imposes considerable angle strain, which alters the hybridization of the carbonyl carbon and consequently affects the C=O bond strength and its stretching frequency.
Factors Influencing the Carbonyl Frequency in this compound
The carbonyl stretching frequency in this compound is primarily determined by two key factors: ring strain and the electronic effect of the substituent.
Ring Strain
Incorporating a carbonyl group into a small ring, such as a four-membered ring, leads to a significant increase in the C=O stretching frequency.[2] For instance, acyclic ketones like acetone show a C=O stretch around 1715 cm⁻¹, whereas cyclobutanone exhibits this absorption at a much higher frequency, approximately 1785 cm⁻¹.[3]
This increase is attributed to the increased s-character in the C=O sigma bond. To accommodate the strained 90° bond angles within the cyclobutane ring, the carbon atoms utilize more p-character in the ring's C-C bonds. Consequently, more s-character is directed into the exocyclic C=O bond, leading to a stronger and stiffer bond that vibrates at a higher frequency.[4]
Electronic Effect of the 3-(Bromomethyl) Substituent
The 3-(bromomethyl) group is located at the β-position relative to the carbonyl group. The primary electronic influence of this substituent on the carbonyl frequency is its inductive effect. The electronegative bromine atom withdraws electron density through the sigma bonds. This inductive effect (-I effect) can influence the electron density at the carbonyl carbon.
While the inductive effect is strongest at the α-position, it can still have a minor influence from the β-position. An electron-withdrawing group can slightly increase the force constant of the C=O bond, leading to a small increase in the stretching frequency. Therefore, it is anticipated that the C=O stretching frequency of this compound will be slightly higher than that of unsubstituted cyclobutanone.
Quantitative Data Summary
The following table summarizes the characteristic C=O stretching frequencies for various ketones, providing context for the expected value for this compound.
| Compound Name | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factor(s) |
| Acetone (Acyclic Ketone) | CH₃COCH₃ | ~1715 | Baseline (minimal strain) |
| Cyclohexanone | C₆H₁₀O | ~1715 | Low ring strain (similar to acyclic) |
| Cyclopentanone | C₅H₈O | ~1750 | Moderate ring strain |
| Cyclobutanone | C₄H₆O | ~1785 | High ring strain |
| This compound | BrCH₂-C₄H₅O | ~1790 (Estimated) | High ring strain and inductive effect from the substituent |
Experimental Protocol for Infrared Spectroscopy
This section outlines a detailed methodology for obtaining the infrared spectrum of a compound such as this compound.
Objective: To acquire a high-resolution Fourier Transform Infrared (FT-IR) spectrum of the sample to determine the carbonyl stretching frequency.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (select one based on the physical state of the sample):
-
For Liquid Samples (Neat):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the center of the diamond crystal, ensuring the crystal is fully covered.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Set the data acquisition parameters:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (to improve signal-to-noise ratio)
-
-
Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction and smoothing if necessary.
-
Identify the strong, sharp absorption band in the region of 1750-1850 cm⁻¹.
-
Use the peak-picking tool in the software to determine the exact wavenumber (cm⁻¹) of the maximum absorbance for the carbonyl stretch.
Visualization of Influencing Factors
The following diagram illustrates the logical relationship between molecular structure and the carbonyl stretching frequency in cyclic ketones.
Caption: Relationship between ring strain, electronic effects, and C=O frequency.
The diagram above provides a visual workflow of the key factors that modulate the carbonyl stretching frequency. High ring strain in the cyclobutanone core is the dominant factor, establishing a high baseline frequency. The β-bromomethyl substituent is expected to introduce a smaller, secondary perturbation through its inductive electron-withdrawing effect, resulting in a slight increase in the observed frequency.
References
Mass spectrometry fragmentation pattern of 3-(Bromomethyl)cyclobutanone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is an indispensable analytical technique in chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of compounds. Understanding the fragmentation patterns of molecules is key to their identification and characterization. This guide provides a detailed theoretical analysis of the expected mass spectrometry fragmentation pattern of this compound. Due to the absence of published experimental spectra for this specific compound, this guide leverages established fragmentation principles for ketones, halogenated compounds, and cyclic systems to predict its behavior under electron ionization (EI).
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, initiated by the removal of an electron to form the molecular ion (M⁺˙). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.7% and 49.3%, respectively), will result in characteristic M and M+2 isotope peaks for all bromine-containing fragments.[1][2]
The molecular formula for this compound is C₅H₇BrO. The nominal molecular weight will be 162 g/mol (using ⁷⁹Br) and 164 g/mol (using ⁸¹Br).
Key Predicted Fragmentation Mechanisms:
-
Alpha-Cleavage: As a ketone, this compound is expected to undergo α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[3][4] This can occur on either side of the carbonyl.
-
Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, leading to the loss of a bromine radical (•Br).[1][5]
-
Ring Opening and Subsequent Fragmentations: Cyclobutane rings are strained and can undergo ring-opening upon ionization, leading to a variety of subsequent fragmentations.[6][7]
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a straight alkyl chain, related rearrangement processes might occur.[4][8]
Data Presentation: Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway. The m/z values are calculated using the ⁷⁹Br isotope. The corresponding M+2 peak would be observed at m/z + 2 for each bromine-containing fragment.
| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Proposed Fragmentation Pathway |
| 162/164 | [C₅H₇BrO]⁺˙ | Molecular Ion (M⁺˙) |
| 133/135 | [C₅H₆Br]⁺ | Loss of CO (α-cleavage followed by rearrangement) |
| 83 | [C₅H₇O]⁺ | Loss of •Br |
| 69 | [C₄H₅O]⁺ | α-cleavage (loss of •CH₂Br) |
| 55 | [C₃H₃O]⁺ | α-cleavage (loss of •C₂H₄Br) |
| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutane ring |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum (EI-MS) is as follows:
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent such as dichloromethane or methanol.
-
The concentration should be in the range of 10-100 µg/mL.
2. Instrument Parameters (Typical for a Quadrupole Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Ion Source Temperature: 200-250 °C
-
Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
3. Data Acquisition:
-
Acquire a background spectrum of the solvent or system before introducing the sample.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum of the sample.
-
Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.
Mandatory Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted fragmentation pathways of this compound.
The mass spectrometry fragmentation of this compound is predicted to be a complex process involving characteristic cleavages of the ketone functionality, loss of the bromine substituent, and fragmentation of the cyclobutane ring. The presence of bromine will be readily identifiable by the M/M+2 isotopic pattern in the molecular ion and bromine-containing fragments. While this guide provides a robust theoretical framework, experimental verification is essential for a definitive understanding of the fragmentation pattern. The provided information serves as a valuable resource for researchers in the identification and structural elucidation of this and related compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Electronic structure and theoretical studies of 3-(Bromomethyl)cyclobutanone
An in-depth technical guide on the electronic structure and theoretical studies of 3-(Bromomethyl)cyclobutanone, tailored for researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its utility as a building block stems from the presence of a reactive carbonyl group within a strained four-membered ring and a bromomethyl substituent that can participate in nucleophilic substitution reactions. A thorough understanding of its electronic structure and conformational landscape is paramount for predicting its reactivity and designing novel synthetic pathways. This guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular geometry, vibrational properties, and electronic frontier orbitals. While experimental data is limited, computational methods, particularly Density Functional Theory (DFT), offer valuable insights into its chemical behavior.
Introduction
The cyclobutane moiety, a four-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives. In the case of this compound, the combination of this strained ring system with a carbonyl group and a bromomethyl group creates a versatile synthetic intermediate. The carbonyl group can undergo a variety of reactions, including nucleophilic additions and enolate chemistry, while the bromomethyl group serves as an excellent electrophile for the introduction of various functional groups.
Computational chemistry provides a powerful tool to investigate the intricacies of such molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate the preferred conformations, geometric parameters, vibrational frequencies, and electronic properties, which are often challenging to determine experimentally. This guide summarizes the available theoretical data on this compound, providing a foundational understanding for its application in research and drug development.
Molecular Structure and Conformational Analysis
The structure of this compound is characterized by its molecular formula, C₅H₇BrO, and a molecular weight of approximately 163.01 g/mol .[1] The cyclobutanone ring is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain.[1] The presence of a chiral center at the carbon atom bearing the bromomethyl group means that this compound can exist as a pair of enantiomers.
Computational Methodology for Geometry Optimization
The geometric parameters of this compound can be determined computationally through geometry optimization. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G(d,p).
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Predicted Geometric Parameters
| Parameter | Typical Value (Å or °) |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-C (ring) | ~1.55 |
| C-Br | ~1.94 |
| C-H | ~1.09 |
| **Bond Angles (°) ** | |
| C-C-C (ring) | ~90 |
| O=C-C | ~135 |
| C-C-Br | ~110 |
| Dihedral Angles (°) | |
| Ring Puckering | Variable |
Note: These are approximate values and the actual calculated values for this compound may vary.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectra.
Computational Methodology for Vibrational Frequencies
The same level of theory used for geometry optimization (DFT/B3LYP/6-31G(d,p)) is typically employed to calculate the harmonic vibrational frequencies.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or equivalent.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Procedure:
-
Use the optimized geometry of this compound.
-
Perform a frequency calculation to obtain the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Predicted Vibrational Frequencies
A full list of calculated vibrational frequencies for this compound is not available in the literature. However, key vibrational modes can be predicted based on the functional groups present.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O stretch | 1780 - 1750 |
| C-H stretch (alkyl) | 3000 - 2850 |
| C-Br stretch | 700 - 500 |
| CH₂ bend | ~1465 |
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Computational Methodology for Electronic Properties
Single-point energy calculations on the optimized geometry are performed to determine the electronic properties.
Experimental Protocol: Electronic Property Calculation
-
Software: Gaussian, ORCA, or equivalent.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d,p).
-
Procedure:
-
Use the optimized geometry of this compound.
-
Perform a single-point energy calculation.
-
Extract the energies of the HOMO and LUMO.
-
Frontier Molecular Orbitals
For this compound, theoretical studies suggest that the HOMO is primarily localized on the lone pair electrons of the carbonyl oxygen atom.[1] The LUMO is expected to be associated with the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the C-Br bond. The energy difference between the HOMO and LUMO dictates the molecule's susceptibility to nucleophilic and electrophilic attack.
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The lack of specific published data prevents the inclusion of quantitative values. These would be key outputs of the recommended computational protocol.
Synthesis and Spectroscopic Characterization
While detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in readily available literature, some spectroscopic data has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reported NMR data for this compound is as follows:
-
¹H NMR (CDCl₃): δ 3.62 (d, J=5.90 Hz, 2H), 3.14–3.27 (m, 2H), 2.68–2.98 (m, 3H).
-
¹³C NMR (CDCl₃): δ 204.8, 51.9, 37.2, 26.2.
Logical Workflow for Theoretical Studies
The following diagram illustrates the logical workflow for the theoretical investigation of this compound's electronic structure.
Conclusion
This technical guide has outlined the key theoretical approaches for studying the electronic structure of this compound. While specific, comprehensive experimental and computational data in the public domain is scarce, the methodologies presented here provide a robust framework for researchers to generate valuable insights into this important synthetic intermediate. DFT calculations at the B3LYP/6-31G(d,p) level of theory are recommended for obtaining reliable information on its geometry, vibrational frequencies, and electronic properties. Such theoretical data is invaluable for understanding its reactivity, predicting its behavior in chemical reactions, and guiding the development of new synthetic applications and drug candidates. Further experimental and computational studies are warranted to build a more complete picture of this versatile molecule.
References
The Genesis of a Versatile Building Block: A Technical Guide to 3-(Bromomethyl)cyclobutanone
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, synthesis, and applications of 3-(Bromomethyl)cyclobutanone. This valuable synthetic intermediate has played a significant role in the advancement of organic synthesis and medicinal chemistry.
Introduction: The Emergence of a Strained Ring System
The chemistry of cyclobutane derivatives has long intrigued chemists due to the inherent ring strain of the four-membered carbocycle. This strain, while a challenge in synthesis, imparts unique reactivity that can be harnessed for complex molecular construction. The introduction of a reactive bromomethyl handle to the cyclobutanone core created this compound, a bifunctional molecule with significant potential as a building block in organic synthesis. Its utility lies in the orthogonal reactivity of the ketone and the primary alkyl bromide, allowing for sequential and controlled functionalization.
While the precise first synthesis of this compound is not readily apparent in the historical literature, its development is intrinsically linked to the broader exploration of cyclobutanone synthesis. Early methods for constructing the cyclobutane ring were often low-yielding and lacked generality. Key advancements, such as the [2+2] cycloaddition of ketenes with olefins and various ring expansion strategies, paved the way for the efficient synthesis of functionalized cyclobutanones.[1][2] The preparation of 3-(halomethyl)cyclobutanone derivatives, including the bromo and chloro analogs, was a logical progression in this field, providing access to versatile intermediates for further elaboration.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrO | |
| Molecular Weight | 163.01 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 210.4 °C (predicted) | |
| CAS Number | 463961-43-5 |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 3.62 (d, J=5.90 Hz, 2H), 3.14–3.27 (m, 2H), 2.68–2.98 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ 204.8, 51.9, 37.2, 26.2 |
| Infrared (IR) | Carbonyl (C=O) stretch: ~1785 cm⁻¹ (characteristic for a cyclobutanone) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 3-(hydroxymethyl)cyclobutanone. This precursor can be synthesized via several routes, with the [2+2] cycloaddition of dichloroketene with a suitable olefin followed by dechlorination and reduction being a prominent method.
Synthesis of 3-(Hydroxymethyl)cyclobutanone Acetal
A practical route to the precursor 3-(hydroxymethyl)cyclobutanone involves the protection of the ketone as an acetal prior to functional group manipulation.
| Reactants | Reagents | Product | Yield | Reference |
| Allyl benzyl ether | 1. Cl₃CCOCl, POCl₃, Zn-Cu, Et₂O; 2. Zn, HOAc; 3. Ethylene glycol, p-TsOH | 3-(Hydroxymethyl)cyclobutanone ethylene acetal | - |
Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal and Deprotection
The conversion of the alcohol to the bromide is a key step, followed by deprotection to yield the target molecule.
| Reactant | Reagents | Product | Yield | Reference |
| 3-(Hydroxymethyl)cyclobutanone ethylene acetal | 1. CBr₄, PPh₃, CH₂Cl₂; 2. 2 M HCl, EtOH, reflux | This compound | 44% (overall from allyl benzyl ether) |
Experimental Protocol: Synthesis of this compound from 3-(Hydroxymethyl)cyclobutanone Acetal
This section provides a detailed experimental protocol for a key transformation in the synthesis of this compound.
Step 1: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal
-
To a solution of 3-(hydroxymethyl)cyclobutanone ethylene acetal in dichloromethane at room temperature, add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound ethylene acetal. A reported yield for this step is 94%.
Step 2: Deprotection of this compound Acetal
-
Dissolve the this compound ethylene acetal in ethanol.
-
Add 2 M aqueous hydrochloric acid (HCl).
-
Reflux the reaction mixture until the deprotection is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Applications in Organic Synthesis and Medicinal Chemistry
This compound is a versatile intermediate in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its bifunctional nature allows for a range of transformations.
Synthesis of 2,4-Methanoproline
A significant application of 3-(halomethyl)cyclobutanones is in the synthesis of 2,4-methanoproline, a conformationally restricted non-proteinogenic amino acid that has been explored as an antifeedant. The synthesis involves the reaction of 3-(chloromethyl)cyclobutanone with an amine, followed by cyclization.[3]
The following diagram illustrates the synthetic workflow for the synthesis of a 2,4-methanoproline analogue starting from 3-(chloromethyl)cyclobutanone.
Caption: Synthetic workflow for a 2,4-methanoproline analogue.
Role in Drug Discovery
The cyclobutane motif is increasingly recognized for its potential in drug design. Its rigid, three-dimensional structure can impart favorable properties such as improved metabolic stability and binding affinity. This compound serves as a key starting material for the introduction of this valuable scaffold into potential therapeutic agents. It has been utilized in the synthesis of compounds with potential antimicrobial and anticancer activities.
Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis. From its conceptual origins in the broader history of cyclobutane chemistry to its application in the synthesis of complex molecules like 2,4-methanoproline, this compound continues to be a relevant tool for chemists. The ability to introduce a strained four-membered ring with a reactive handle provides a powerful strategy for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this and related halomethylcyclobutanones will undoubtedly lead to the discovery of new synthetic methodologies and the development of innovative molecular structures.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Bromomethyl)cyclobutanone
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (ca. 26 kcal/mol), is now recognized as a valuable structural motif in medicinal chemistry.[1] Its unique, puckered three-dimensional geometry provides a scaffold that can improve metabolic stability, reduce planarity, and orient pharmacophoric groups in novel regions of chemical space.[1] 3-(Bromomethyl)cyclobutanone, in particular, is a bifunctional building block of significant strategic importance. The reactive bromomethyl group serves as a versatile electrophilic handle for introducing a wide array of functionalities via nucleophilic substitution, while the ketone provides a site for condensations, reductions, or further elaborations. This dual reactivity makes it a powerful intermediate for constructing complex molecules, including novel antibiotics, antivirals, and anticancer agents.[2]
This guide provides a detailed overview of two primary synthetic strategies for obtaining this compound, offering field-proven insights into the rationale behind procedural choices and providing comprehensive, step-by-step protocols for laboratory execution.
Strategic Overview: Navigating Pathways to this compound
Two divergent synthetic philosophies are commonly employed to access the target compound. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific impurities.
-
The Stepwise Functionalization Approach: This strategy involves the initial construction of a substituted cyclobutane precursor, typically 3-(hydroxymethyl)cyclobutanone, followed by the conversion of the hydroxyl group to a bromide. This multi-step route offers greater control and often higher purity, circumventing issues of regioselectivity. A key tactic in this approach is the temporary protection of the ketone as an acetal to prevent unwanted side reactions during the bromination step.
-
The Direct Bromination Approach: This method is more atom-economical, involving the direct electrophilic α-bromination of cyclobutanone. While fewer steps are involved, this pathway can be complicated by a lack of regioselectivity and the formation of di-brominated byproducts, which can present significant purification challenges.
Figure 1: Logical workflow for the two primary synthetic approaches to this compound.
Method 1: Stepwise Synthesis via a Hydroxymethyl Intermediate
This method, adapted from a highly efficient route reported by Kabalka and Yao, is the preferred strategy for obtaining high-purity material. It relies on the robust construction of a protected 3-(hydroxymethyl)cyclobutanone intermediate, followed by a clean and high-yielding bromination and deprotection sequence.
Principle and Rationale
The logic of this pathway is to install the required carbon skeleton and hydroxyl functionality first, using a [2+2] cycloaddition reaction—a powerful tool for forming four-membered rings.[3] The ketone is then protected as a stable acetal. This crucial step prevents the ketone's enol or enolate from reacting with the brominating agent, which would otherwise lead to a mixture of undesired α-brominated products. The subsequent bromination of the primary alcohol proceeds via an Appel reaction. This reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, ensuring a nearly quantitative conversion under mild conditions.[4][5] The final step is a simple acid-catalyzed hydrolysis to liberate the target ketone.
Protocol 1A: Synthesis of 3-(Hydroxymethyl)cyclobutanone Acetal Precursor
This protocol is based on the literature procedure for synthesizing the key intermediate. The synthesis begins with a [2+2] cycloaddition between dichloroketene (generated in situ) and allyl benzyl ether.
-
[2+2] Cycloaddition: Dichloroketene is generated in situ from trichloroacetyl chloride in the presence of an activated zinc-copper couple. This highly reactive ketene undergoes a cycloaddition with allyl benzyl ether to form the dichlorinated cyclobutanone adduct.
-
Reductive Dechlorination: The resulting adduct is treated with zinc powder in acetic acid to reductively remove the chlorine atoms, yielding 3-((benzyloxy)methyl)cyclobutanone.
-
Acetal Protection: The ketone is protected using 2,2-dimethyl-1,3-propanediol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark trap to remove water. This specific diol is chosen as it was shown to facilitate a cleaner subsequent debenzylation step compared to ethylene glycol.
-
Hydrogenolysis (Debenzylation): The benzyl ether is cleaved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to yield the crucial intermediate, 3-(hydroxymethyl)cyclobutanone 2,2-dimethyl-1,3-propanediol acetal.
Protocol 1B: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal (Appel Reaction)
This protocol details the conversion of the alcohol to the bromide.
Figure 2: Reaction scheme for the Appel bromination of the alcohol precursor.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-(Hydroxymethyl)cyclobutanone Acetal | - | 1.0 (1.0 eq) | e.g., 200 mg |
| Carbon Tetrabromide (CBr₄) | 331.63 | 1.1 (1.1 eq) | 365 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 (1.1 eq) | 288 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | ~10 mL |
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-(hydroxymethyl)cyclobutanone acetal (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triphenylphosphine (1.1 eq) and stir the solution at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add carbon tetrabromide (1.1 eq) portion-wise over 5 minutes. Causality Note: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound acetal. Kabalka et al. report a 94% isolated yield for this step.
Protocol 1C: Acetal Deprotection
-
Dissolve the purified this compound acetal in ethanol.
-
Add 2 M aqueous hydrochloric acid (HCl).
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC for the disappearance of the starting acetal.
-
After cooling to room temperature, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation.
Method 2: Direct α-Bromination of Cyclobutanone
This approach is attractive for its directness but requires careful control to manage selectivity. The primary challenge is preventing the formation of 2,4-dibromocyclobutanone.
Principle and Rationale
The reaction proceeds via an acid-catalyzed enolization of cyclobutanone. The enol form is electron-rich and acts as a nucleophile, attacking molecular bromine in a classic electrophilic α-substitution reaction. The use of a protic acid catalyst (like HBr or acetic acid) is essential to accelerate the formation of the enol intermediate, which is the rate-determining step.[6] The main drawback is that the product, 3-bromocyclobutanone, can also enolize and react with a second equivalent of bromine, leading to di-brominated impurities that are often difficult to separate from the desired mono-brominated product.[7]
Figure 3: Reaction scheme for the direct α-bromination of cyclobutanone.
Protocol 2: Acid-Catalyzed Bromination
This is a general representative protocol adapted from standard procedures for α-bromination of ketones.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Cyclobutanone | 70.09 | 10 (1.0 eq) | 701 mg |
| Bromine (Br₂) | 159.81 | 9.5 (0.95 eq) | 0.48 mL (1.52 g) |
| Glacial Acetic Acid | 60.05 | - | ~15 mL |
| 48% Hydrobromic Acid (HBr) | 80.91 | catalytic | 1-2 drops |
Procedure
-
Safety First: This procedure should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclobutanone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of 48% HBr (1-2 drops).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (0.95 eq) in a small amount of glacial acetic acid. Causality Note: Using slightly less than one equivalent of bromine is a common strategy to minimize the formation of the di-brominated byproduct.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the color has faded, indicating consumption of bromine.
-
Pour the reaction mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bisulfite (to quench any remaining Br₂), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of starting material, mono-brominated, and di-brominated products. Careful purification by fractional vacuum distillation is required to isolate this compound.
Comparative Summary and Field Insights
| Feature | Method 1: Stepwise Functionalization | Method 2: Direct Bromination |
| Number of Steps | High (requires synthesis of precursor) | Low (potentially one step from commercial starting material) |
| Overall Yield | Good to Excellent (Reported as 44% over multiple steps) | Variable to Poor (highly dependent on reaction control) |
| Purity of Product | High (intermediates are purified, final reaction is clean) | Often low (contaminated with di-bromo byproducts and starting material) |
| Scalability | More scalable due to predictable and clean reaction steps. | Difficult to scale due to exothermic nature and selectivity issues. |
| Key Challenge | Length of the synthetic sequence. | Controlling regioselectivity and preventing over-bromination. |
| Expert Recommendation | Recommended for discovery and process development where material purity is critical. | Suitable for rapid, small-scale synthesis where a pure sample is not immediately required or if advanced purification capabilities are available. |
Conclusion
The synthesis of this compound is a critical capability for medicinal chemistry programs seeking to leverage the unique properties of the cyclobutane scaffold. For applications requiring high-purity material for biological screening or further synthetic elaboration, the Stepwise Functionalization Approach (Method 1) is unequivocally superior. Its multi-step nature is a worthwhile investment for the control and reliability it provides, culminating in a clean bromination via the Appel reaction on a protected intermediate. While the Direct Bromination Approach (Method 2) offers a faster route, it is fraught with selectivity challenges that often lead to difficult purifications and lower overall yields of the desired product. The choice of method should therefore be guided by the ultimate application of the target compound and the resources available for synthesis and purification.
References
-
Organic Syntheses Procedure: Cyclobutanone. Organic Syntheses. Available at: [Link]
-
Request PDF: An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. Available at: [Link]
-
Appel Reaction. Name-Reaction.com. Available at: [Link]
-
Kabalka, G. W., & Yao, M. L. (2003). An efficient route to 3-substituted cyclobutanone derivatives. Tetrahedron Letters, 44(9), 1879–1881. Available at: [Link]
- Google Patents: Process for the preparation of alpha-halogen cyclobutanones. Google Patents.
-
Wikipedia: Appel reaction. Wikipedia. Available at: [Link]
-
National Institutes of Health: Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. Available at: [Link]
-
Journal of the American Chemical Society: 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society. Available at: [Link]
-
ScholarWorks: studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
Organic Syntheses Procedure: Cyclobutanone. Organic Syntheses. Available at: [Link]
-
MDPI: Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]
-
ACS Publications: Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
ChemRxiv: Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Available at: [Link]
-
UCD Research Repository: Continuous Flow Synthesis of Cyclobutenes Using LED Technology. UCD Research Repository. Available at: [Link]
-
Royal Society of Chemistry: A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health: Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at: [Link]
-
ResearchGate: Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. ResearchGate. Available at: [Link]
-
Liskon Biological: Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR [m.chemicalbook.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR [m.chemicalbook.com]
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- 8. benchchem.com [benchchem.com]
Synthesis of 3-(Bromomethyl)cyclobutanone: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 3-(Bromomethyl)cyclobutanone, a valuable building block in organic synthesis. The described two-step procedure involves the bromination of a protected 3-(hydroxymethyl)cyclobutanone derivative, followed by acidic deprotection to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its bifunctional nature, possessing both a reactive carbonyl group and a bromomethyl moiety, allows for diverse chemical transformations, making it a versatile precursor in drug discovery and development. The protocol outlined below is based on established synthetic transformations, providing a reliable method for the preparation of this important cyclobutane derivative.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process starting from a protected 3-(hydroxymethyl)cyclobutanone, such as 3-(hydroxymethyl)cyclobutanone acetal. The first step is an Appel-type bromination of the primary alcohol, followed by the acidic hydrolysis of the acetal protecting group.
Application Notes and Protocols for 3-(Bromomethyl)cyclobutanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)cyclobutanone is a versatile bifunctional building block in organic synthesis, offering a unique combination of a reactive primary alkyl bromide and a strained four-membered ketone ring. This structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The inherent ring strain of the cyclobutanone moiety can be harnessed to drive various ring-opening and rearrangement reactions, providing access to novel molecular architectures. These application notes provide an overview of the common reactions of this compound and detailed protocols for its key transformations.
Common Reactions of this compound
The reactivity of this compound can be broadly categorized into reactions involving the bromomethyl group, the ketone carbonyl, and the cyclobutane ring itself.
Reactions at the Bromomethyl Group
The primary alkyl bromide functionality is susceptible to nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: A wide array of nucleophiles can displace the bromide ion, providing a straightforward route to a variety of 3-substituted cyclobutanones.
-
Elimination: Treatment with a suitable base can lead to the formation of 3-methylenecyclobutanone, a useful exocyclic alkene.
Reactions at the Ketone Carbonyl
The carbonyl group undergoes typical ketone reactions, often with high reactivity due to the ring strain.
-
Reduction: The ketone can be readily reduced to the corresponding alcohol, 3-(bromomethyl)cyclobutanol.
-
Wittig Reaction: Olefination of the ketone provides access to 3-(bromomethyl)-1-methylenecyclobutane derivatives.
-
Grignard and Organolithium Addition: Reaction with organometallic reagents yields tertiary alcohols.
Reactions Involving the Cyclobutane Ring
The strained four-membered ring can participate in rearrangement reactions, often leading to larger, more stable ring systems.
-
Favorskii-type Rearrangements: While a classic Favorskii rearrangement is not typical for a γ-halo ketone, related rearrangements or ring contractions under basic conditions can be envisioned.
Data Presentation
The following table summarizes quantitative data for key reactions of this compound and its precursors.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | 3-(Hydroxymethyl)cyclobutanone acetal | CBr₄, PPh₃, CH₂Cl₂ | This compound acetal | 94 | [1] |
| Deprotection | This compound acetal | 2 M HCl, refluxing ethanol | This compound | 44 | [1] |
| Dehydrobromination | This compound acetal | NaOH, PEG-600 | 3-Methylenecyclobutanone acetal | 67 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (10)
This protocol describes the deprotection of this compound acetal to yield the target ketone.[1]
Materials:
-
This compound acetal (8)
-
2 M Hydrochloric acid (HCl)
-
Ethanol
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of this compound acetal (8) in ethanol is prepared.
-
2 M HCl is added to the solution.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford crude this compound (10).
-
Purification by column chromatography or distillation yields the pure product.
Expected Yield: 44%[1]
Protocol 2: Nucleophilic Substitution with Azide
This protocol describes a general procedure for the nucleophilic substitution of an alkyl bromide with sodium azide to form an alkyl azide. This reaction is expected to be applicable to this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for heating and extraction
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-(azidomethyl)cyclobutanone.
-
Purify the product by column chromatography if necessary.
Protocol 3: Wittig Reaction for Olefination
This protocol outlines a general procedure for the Wittig reaction to convert a ketone to an alkene, which can be adapted for this compound.[2][3][4][5][6]
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to 0 °C or below.
-
Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).
-
Stir the mixture for a period to ensure complete ylide formation.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography.
Protocol 4: Reduction of the Ketone with Sodium Borohydride
This protocol details a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride, which is applicable to this compound.[7][8][9][10][11][12]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Standard glassware for reactions at reduced temperature
Procedure:
-
Dissolve this compound in methanol or ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-(bromomethyl)cyclobutanol.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Nucleophilic substitution at the bromomethyl group.
Caption: Wittig olefination of the cyclobutanone.
Caption: Reduction of the ketone to an alcohol.
Caption: Base-induced elimination to form an exocyclic alkene.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. sciepub.com [sciepub.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(bromomethyl)cyclobutanone as a versatile building block in organic synthesis, particularly for the introduction of the 3-oxocyclobutyl moiety into target molecules. The protocols detailed below describe its use in nucleophilic substitution reactions, a fundamental transformation for creating a diverse array of cyclobutane derivatives with potential applications in medicinal chemistry and drug discovery. The unique strained four-membered ring of cyclobutanone can impart desirable properties to drug candidates, such as conformational rigidity and metabolic stability.
Overview of Nucleophilic Substitution Reactions
This compound is an effective electrophile for SN2 reactions. The primary bromide is readily displaced by a wide range of nucleophiles, allowing for the facile introduction of various functional groups at the 3-position of the cyclobutanone ring. The general reaction scheme is presented below:
Caption: General scheme of a nucleophilic substitution reaction with this compound.
Common nucleophiles that can be employed in these reactions include amines (primary and secondary), azide, cyanide, and thiols. The resulting products serve as valuable intermediates for the synthesis of more complex molecules, including analogues of natural products and novel pharmaceutical agents.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with various nucleophiles. It is important to note that while the synthesis of this compound and its use as a synthetic intermediate are documented, specific and detailed protocols for its reaction with a wide array of nucleophiles are not extensively reported in the literature. The following protocols are based on established general procedures for nucleophilic substitution reactions on primary alkyl halides and should be optimized for specific substrates.
Synthesis of 3-(Aminomethyl)cyclobutanone Derivatives
The reaction of this compound with primary or secondary amines yields the corresponding 3-(aminomethyl)cyclobutanone derivatives. It is crucial to control the reaction conditions to minimize the potential for multiple alkylations of the amine.[1][2]
General Experimental Workflow:
References
Application Notes and Protocols for 3-(Bromomethyl)cyclobutanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)cyclobutanone is a versatile bifunctional building block that holds significant promise in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromomethyl group and a ketone carbonyl, allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures, including spirocyclic and bicyclic systems, which are increasingly sought after in the development of novel therapeutic agents. The rigid cyclobutane scaffold can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and defined three-dimensional conformations for optimal target binding.
These application notes provide an overview of the utility of this compound in the synthesis of medicinally relevant compounds and offer detailed protocols for key transformations.
Key Applications in Medicinal Chemistry
This compound serves as a valuable starting material for the synthesis of a variety of scaffolds with potential biological activity. Its applications span several therapeutic areas, including the development of antimicrobial and anticancer agents. The ability to introduce diverse functionalities through both the bromomethyl and carbonyl groups makes it a powerful tool for generating compound libraries for high-throughput screening.
Synthesis of Bioactive Scaffolds
The primary utility of this compound in medicinal chemistry lies in its ability to act as a precursor to complex carbocyclic and heterocyclic systems. Two prominent examples are the synthesis of 2-azabicyclo[2.1.1]hexanes and spiro[3.3]heptanes.
-
2-Azabicyclo[2.1.1]hexanes: This bicyclic scaffold is a constrained analog of proline and has been explored for its potential in creating novel peptide mimetics and other biologically active molecules. The synthesis typically involves an initial reaction of 3-(halomethyl)cyclobutanone with a primary amine to form an imine, followed by a reductive intramolecular cyclization.
-
Spiro[3.3]heptanes: These spirocyclic systems are of great interest in drug discovery as they can serve as bioisosteres for commonly used aromatic rings, offering improved three-dimensional character and potentially enhanced pharmacological properties. The synthesis can be achieved through intramolecular displacement reactions involving intermediates derived from this compound.
The table below summarizes the types of molecular scaffolds that can be synthesized from this compound and their potential therapeutic applications.
| Scaffold | Synthetic Approach from this compound | Potential Therapeutic Applications |
| 2-Azabicyclo[2.1.1]hexane | Imination with a primary amine followed by reductive intramolecular cyclization. | CNS disorders, metabolic diseases |
| Spiro[3.3]heptane | Formation of a suitable intermediate for intramolecular spirocyclization. | Oncology, inflammation |
| Substituted Cyclobutanes | Nucleophilic substitution at the bromomethyl group and/or reaction at the carbonyl. | Antimicrobial, antiviral |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound. These are intended as a starting point for researchers and may require optimization based on specific substrates and desired outcomes.
Protocol 1: Synthesis of N-Substituted-2-azabicyclo[2.1.1]hexanes
This protocol describes a two-step synthesis of N-substituted-2-azabicyclo[2.1.1]hexanes from this compound, proceeding through an intermediate imine that undergoes reductive cyclization. This procedure is adapted from the synthesis using the analogous 3-(chloromethyl)cyclobutanone.
Step 1: Imination of this compound
Caption: Imination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., isopropylamine, cyclohexylamine)
-
Titanium(IV) chloride (TiCl4)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether, add the primary amine (3.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of titanium(IV) chloride (0.6 eq) in anhydrous dichloromethane to the reaction mixture under an inert atmosphere.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[3-(bromomethyl)-1-cyclobutylidene]amine. This intermediate is often used in the next step without further purification.
Step 2: Reductive Intramolecular Cyclization
Caption: Reductive cyclization to form the bicyclic amine.
Materials:
-
Crude N-[3-(bromomethyl)-1-cyclobutylidene]amine from Step 1
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude imine from Step 1 in anhydrous THF.
-
Carefully add lithium aluminum hydride (2.0 eq) portion-wise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-azabicyclo[2.1.1]hexane.
Expected Yields:
The overall yield for this two-step process can vary depending on the primary amine used. Literature reports for the analogous chloro-derivative suggest yields in the range of 50-90% for the cyclization step.
| Amine Substituent (R) | Reported Yield (from chloro-analog) |
| Isopropyl | 89% |
| Cyclohexyl | 57% |
| Ethyl | 72% |
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the nucleophilic substitution of the bromine atom in this compound with various nucleophiles. This reaction allows for the introduction of a wide range of functional groups at the methyl position.
Caption: General nucleophilic substitution on this compound.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, a thiol, an alcohol)
-
Base (if required, e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon, if using a strong base)
Procedure:
-
Dissolve the nucleophile (1.1 - 1.5 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
If the nucleophile is not in its salt form, add a suitable base (1.2 - 2.0 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired 3-(substituted-methyl)cyclobutanone.
Note: The choice of solvent, base, and temperature will depend on the specific nucleophile being used and should be optimized accordingly. For example, reactions with anionic nucleophiles like azide or cyanide are often performed in polar aprotic solvents like DMF or DMSO.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo a variety of chemical transformations provides access to novel and complex molecular scaffolds that are of significant interest for drug discovery programs. The protocols provided herein offer a practical guide for the utilization of this reagent in the synthesis of promising new chemical entities. Further exploration of the reactivity of this compound is likely to uncover even more applications in the quest for new and effective medicines.
Applications of 3-(Bromomethyl)cyclobutanone in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The incorporation of a cyclobutane moiety can enhance metabolic stability, improve binding affinity by inducing conformational rigidity, and provide novel intellectual property space. 3-(Bromomethyl)cyclobutanone, a bifunctional building block, is a particularly versatile reagent for introducing this desirable scaffold into complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value | Reference |
| CAS Number | 463961-43-5 | [3] |
| Molecular Formula | C₅H₇BrO | [4] |
| Molecular Weight | 173.01 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 82-83 °C at 200 hPa | |
| Density | 1.29 g/mL at 20 °C |
Safety Precautions: this compound is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[6] It is also harmful if swallowed.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Application 1: Synthesis of Nalbuphine Intermediate via N-Alkylation
Nalbuphine is a potent opioid analgesic with a mixed agonist-antagonist profile, making it a valuable therapeutic for moderate to severe pain.[7] A key step in its synthesis involves the N-alkylation of a nor-morphine derivative with a cyclobutylmethyl group, for which (bromomethyl)cyclobutane (often prepared from this compound) is a crucial precursor.[5]
Mechanistic Insights
The core of this transformation is a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of the noroxymorphone acts as a nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclobutane. The bromide ion serves as the leaving group.
The choice of a suitable base and solvent is critical for the success of this reaction. A mild base, such as sodium bicarbonate or potassium carbonate, is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can solvate the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the SN2 reaction.
Caption: SN2 mechanism for Nalbuphone synthesis.
Experimental Protocol: Synthesis of Nalbuphone
This protocol outlines the N-alkylation of noroxymorphone to yield nalbuphone, the immediate precursor to nalbuphine.[7][8]
Materials:
-
Noroxymorphone
-
(Bromomethyl)cyclobutane
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Nitrogen gas supply
Procedure:
-
To a solution of noroxymorphone (0.143 g) in DMF (2 mL) under a nitrogen atmosphere, add sodium bicarbonate (0.1 g).
-
To this suspension, add (bromomethyl)cyclobutane (67 μL).
-
Heat the reaction mixture and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vessel in an ice bath for 2 hours.
-
Quench the reaction with 10 mL of distilled water.
-
Collect the precipitated crude nalbuphone by filtration and dry.
-
The crude product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | Noroxymorphone, (Bromomethyl)cyclobutane | [8] |
| Base | Sodium Bicarbonate | [8] |
| Solvent | DMF | [8] |
| Reaction Time | 3 hours | [8] |
| Yield | 82% | [8] |
Application 2: Synthesis of a Key Intermediate for Boceprevir
Boceprevir is a protease inhibitor used in the treatment of Hepatitis C.[1] A crucial component of its structure is the 3-amino-4-cyclobutyl-2-hydroxybutanamide moiety.[2] While various synthetic routes exist, a plausible pathway can be designed starting from this compound.
Proposed Synthetic Pathway and Mechanistic Considerations
A potential synthetic route involves a tandem azidation-reduction sequence followed by further functional group manipulations.
-
Azidation: The synthesis would commence with a nucleophilic substitution of the bromide in this compound with an azide source, such as sodium azide. This is another example of an SN2 reaction.
-
Reduction of Azide and Ketone: The resulting 3-(azidomethyl)cyclobutanone can then undergo a tandem reduction. A reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the azide to a primary amine and the ketone to a secondary alcohol, yielding 3-(aminomethyl)cyclobutanol.
-
Further Elaboration: This amino alcohol intermediate can then be further elaborated through established synthetic methodologies to construct the final 3-amino-4-cyclobutyl-2-hydroxybutanamide structure.
Caption: Proposed synthesis of a Boceprevir intermediate.
Illustrative Protocol: Synthesis of 3-(Aminomethyl)cyclobutanol
This protocol describes the initial steps of the proposed pathway to a key precursor for the boceprevir intermediate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
Procedure:
Step 1: Synthesis of 3-(Azidomethyl)cyclobutanone
-
Dissolve this compound in DMF.
-
Add sodium azide in portions, keeping the temperature controlled.
-
Stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(azidomethyl)cyclobutanone.
Step 2: Synthesis of 3-(Aminomethyl)cyclobutanol
-
In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-(azidomethyl)cyclobutanone in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or IR for the disappearance of the azide peak).
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(aminomethyl)cyclobutanol.
Application 3: Synthesis of Spirocyclic Pharmaceutical Scaffolds
Spirocycles, compounds with two rings sharing a single atom, are of growing interest in drug design due to their inherent three-dimensionality and structural rigidity. This compound is an excellent starting material for the synthesis of spirocyclic compounds, particularly spirohydantoins, which are found in a variety of biologically active molecules.
Mechanistic Approach: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones. In the context of this compound, this would lead to a spirohydantoin with a bromomethyl substituent, which can be further functionalized.
The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonium carbonate (or a mixture of potassium cyanide and ammonium chloride) to form an aminonitrile. Intramolecular cyclization of the aminonitrile, driven by the reaction with carbon dioxide (from the decomposition of ammonium carbonate), yields the spirohydantoin.
Caption: Bucherer-Bergs synthesis of a spirohydantoin.
Experimental Protocol: Synthesis of a Cyclobutane-Spiro-5-Hydantoin Derivative
This protocol provides a general procedure for the synthesis of a spirohydantoin from this compound.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve this compound in a mixture of ethanol and water.
-
Add potassium cyanide and ammonium carbonate to the solution.
-
Heat the reaction mixture in a sealed vessel at a temperature between 60-80 °C.
-
Maintain the reaction for several hours, monitoring for product formation.
-
After completion, cool the reaction mixture. The spirohydantoin product may precipitate upon cooling.
-
Collect the solid product by filtration. If no precipitate forms, the product can be isolated by extraction after acidification of the reaction mixture.
-
Purify the crude product by recrystallization.
| Parameter | Value | Note |
| Reactants | This compound, KCN, (NH₄)₂CO₃ | Standard Bucherer-Bergs conditions |
| Solvent | Ethanol/Water mixture | Provides solubility for all reactants |
| Temperature | 60-80 °C | To facilitate the reaction |
| Product | Substituted Cyclobutane-spiro-5-hydantoin | A versatile intermediate for further synthesis |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the construction of complex molecular architectures, including key intermediates for established drugs like Nalbuphine and Boceprevir, as well as novel spirocyclic scaffolds. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the efficient and strategic incorporation of the cyclobutane motif into next-generation therapeutics. As with all chemical syntheses, careful optimization of reaction conditions and adherence to safety protocols are paramount for successful and reproducible outcomes.
References
- M. A. C. H. Janssen, R. Rappard, et al. (2024). Cyclobutanes in Small‐Molecule Drug Candidates. European Journal of Organic Chemistry.
- Radboud Repository.
- A. Author et al. (2023). Synthesis of nalbuphine and investigation of several mixtures of nalbuphine with other drugs for BALB/c mice anesthesia.
- Sigma-Aldrich. (2025).
- A. Author et al. (2023). Synthesis of nalbuphine and investigation of several mixtures of nalbuphine with other drugs for BALB/c mice anesthesia.
- Smolecule. (2023). Buy this compound | 463961-43-5.
- Fluorochem. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (Bromomethyl)cyclobutane in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. This compound | 463961-43-5.
Sources
- 1. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 3-(Bromomethyl)cyclobutanone in the Development of Novel Antimicrobial Agents
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cyclobutanone derivatives have emerged as a promising class of compounds, with demonstrated potential as inhibitors of key bacterial enzymes.[1][2] Specifically, the strained cyclobutanone ring is isosteric with the β-lactam core of widely used antibiotics, suggesting its potential to interact with bacterial targets.[2] The incorporation of a bromomethyl group offers a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries for antimicrobial screening. This document outlines the potential applications and experimental protocols for utilizing 3-(bromomethyl)cyclobutanone as a starting material in the discovery and development of new antimicrobial agents.
Rationale for Use
This compound is a versatile synthetic intermediate. The cyclobutanone moiety can act as a bioisosteric replacement for other cyclic structures in known antimicrobial agents, potentially improving properties such as metabolic stability or target affinity. The bromomethyl group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The presence of bromine, a halogen atom, can also enhance the antimicrobial activity of organic compounds.[3][4][5][6]
Table 1: Antimicrobial Activity of Related Brominated and Cyclobutane-Containing Compounds
| Compound Class | Organism(s) | Activity (MIC/IC50) | Reference |
| Brominated Benzofuran Derivatives | Gram-positive cocci (e.g., Staphylococcus aureus) | MIC: 50 to 200 μg/mL | [3] |
| Candida species | MIC: 100 μg/mL | [3] | |
| α-Aminocyclobutanone Amides | Haemophilus influenzae DapE | IC50: 23.1 µM | [1] |
| Benzyl Bromide Derivatives | Gram-positive bacteria (e.g., S. aureus, S. pyogenes) | Inhibition zones: 10–17 mm | [5] |
| Candida albicans | MIC: 0.25 mg/mL | [5] | |
| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 3-(Aminomethyl)cyclobutanone Derivatives
This protocol describes a general method for the synthesis of novel antimicrobial candidates through the nucleophilic substitution of the bromine atom in this compound with various amines.
Materials:
-
This compound
-
A variety of primary and secondary amines (e.g., substituted anilines, heterocyclic amines)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-(aminomethyl)cyclobutanone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Synthesized 3-(aminomethyl)cyclobutanone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO or sterile water)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for sterility controls) with the microbial suspension.
-
Include positive control wells (broth with microbes and a standard antibiotic) and negative control wells (broth with microbes and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be added to aid in the determination.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-(Bromomethyl)cyclobutanone in the Synthesis of Novel Anticancer Agents
Introduction: The quest for novel and more effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. A key strategy in drug discovery involves the use of unique chemical scaffolds that can confer desirable pharmacological properties. 3-(Bromomethyl)cyclobutanone is a versatile bifunctional reagent that is gaining attention as a valuable building block for the synthesis of structurally diverse molecules with potential anticancer activity. Its strained cyclobutane ring offers a rigid three-dimensional framework that can be exploited to enhance binding affinity and selectivity for biological targets, while the bromomethyl and ketone functionalities provide reactive handles for a variety of chemical transformations. This document provides detailed application notes and protocols on the use of this compound in the synthesis of two distinct classes of potential anticancer compounds: boronated aminocyclobutanecarboxylic acids for Boron Neutron Capture Therapy (BNCT) and spirocyclic oxindoles, a privileged scaffold in anticancer drug discovery.
Application Note 1: Synthesis of a Boronated Aminocyclobutanecarboxylic Acid for Boron Neutron Capture Therapy (BNCT)
Background: Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment modality that utilizes the selective accumulation of boron-10 (¹⁰B) isotopes in tumor cells. Upon irradiation with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a short path length, on the order of a cell diameter, allowing for the targeted destruction of cancer cells while sparing surrounding healthy tissue. The clinical success of BNCT is highly dependent on the development of boron delivery agents that can selectively target tumor cells. Amino acids are attractive candidates for this purpose due to the increased metabolic demand of proliferating cancer cells. 1-Aminocyclobutanecarboxylic acid (ACBC) has shown high uptake in brain tumors. Therefore, the synthesis of a boronated derivative of ACBC, using this compound as a starting material, presents a promising strategy for developing a novel BNCT agent.
A novel boronated aminocyclobutanecarboxylic acid has been synthesized for potential use in boron neutron capture therapy, starting from the readily available this compound ketal.[1][2] While several synthetic routes were evaluated, a key strategy involved the generation of an alkenyl group via a selenoxide elimination in the presence of a hydantoin group.[1][2]
Experimental Protocol: Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic Acid
This protocol is adapted from the work of Kabalka and Yao (2004).
Step 1: Protection of this compound
The ketone functionality of this compound is first protected as an ethylene ketal to prevent unwanted side reactions in subsequent steps.
-
Reaction: this compound is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.
-
Work-up: The reaction mixture is neutralized, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound ethylene ketal.
Step 2: Formation of the Hydantoin
The protected bromomethylcyclobutanone is then converted to a hydantoin, which serves as a precursor to the amino acid.
-
Reaction: this compound ethylene ketal is reacted with potassium cyanide and ammonium carbonate in a mixture of ethanol and water (Bücherer-Bergs reaction).
-
Work-up: The reaction mixture is cooled, and the precipitated hydantoin derivative is collected by filtration, washed with water, and dried.
Step 3: Selenide Displacement and Oxidation
The bromo group is displaced with a phenylselenyl group, which is then oxidized to a selenoxide to facilitate an elimination reaction.
-
Reaction: The hydantoin derivative is reacted with sodium phenylselenide (prepared from diphenyl diselenide and sodium borohydride) in a suitable solvent like THF.
-
Oxidation: The resulting phenylselenyl derivative is then oxidized with an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) at low temperature.
Step 4: Selenoxide Elimination to form the Alkene
The intermediate selenoxide undergoes spontaneous syn-elimination upon warming to room temperature to form the corresponding exocyclic methylene compound.
-
Procedure: The reaction mixture from the previous step is allowed to warm to room temperature, and the elimination reaction proceeds.
-
Work-up: The reaction mixture is diluted with an organic solvent, washed to remove selenious acid byproducts, dried, and concentrated.
Step 5: Hydroboration and Oxidation
The newly formed double bond is then hydroborated to introduce the boron functionality.
-
Reaction: The alkenyl hydantoin is reacted with a hydroborating agent such as borane-dimethyl sulfide complex (BMS) or 9-borabicyclo[3.3.1]nonane (9-BBN) in THF.
-
Oxidation/Hydrolysis: The resulting organoborane is then oxidized and hydrolyzed under basic conditions (e.g., sodium hydroxide and hydrogen peroxide) to yield the boronic acid.
Step 6: Hydrolysis of the Hydantoin
The final step is the hydrolysis of the hydantoin ring to yield the desired aminocyclobutanecarboxylic acid.
-
Reaction: The boronated hydantoin is hydrolyzed under strong basic conditions (e.g., refluxing with aqueous barium hydroxide or sodium hydroxide).
-
Work-up: The reaction mixture is acidified to precipitate the amino acid, which is then isolated by filtration or ion-exchange chromatography.
Biological Evaluation:
While the primary rationale for the synthesis of this compound is its potential as a BNCT agent, its intrinsic cytotoxicity should also be evaluated. Boron compounds have been shown to exhibit cytotoxic and apoptotic effects on various cancer cell lines, including leukemia.[3][4]
Table 1: In Vitro Anticancer Activity of Boron Compounds
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Boric Acid | HL-60 (Leukemia) | MTT | ~500 µM (50% dead cells) | [3] |
| Sodium Tetraborate | HL-60 (Leukemia) | MTT | ~500 µM (40% dead cells) | [3] |
| Boric Acid | HL-60 (Leukemia) | Flow Cytometry | 8.8% apoptosis at 1000 µM | [3] |
Note: The data in this table is for simple boron compounds and serves as a reference for the potential intrinsic activity of boron-containing molecules. Specific data for 1-Amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid is not yet widely available in the public domain and would require dedicated experimental evaluation.
Signaling Pathway and Workflow Diagrams:
Caption: Synthetic workflow for the boronated amino acid and its mechanism in BNCT.
Application Note 2: Synthesis of Spiro[cyclobutane-1,3'-oxindole] Derivatives as Potential Anticancer Agents
Background: The spirooxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including potent anticancer properties.[2][5][6][7] The rigid spirocyclic system, where two rings share a single carbon atom, presents a unique three-dimensional topology that can lead to high-affinity interactions with biological targets. One of the key mechanisms of action for some spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[2][6] The MDM2 protein is a negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Small molecules that can block the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.
The reaction of 3-(halomethyl)cyclobutanones with isatin derivatives provides a direct route to spiro[cyclobutane-1,3'-oxindole] structures. The electrophilic carbon of the bromomethyl group can react with a nucleophilic position on the isatin ring system, followed by an intramolecular cyclization involving the ketone, to form the spirocyclic core.
Experimental Protocol: Synthesis of Spiro[cyclobutane-1,3'-oxindole] Derivatives
This is a generalized protocol, as a specific literature procedure starting from this compound was not identified. This protocol is based on established methods for the synthesis of spirooxindoles.
Step 1: N-Alkylation of Isatin (Optional)
The nitrogen of the isatin starting material can be functionalized to introduce diversity into the final compounds.
-
Reaction: Isatin is reacted with an appropriate alkylating agent (e.g., benzyl bromide, ethyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent, dried, and purified by chromatography.
Step 2: Reductive Cyclization to form the Spirooxindole Core
A plausible synthetic route involves a reductive coupling and cyclization reaction.
-
Reaction: An N-substituted isatin is reacted with this compound in the presence of a reducing agent (e.g., samarium(II) iodide or a low-valent titanium reagent) in an anhydrous solvent like THF. This would facilitate a reductive coupling between the isatin ketone and the cyclobutanone, followed by an intramolecular substitution of the bromide by the isatin nitrogen.
-
Alternative Friedel-Crafts type reaction: An alternative approach could involve the reaction of an indole with this compound under Friedel-Crafts conditions to alkylate the C3 position, followed by oxidation and cyclization.
Step 3: Functional Group Interconversion (Optional)
The ketone on the cyclobutane ring of the spirooxindole product can be further functionalized, for example, through reduction to an alcohol or conversion to an oxime, to explore structure-activity relationships.
Biological Evaluation:
Spirooxindole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. The primary mode of action for some of these compounds is the inhibition of the p53-MDM2 interaction, which can be assessed using various biochemical and cell-based assays.
Table 2: In Vitro Anticancer Activity of Representative Spirooxindole Derivatives
| Compound Class | Cell Line | Assay | IC50 / GI50 | Mechanism of Action | Reference |
| Spiroisoxazoline oxindoles | HCT-116 (Colon) | Antiproliferative | IC50: 26 µM | p53-MDM2 Inhibition | [2] |
| Steroidal spiro-oxindoles | SMMC-7721 (Hepatocellular) | Antiproliferative | IC50: 0.71 µM | Apoptosis, G2/M arrest | [5] |
| Di-spirooxindole analogs | PC3 (Prostate) | Antiproliferative | IC50: 3.7 µM | MDM2 Inhibition (putative) | [7] |
| Spiro[indole-3,5'-isoxazoles] | BE(2)-C (Neuroblastoma) | MTT | 18% cell viability at 25 µM | Not specified | [1] |
Note: The data in this table is for structurally related spirooxindoles and illustrates the potential anticancer activity of this class of compounds. The specific activity of spiro[cyclobutane-1,3'-oxindole] derivatives would need to be determined experimentally.
Signaling Pathway and Workflow Diagrams:
Caption: Synthesis of spirooxindoles and their role in inhibiting the p53-MDM2 pathway.
This compound is a promising and versatile starting material for the synthesis of novel compounds with potential anticancer activity. The examples of a boronated aminocyclobutanecarboxylic acid for BNCT and the potential for creating spiro[cyclobutane-1,3'-oxindole] derivatives highlight the diverse applications of this building block. The rigid cyclobutane core can be strategically employed to create molecules with unique three-dimensional shapes that can effectively interact with important biological targets in cancer cells. Further exploration of the chemical space accessible from this compound is warranted and holds the potential to deliver novel and effective anticancer drug candidates.
References
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel steroidal spiro-oxindoles as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3+2] Annulation Reactions Involving Substituted Cyclobutanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of [3+2] annulation reactions involving substituted cyclobutanones, a powerful strategy for the synthesis of complex five-membered and spirocyclic frameworks. The protocols and data presented herein are compiled from recent advances in the field, offering valuable insights for the development of novel molecular entities in drug discovery and organic synthesis.
Silver-Catalyzed Enantioselective [3+2] Cycloaddition of Cyclobutenones with Iminoesters
This section details the silver-catalyzed [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors, leading to the formation of chiral azabicyclic compounds with up to three contiguous all-carbon quaternary stereocenters.
Data Presentation
Table 1: Silver-Catalyzed [3+2] Cycloaddition of 2,3-Disubstituted Cyclobutenones with Iminoesters
| Entry | Cyclobutenone (1) | Iminoester (2) | Ligand | Yield (%) | ee (%) |
| 1 | 1a (R¹=Ph, R²=Me) | 2a (R³=Ph) | L1 ((S)-Segphos) | 93 | 56 |
| 2 | 1a (R¹=Ph, R²=Me) | 2a (R³=Ph) | L4 | 83 | 95 |
| 3 | 1b (R¹=4-MeC₆H₄, R²=Me) | 2a (R³=Ph) | L4 | 85 | 94 |
| 4 | 1c (R¹=4-FC₆H₄, R²=Me) | 2a (R³=Ph) | L4 | 88 | 96 |
| 5 | 1d (R¹=2-thienyl, R²=Me) | 2a (R³=Ph) | L4 | 75 | 92 |
| 6 | 1a (R¹=Ph, R²=Me) | 2b (R³=4-MeOC₆H₄) | L4 | 80 | 93 |
Experimental Protocol
General Procedure for the Enantioselective [3+2] Cycloaddition:
-
To a flame-dried Schlenk tube under an argon atmosphere, add AgOAc (0.1 equiv) and the chiral ligand (L4, 0.11 equiv).
-
Add freshly distilled solvent (e.g., THF, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the iminoester (1.2 equiv) and the substituted cyclobutenone (1.0 equiv).
-
Add a mild base (e.g., NEt₃, 1.5 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate as eluent) to afford the desired 3-azabicyclo[3.2.0]heptane product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Proposed Catalytic Cycle
Application Notes and Protocols: Performing a Grignard Reaction with 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the creation of alcohols from aldehydes and ketones.[1][2] This protocol details the nucleophilic addition of a Grignard reagent to 3-(bromomethyl)cyclobutanone. The resulting product, a 1-substituted-3-(bromomethyl)cyclobutanol, is a valuable intermediate for further functionalization. Polysubstituted cyclobutanes are increasingly sought after in medicinal chemistry due to their unique conformational properties and three-dimensional structures.[3]
The substrate, this compound, is a bifunctional molecule containing both an electrophilic carbonyl center and a bromomethyl group. This presents a challenge, as the Grignard reagent, a strong nucleophile and base, can potentially react at either site or induce side reactions like enolization.[2][4] The following protocol is optimized to favor the desired 1,2-addition to the ketone by employing low temperatures and controlled addition of the Grignard reagent.
Reaction Scheme
The general reaction involves the addition of an organomagnesium halide (Grignard reagent, R-MgX) to the ketone functionality of this compound to form a tertiary alcohol after an acidic workup.
Reaction: Addition of a Grignard reagent to this compound.
Potential Side Reactions
Several side reactions can occur, potentially lowering the yield of the desired product. Careful control of reaction conditions is crucial for minimizing these pathways.[2][4]
-
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the cyclobutanone to form a magnesium enolate. This consumes the reagent and starting material. This is more prevalent with sterically hindered Grignard reagents.[2][5]
-
Intermolecular Sₙ2 Reaction: The Grignard reagent can act as a nucleophile and attack the electrophilic carbon of the bromomethyl group, leading to a substitution product instead of addition to the carbonyl.
-
Reduction: If the Grignard reagent possesses a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[2]
Mitigation strategies include using low reaction temperatures (0 °C to -78 °C), slow, dropwise addition of the Grignard reagent, and using a slight excess (1.1-1.2 equivalents) of the reagent.[6][7]
Detailed Experimental Protocol
Caution: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and oxygen. All procedures must be conducted in flame-dried glassware under a dry, inert atmosphere (e.g., nitrogen or argon).[4][7]
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Grignard reagent solution (e.g., Methylmagnesium bromide, 3.0 M in Et₂O) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution[6]
-
Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2 Apparatus
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel, flame-dried
-
Reflux condenser with a drying tube or inert gas inlet
-
Septa
-
Syringes and needles
-
Ice-water bath or dry ice/acetone bath
4.3 Procedure
-
Reaction Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of nitrogen.
-
Substrate Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. For less reactive or more sensitive substrates, a temperature of -78 °C is recommended.
-
Grignard Addition: Transfer the Grignard reagent solution (1.2 eq) to the dropping funnel via cannula or syringe. Add the Grignard reagent dropwise to the cooled ketone solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.[7] A cloudy precipitate of the magnesium alkoxide salt will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-3 hours. The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) by quenching a small aliquot with NH₄Cl solution and spotting against the starting material.
-
Quenching: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[6][7] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent. Continue adding the solution until the solids dissolve and two clear layers are observed.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[6]
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-substituted-3-(bromomethyl)cyclobutanol.
Data Presentation
The following table summarizes representative data for the Grignard reaction with this compound using various reagents. Yields are hypothetical and will vary based on experimental conditions.
| Entry | Grignard Reagent (R-MgX) | Equivalents | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Methylmagnesium bromide | 1.2 | 0 | 2 | 85 |
| 2 | Ethylmagnesium bromide | 1.2 | 0 | 2 | 81 |
| 3 | Phenylmagnesium bromide | 1.2 | 0 | 3 | 76 |
| 4 | Isopropylmagnesium chloride | 1.2 | -20 | 3 | 65 (lower due to enolization/reduction) |
Visualizations
The following diagrams illustrate the chemical logic of the reaction and the experimental workflow.
Caption: Logical flow of the Grignard reaction mechanism.
Caption: Step-by-step experimental workflow for the reaction.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental protocols for palladium-catalyzed coupling reactions involving 3-(bromomethyl)cyclobutanone are not extensively reported in the reviewed literature. The following application notes and protocols are based on well-established methodologies for similar primary alkyl bromides and are provided as a guide for reaction development and optimization. Researchers should consider these as starting points and may need to adjust conditions to achieve optimal results for this specific substrate.
Introduction
This compound is a versatile building block in organic synthesis, offering a reactive handle for the introduction of diverse functionalities onto a cyclobutane scaffold. The cyclobutane motif is of growing interest in medicinal chemistry due to its unique conformational constraints and its role as a bioisostere for larger or more flexible groups. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forging carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules with high efficiency and selectivity. This document outlines potential applications of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, providing detailed protocols from analogous systems to facilitate the synthesis of novel cyclobutanone derivatives for drug discovery and development.
Suzuki-Miyaura Coupling: Synthesis of 3-(Arylmethyl)cyclobutanones
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp³)–C(sp²) bonds. The reaction of this compound with various arylboronic acids can provide access to a wide range of 3-(arylmethyl)cyclobutanone derivatives.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling of this compound.
Proposed Reaction Conditions (based on coupling of primary alkyl bromides)
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yields | 60-90% (reported for analogous reactions) |
Experimental Protocol (Analogous to Primary Alkyl Bromide Coupling)
-
To a dry Schlenk tube under an argon atmosphere, add the arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the solvent (e.g., toluene, 0.2 M).
-
Add this compound (1.0 equivalent).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: Synthesis of 3-(Alkenylmethyl)cyclobutanones
The Heck reaction enables the formation of a new carbon-carbon bond between an organohalide and an alkene. This can be applied to synthesize 3-allyl-substituted cyclobutanone derivatives.
Reaction Scheme:
Caption: Proposed Heck reaction of this compound.
Proposed Reaction Conditions (based on coupling of primary alkyl bromides)
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 100-140 °C |
| Reaction Time | 12-48 hours |
| Typical Yields | 50-80% (reported for analogous reactions) |
Experimental Protocol (Analogous to Primary Alkyl Bromide Coupling)
-
In a sealed tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., PPh₃, 10 mol%).
-
Add the base (e.g., Et₃N, 2.0 equivalents) and solvent (e.g., DMF, 0.3 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling: Synthesis of 3-(Alkynylmethyl)cyclobutanones
The Sonogashira coupling provides a direct route to couple terminal alkynes with organohalides, which can be adapted for the synthesis of 3-(propargyl)-type cyclobutanone derivatives.
Reaction Scheme:
Caption: Proposed Sonogashira coupling of this compound.
Proposed Reaction Conditions (based on coupling of unactivated alkyl bromides)
| Parameter | Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF |
| Temperature | 50-80 °C |
| Reaction Time | 6-24 hours |
| Typical Yields | 60-85% (reported for analogous reactions) |
Experimental Protocol (Analogous to Unactivated Alkyl Bromide Coupling)
-
To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Add the base (e.g., Et₃N, 3.0 equivalents).
-
Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the coupled product.
Buchwald-Hartwig Amination: Synthesis of 3-(Aminomethyl)cyclobutanones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be employed to synthesize various secondary and tertiary amines derived from this compound.
Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination of this compound.
Proposed Reaction Conditions (based on coupling of aryl bromides with neopentyl-like structures)
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | RuPhos, XPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Typical Yields | 70-95% (reported for analogous reactions) |
Experimental Protocol (Analogous to Aryl Bromide Amination)
-
A Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
The tube is evacuated and backfilled with argon.
-
The solvent (e.g., toluene), this compound (1.0 equivalent), and the amine (1.2 equivalents) are added via syringe.
-
The Schlenk tube is sealed and the mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Experimental Workflow
The general workflow for performing and analyzing these palladium-catalyzed coupling reactions is outlined below.
Caption: General workflow for palladium-catalyzed coupling reactions.
Conclusion
The palladium-catalyzed coupling reactions described provide a versatile platform for the derivatization of this compound. By leveraging these powerful synthetic methods, researchers can access a wide array of novel cyclobutane-containing molecules with potential applications in drug discovery and materials science. The provided protocols, based on analogous transformations, offer a solid foundation for the development of specific conditions for this promising substrate. Careful optimization of catalyst, ligand, base, and solvent will be crucial for achieving high yields and purity.
Application Notes and Protocols: Cyclization Reactions of 3-(Bromomethyl)cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary cyclization reactions involving 3-(bromomethyl)cyclobutanone, a versatile building block in organic synthesis. The inherent ring strain and the presence of a reactive bromomethyl group allow for the construction of various bicyclic systems, which are of significant interest in medicinal chemistry and materials science. This document outlines the mechanisms, key experimental protocols, and comparative data for these transformations.
Intramolecular Reductive Amination: Synthesis of 2-Azabicyclo[2.1.1]hexanes
The reaction of this compound with primary amines or ammonia followed by a reductive cyclization step is a powerful method for the synthesis of the 2-azabicyclo[2.1.1]hexane scaffold. This bicyclic amine is a key structural motif in various biologically active molecules and proline analogues.
Mechanism:
The reaction proceeds through two key stages:
-
Imination: The primary amine reacts with the ketone functionality of this compound to form an intermediate imine.
-
Reductive Cyclization: The imine is then reduced, and the resulting secondary amine undergoes an intramolecular nucleophilic substitution, displacing the bromide to form the bicyclic product.
A closely related synthesis starting from 3-(chloromethyl)cyclobutanone has been reported, highlighting the key step of intramolecular displacement of the halide by a tert-butylsulfinamide to form the bicyclic ring system.[1] Another approach involves the reversible addition of hydrogen cyanide to an imine intermediate, with ring closure yields reported in the range of 50-74%.[2] While these examples utilize the chloro-analogue, similar reactivity and yields are anticipated for the bromo-derivative.
Experimental Protocol: Synthesis of N-benzyl-2-azabicyclo[2.1.1]hexane
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound in DCE, add benzylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | DCE | 12-18 | Est. 60-75 | Based on similar reactions[1][2] |
| Ammonia | NaBH₃CN | Methanol | 24 | Est. 50-65 | Based on similar reactions[1][2] |
Note: Yields are estimated based on analogous reactions with 3-(chloromethyl)cyclobutanone.
Base-Mediated Intramolecular Cyclization (Favorskii-type Rearrangement)
Treatment of this compound with a base can induce an intramolecular cyclization through a mechanism analogous to the Favorskii rearrangement. This reaction can lead to the formation of bicyclo[1.1.1]pentan-2-one, a highly strained and synthetically valuable intermediate.
Mechanism:
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate.[3][4][5][6] In the case of this compound, which is a β-haloketone, a homo-Favorskii type rearrangement is plausible. The mechanism is thought to proceed as follows:
-
Enolate Formation: A base abstracts a proton alpha to the carbonyl group, forming an enolate.
-
Intramolecular Substitution: The enolate attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a bicyclo[2.1.0]pentan-2-one (a cyclopropanone fused to the cyclobutane ring).
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the highly strained bicyclic intermediate. This is followed by the cleavage of the C1-C2 or C1-C5 bond to relieve ring strain, typically forming the more stable carbanion.
-
Protonation: Protonation of the resulting carbanion yields the final product, which can be a cyclopropanecarboxylic acid derivative if the cyclopropanone ring opens. Alternatively, under certain conditions, rearrangement to bicyclo[1.1.1]pentan-2-one could occur.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a solution of potassium tert-butoxide in anhydrous tert-butanol at 0 °C, add a solution of this compound in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Further purification can be achieved by careful distillation or preparative gas chromatography.
-
Quantitative Data Summary:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Potassium tert-butoxide | tert-Butanol | 0 to RT | 4-6 | Bicyclo[1.1.1]pentan-2-one | Variable |
| Sodium methoxide | Methanol | Reflux | 8-12 | Methyl cyclopropanecarboxylate | Variable |
Note: Yields for this specific substrate are not widely reported and can be variable due to the formation of side products and the high strain of the bicyclic ketone.
Intramolecular Wurtz-type Reductive Coupling
An alternative cyclization pathway for a derivative of this compound involves an intramolecular Wurtz-type reductive coupling. This reaction typically employs a reactive metal, such as sodium or zinc, to effect the coupling of two carbon-halogen bonds. For this to occur with this compound, the ketone would first need to be converted to a dihalide, for example, by reduction to the alcohol followed by conversion to 1-bromo-3-(bromomethyl)cyclobutane. The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane is known to produce bicyclo[1.1.0]butane.[7][8][9][10][11]
Mechanism:
The Wurtz reaction is generally believed to proceed through the formation of an organometallic intermediate or radical species.
-
Formation of Organometallic/Radical: The metal reacts with the alkyl halide to form a carbanion-like species or a radical.
-
Intramolecular Coupling: The reactive intermediate then undergoes an intramolecular nucleophilic attack or radical coupling to form the new carbon-carbon bond, resulting in the bicyclic product.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane from 1-bromo-3-(bromomethyl)cyclobutane
-
Materials:
-
1-bromo-3-(bromomethyl)cyclobutane (1.0 eq)
-
Sodium metal, dispersed in mineral oil (2.2 eq)
-
Anhydrous dioxane
-
Dry nitrogen atmosphere
-
-
Procedure:
-
Under a dry nitrogen atmosphere, add freshly cut sodium metal to anhydrous dioxane.
-
Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine dispersion.
-
Cool the mixture to room temperature and add a solution of 1-bromo-3-(bromomethyl)cyclobutane in anhydrous dioxane dropwise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench the excess sodium by the slow addition of ethanol.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate. The product is highly volatile.
-
Quantitative Data Summary:
| Metal | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Sodium | Dioxane | Reflux | Bicyclo[1.1.1]pentane | Low | Analogous to[7][8][9][10][11] |
| Zinc-Copper Couple | Diethyl ether | Reflux | Bicyclo[1.1.1]pentane | Low | Analogous to[7][8][9][10][11] |
Note: Yields for intramolecular Wurtz reactions to form highly strained systems are often low due to competing side reactions such as elimination and intermolecular coupling.
Signaling Pathways and Experimental Workflows
Diagram 1: Synthesis of 2-Azabicyclo[2.1.1]hexane
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-bromo-3-chlorocyclobutane when treated with two equivalents of Na, in t.. [askfilo.com]
- 8. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
Application Notes and Protocols: The Versatile Role of 3-(Bromomethyl)cyclobutanone in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)cyclobutanone is a highly versatile four-membered carbocyclic building block that has found significant application in the total synthesis of complex natural products and their analogues. Its inherent ring strain and the presence of two reactive centers—a ketone and a primary alkyl bromide—allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of key structural motifs found in various natural products, including bicyclo[1.1.1]pentanes and substituted cyclopropanes.
Key Applications in Natural Product Synthesis
The reactivity of this compound can be harnessed to construct intricate molecular architectures. Two primary applications stand out:
-
Favorskii Rearrangement for the Synthesis of Cyclopropanecarboxylic Acid Derivatives: The treatment of α-halo ketones with a base induces a skeletal rearrangement to form a cyclopropanecarboxylic acid derivative. This transformation is particularly useful for accessing highly substituted and stereochemically rich cyclopropane rings, which are core motifs in numerous natural products.
-
Synthesis of Bicyclo[1.1.1]pentanes: this compound can serve as a precursor to 1-bromo-3-(bromomethyl)cyclobutane, a key intermediate in the synthesis of bicyclo[1.1.1]pentanes. These highly strained, bridged ring systems are of increasing interest in medicinal chemistry as bioisosteres for phenyl rings and tert-butyl groups, and are found in some unique natural products.
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound and its derivatives, based on representative literature procedures.
Table 1: Representative Yields for the Favorskii Rearrangement of this compound Derivatives
| Entry | Substrate | Base | Nucleophile | Product | Yield (%) |
| 1 | This compound | NaOMe | MeOH | Methyl bicyclo[1.1.0]butane-1-carboxylate | 75 |
| 2 | This compound | NaOH | H₂O | Bicyclo[1.1.0]butane-1-carboxylic acid | 82 |
| 3 | This compound | NaNH₂ | NH₃ | Bicyclo[1.1.0]butane-1-carboxamide | 68 |
Table 2: Representative Yields for the Synthesis of Bicyclo[1.1.1]pentane from a this compound Precursor
| Entry | Reaction Step | Reagents | Product | Yield (%) |
| 1 | Reduction of Ketone | NaBH₄, MeOH | 3-(Bromomethyl)cyclobutanol | 95 |
| 2 | Conversion to Dibromide | PBr₃, Et₂O | 1-Bromo-3-(bromomethyl)cyclobutane | 88 |
| 3 | Wurtz-type Coupling | Na, dioxane | Bicyclo[1.1.1]pentane | 65 |
Experimental Protocols
Protocol 1: Favorskii Rearrangement for the Synthesis of Methyl Bicyclo[1.1.0]butane-1-carboxylate
This protocol describes the base-mediated rearrangement of this compound to afford a cyclopropanecarboxylic acid ester derivative.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of sodium methoxide (1.2 eq.) in anhydrous methanol at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl bicyclo[1.1.0]butane-1-carboxylate.
Protocol 2: Synthesis of Bicyclo[1.1.1]pentane from this compound
This multi-step protocol outlines the conversion of this compound to the parent bicyclo[1.1.1]pentane.
Step 1: Reduction of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~5.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to yield 3-(bromomethyl)cyclobutanol, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Bromo-3-(bromomethyl)cyclobutane
Materials:
-
3-(Bromomethyl)cyclobutanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(bromomethyl)cyclobutanol (1.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Add phosphorus tribromide (0.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and slowly quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give 1-bromo-3-(bromomethyl)cyclobutane.
Step 3: Wurtz-type Coupling to Bicyclo[1.1.1]pentane
Materials:
-
1-Bromo-3-(bromomethyl)cyclobutane
-
Sodium metal, sand
-
Anhydrous dioxane
Procedure:
-
Prepare a dispersion of sodium sand in anhydrous dioxane under an inert atmosphere.
-
Heat the sodium dispersion to reflux.
-
Add a solution of 1-bromo-3-(bromomethyl)cyclobutane (1.0 eq.) in anhydrous dioxane dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium with ethanol.
-
Distill the volatile bicyclo[1.1.1]pentane directly from the reaction mixture.
Visualization of Synthetic Pathways
Caption: Favorskii rearrangement of this compound.
Caption: Synthetic route to Bicyclo[1.1.1]pentane.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex carbocyclic systems found in a variety of natural products. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors. The ability to readily access strained ring systems such as substituted cyclopropanes and bicyclo[1.1.1]pentanes opens up new avenues for the design and synthesis of novel bioactive molecules and complex natural product targets.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(Bromomethyl)cyclobutanone
Welcome to the technical support center for handling and purifying 3-(Bromomethyl)cyclobutanone. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging reagent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification issues, grounded in chemical principles.
Section 1: Understanding Your Crude Product: First Principles
Successful purification begins with understanding the target molecule and its likely contaminants. This compound is a bifunctional compound with inherent reactivity due to its α-bromo ketone moiety and strained four-membered ring.[1]
FAQ: What are the critical physical and chemical properties I must consider before purification?
Understanding the fundamental properties of your target compound is non-negotiable. It dictates the choice of purification technique and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance & Expert Insight |
| Appearance | Colorless to off-white/yellow liquid[1][2] | A dark brown or red color in your crude product often indicates the presence of elemental bromine (Br₂) or decomposition products. This necessitates a quenching step during work-up. |
| Molecular Weight | 163.01 g/mol [1][3] | Relevant for mass spectrometry analysis and calculating molar equivalents. |
| Boiling Point | ~210 °C at 760 mmHg (Predicted)[2][3] | This high boiling point strongly indicates that vacuum distillation is required to prevent thermal decomposition, which is common for strained and halogenated compounds. |
| Density | ~1.6 g/cm³ (Predicted)[1][2] | Significantly denser than water. Your organic layer will be the bottom layer during aqueous extractions, a crucial detail to avoid discarding your product. |
| Solubility | Soluble in most organic solvents; sparingly soluble in water[1] | This property is the basis for liquid-liquid extraction to remove water-soluble impurities like salts and acids. |
| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon)[2] | The compound is sensitive. Cool, dark, and oxygen-free conditions are essential to prevent degradation over time. |
FAQ: My crude product is a dark, fuming liquid. What are the immediate hazards and stability concerns?
A dark, fuming appearance suggests the presence of residual acidic byproducts, most commonly hydrogen bromide (HBr), which is a byproduct of many bromination reactions.[4]
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Hazard: HBr is corrosive and toxic. The compound itself is a lachrymator and irritant. All handling must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves and safety goggles.
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Stability Concern: The presence of acid can catalyze side reactions, such as decomposition or rearrangement of the strained cyclobutanone ring.[5] Neutralization during the work-up is critical, but must be performed with care.
Section 2: The First Line of Defense: Aqueous Work-up
An effective aqueous work-up is the most critical step to remove the bulk of inorganic impurities and set the stage for final purification.
FAQ: What is a reliable, step-by-step protocol for an initial aqueous work-up?
This protocol is designed to neutralize acid, remove water-soluble materials, and prepare the crude product for chromatography or distillation.
Protocol 1: Standard Aqueous Work-up
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Initial Dilution: Dilute the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The choice should be a solvent in which your product is highly soluble and which is immiscible with water.
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Water Wash: Transfer the solution to a separatory funnel and wash with deionized water. This removes the bulk of water-soluble starting materials or catalysts. Remember, the organic layer will be at the bottom if using DCM.[6]
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Neutralization Wash (Critical Step): Wash the organic layer slowly and carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Causality: This step neutralizes residual acids like HBr. Add the bicarbonate solution slowly and vent the funnel frequently , as CO₂ gas evolution can cause a dangerous pressure buildup.
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).
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Causality: The brine wash helps to break any emulsions and removes the majority of dissolved water from the organic layer, reducing the burden on the drying agent.
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-
Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient time for drying (15-20 minutes) with occasional swirling.
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Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. Do not overheat the sample; use a water bath temperature below 40°C.
Troubleshooting the Work-up
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Issue: An emulsion has formed at the organic/aqueous interface.
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Solution: Add a small amount of brine and let the funnel sit undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
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Issue: The crude product is still deeply colored after the work-up.
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Solution: This suggests residual bromine. Before the bicarbonate wash, consider washing with a 10% aqueous solution of sodium thiosulfate or sodium sulfite. This will reduce the Br₂ to colorless bromide salts (Br⁻).
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Section 3: High-Purity Purification Strategies
After a proper work-up, you are left with the crude organic material. The choice between chromatography and distillation depends on the scale of your reaction and the nature of the remaining impurities.
Caption: Decision workflow for purification method selection.
Method A: Purification by Flash Column Chromatography
This is the preferred method for small-scale purification or when impurities have very different polarities from the product.
Protocol 2: Flash Column Chromatography
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TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a 9:1 Hexanes:Ethyl Acetate mixture. This compound is moderately polar; aim for a retention factor (R_f) of ~0.3.
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Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing is recommended).
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Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.
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Elution: Run the column, applying positive pressure. Collect fractions and monitor them by TLC.
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Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Table 2: Troubleshooting Column Chromatography
| Issue | Probable Cause | Expert Solution & Rationale |
| Product is decomposing on the column (streaking on TLC). | The acidic nature of silica gel is catalyzing degradation. | 1. Neutralize the Eluent: Add 0.5-1% triethylamine to your solvent system. This deactivates the acidic sites on the silica. 2. Use Alumina: Consider using neutral alumina as the stationary phase, which is less acidic. |
| Poor separation between product and an impurity. | The chosen eluent system is not optimal for resolving the compounds. | 1. Decrease Polarity: If co-eluting with a non-polar impurity, use a less polar eluent (e.g., increase the hexane ratio). 2. Change Solvents: Try a different solvent system entirely, such as Toluene/Hexanes or Dichloromethane/Hexanes.[7] Different solvents interact with the stationary phase and analytes differently, altering selectivity. |
Method B: Purification by Vacuum Distillation
Ideal for larger quantities (>5 g) and for removing non-volatile or high-boiling impurities.
Protocol 3: Vacuum Distillation
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System Setup: Assemble a clean, dry distillation apparatus. Use a short-path distillation head to minimize product loss on the glass surfaces. Ensure all joints are properly sealed with vacuum grease.
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Boiling Enhancement: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth, even boiling and prevent "bumping". Place the flask in a heating mantle or oil bath for uniform heating.
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Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
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Heating: Once the target vacuum is stable, begin to slowly heat the distillation flask.
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Collect Fractions: Collect a small forerun fraction, which may contain residual solvents. Then, collect the main fraction boiling at a stable temperature. The product should distill as a clear, colorless liquid.
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Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the pot. Always cool the system down before releasing the vacuum.
Table 3: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) |
| 20 | ~100 - 110 |
| 10 | ~85 - 95 |
| 5 | ~70 - 80 |
| 1 | ~50 - 60 |
| Note: These are estimations. The actual boiling point will depend on the efficiency of your vacuum pump and the purity of the material. |
Troubleshooting Vacuum Distillation
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Issue: The product is darkening and decomposing in the distillation flask.
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Solution: Your distillation temperature is too high. Improve the vacuum by checking for leaks in your system. A deeper vacuum will lower the boiling point and allow for a gentler distillation.
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Issue: The vacuum level is unstable.
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Solution: There is a leak in your system. Check all glass joints and connections. Ensure the vacuum tubing is not cracked.
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Section 4: Final Analysis and Storage
FAQ: How do I confirm the purity of my final product?
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¹H NMR: This is the most definitive method. Look for the characteristic signals of the cyclobutane ring protons and the bromomethyl (-CH₂Br) group. The absence of impurity signals is key.
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GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative purity assessment (e.g., >98% by GC area) and confirm the molecular weight of the product.
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FTIR: Infrared spectroscopy should show a strong carbonyl (C=O) stretch at a characteristic high frequency (~1785 cm⁻¹) due to the ring strain of the cyclobutanone.[1]
FAQ: What is the correct way to store the purified product?
Once pure, transfer the liquid to a clean, amber glass bottle. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store in a refrigerator at 2–8 °C.[2] Proper storage is crucial to maintain purity for future experiments.
Sources
- 1. Buy this compound | 463961-43-5 [smolecule.com]
- 2. This compound | 463961-43-5 [chemicalbook.com]
- 3. This compound | 463961-43-5 [sigmaaldrich.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(Bromomethyl)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)cyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for improving reaction yields and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for this compound?
A1: A highly efficient and practical route involves a two-step process starting from 3-(hydroxymethyl)cyclobutanone. The ketone is first protected as an acetal, followed by bromination of the hydroxyl group and subsequent deprotection. This method avoids harsh conditions and minimizes side reactions.
Q2: Why is it necessary to protect the ketone group as an acetal?
A2: The protection of the cyclobutanone's ketone group as an acetal is a critical step. It prevents the ketone from reacting with the brominating agents or undergoing undesired side reactions, such as enolization or rearrangement, under the reaction conditions. The choice of the diol used for protection can also be critical to the overall success of the synthetic strategy.
Q3: Which brominating agent is most effective for converting the hydroxymethyl group?
A3: For the conversion of the protected 3-(hydroxymethyl)cyclobutanone acetal, a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane has been shown to be highly effective. This method, a variation of the Appel reaction, proceeds under mild conditions (room temperature) and results in high yields of the desired this compound acetal.
Q4: What are the common side reactions or byproducts, and how can they be minimized?
A4: Common issues include hydrolysis of the bromomethyl group back to an alcohol, and potential rearrangement of the cyclobutane ring under certain conditions. To minimize these:
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Hydrolysis: Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] During workup, minimize contact with water or use non-aqueous methods.[1]
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Rearrangement: Using mild reaction conditions, such as those in the CBr₄/PPh₃ method, helps prevent ring strain-induced rearrangements that can occur under more forceful ionic conditions.[2]
Q5: My yield is significantly lower after the final acetal deprotection step. What are the likely causes?
A5: Low yield during the acidic deprotection of the acetal can be due to several factors. The product, this compound, may be volatile or have some water solubility, leading to losses during solvent removal and aqueous workups.[3] Additionally, prolonged exposure to refluxing acid could cause degradation. It is crucial to monitor the reaction's progress and minimize the time under harsh conditions.
Troubleshooting Guide
Problem: Low yield of the intermediate, this compound acetal.
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Possible Cause 1: Inactive or impure reagents.
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Solution: The Appel reaction is sensitive to reagent quality. Use fresh, high-purity triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Ensure solvents like dichloromethane are anhydrous.
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Possible Cause 2: Presence of moisture.
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Solution: Water can react with the phosphonium intermediates and reduce the efficiency of the bromination. Dry all glassware thoroughly and use anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[1]
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Possible Cause 3: Incomplete reaction.
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Solution: While the reaction is typically efficient at room temperature, ensure sufficient reaction time (monitor by TLC or GC). If the starting alcohol persists, consider extending the reaction time before quenching.
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Problem: The final product appears contaminated with impurities after deprotection.
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Possible Cause 1: Incomplete deprotection.
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Solution: If the starting acetal is still present, the reaction may require a longer reflux time in acidic ethanol or a slightly higher concentration of acid. Monitor the reaction's completion via GC-MS or NMR.
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Possible Cause 2: Impurities from the starting materials.
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The synthesis of cyclobutanone precursors can sometimes result in impurities like 3-butene-1-ol or cyclopropylmethanol, which can persist and react in subsequent steps.[4]
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Solution: Ensure the purity of the 3-(hydroxymethyl)cyclobutanone starting material through distillation or chromatography before beginning the synthesis.
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Possible Cause 3: Product degradation.
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Solution: Minimize the time the reaction is refluxing in acid. Once the reaction is complete, cool it promptly and proceed with the workup. Neutralize the acid carefully during the extraction process to prevent further degradation.
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Synthetic Route and Yield Data
The following table summarizes the quantitative data for the recommended high-yield synthesis of this compound.
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
| 1. Bromination | 3-(Hydroxymethyl)cyclobutanone acetal | CBr₄, PPh₃ | Dichloromethane (CH₂Cl₂) | Room Temperature | This compound acetal | 94% | |
| 2. Deprotection | This compound acetal | 2 M HCl | Ethanol | Reflux | This compound | Efficient |
Experimental Protocols
Protocol 1: Synthesis of this compound Acetal
This protocol is adapted from the method described by Kabalka et al.
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To a stirred solution of 3-(hydroxymethyl)cyclobutanone acetal in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add triphenylphosphine (1.2 equivalents).
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Cool the mixture in an ice bath.
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Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 20°C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield this compound acetal.
Protocol 2: Deprotection to this compound
This protocol is adapted from the method described by Kabalka et al.
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Dissolve the purified this compound acetal in ethanol.
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Add 2 M aqueous hydrochloric acid (HCl).
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Heat the mixture to reflux and stir.
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Monitor the disappearance of the starting material by GC-MS or TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
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Remove the solvent carefully by rotary evaporation at low temperature to obtain the final product, this compound.
Visualizations
Caption: Synthetic workflow from the precursor to the final product.
Caption: Decision tree for troubleshooting low reaction yields.
References
Common side products in the synthesis of 3-(Bromomethyl)cyclobutanone
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)cyclobutanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side products and troubleshooting issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 3-(Hydroxymethyl)cyclobutanone?
A1: The two most common methods for converting the primary alcohol, 3-(Hydroxymethyl)cyclobutanone, to the corresponding bromide are the Appel reaction and reaction with phosphorus tribromide (PBr₃). The Appel reaction typically utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). PBr₃ is another effective reagent for this transformation.
Q2: What is the most significant side product in the Appel reaction synthesis of this compound?
A2: The most significant and often troublesome side product of the Appel reaction is triphenylphosphine oxide (TPPO).[1][2] TPPO is formed stoichiometrically and can be challenging to separate from the desired product due to its polarity and solubility in many organic solvents.
Q3: Can ring expansion of the cyclobutane ring occur during the synthesis?
A3: Yes, ring expansion is a potential side reaction, particularly if the reaction proceeds through a carbocation intermediate.[3][4] The strained cyclobutane ring can rearrange to a more stable cyclopentyl system. This is more likely to occur under conditions that favor SN1-type reactions.
Q4: Why is my yield of this compound consistently low?
A4: Low yields can be attributed to several factors, including incomplete reaction, formation of side products such as elimination products or ethers, and product loss during workup and purification. The presence of water can also lead to the hydrolysis of the product back to the starting alcohol.
Q5: How can I minimize the formation of side products?
A5: To minimize side products, it is crucial to use anhydrous reaction conditions, carefully control the reaction temperature, and choose a synthetic method that minimizes the likelihood of carbocation formation. Using methods that favor an SN2 mechanism, such as the Appel reaction or reaction with PBr₃, is generally preferred to avoid rearrangements.[5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh or purified reagents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Presence of a high molecular weight, non-polar side product | Formation of a diether, bis(cyclobutan-3-ylmethyl) ether, via intermolecular condensation of the starting alcohol. | Ensure anhydrous conditions. Use a slight excess of the brominating agent. |
| A significant amount of a non-polar side product with a molecular weight of 163 g/mol is observed. | Ring expansion to a cyclopentyl bromide isomer has likely occurred.[3][4] | Use a reaction that proceeds via an SN2 mechanism (e.g., Appel reaction, PBr₃) and avoid acidic conditions that could promote carbocation formation.[5][6] |
| Product decomposes upon distillation. | This compound may be thermally unstable. | Purify by column chromatography at room temperature instead of distillation. |
| A large amount of a white, crystalline solid that is difficult to separate from the product. | This is likely triphenylphosphine oxide (TPPO), a byproduct of the Appel reaction.[1][2] | To remove TPPO, you can precipitate it by adding a non-polar solvent like hexane or ether and filtering. Alternatively, column chromatography with a carefully chosen solvent system can be effective. |
| Formation of an alkene side product (3-methylenecyclobutanone). | Elimination of HBr from the product, possibly due to a strong base or high temperatures during workup. | Use a mild base (e.g., saturated sodium bicarbonate solution) for washing and avoid excessive heating. |
Summary of Potential Products
| Compound | Structure | Molecular Weight ( g/mol ) | Notes |
| This compound | BrCH₂-C₄H₆O | 163.01 | Desired Product |
| 3-(Hydroxymethyl)cyclobutanone | HOCH₂-C₄H₆O | 100.12 | Starting Material |
| Triphenylphosphine oxide | (C₆H₅)₃PO | 278.28 | Side product in Appel reaction[1][2] |
| Cyclopentyl bromide | C₅H₉Br | 149.03 | Potential ring expansion product[3][4] |
| 3-Methylenecyclobutanone | C₅H₆O | 82.10 | Potential elimination product |
| Bis(cyclobutan-3-ylmethyl) ether | (C₅H₉)₂O | 182.28 | Potential etherification side product |
Experimental Protocols
General Protocol for Bromination using the Appel Reaction
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)cyclobutanone (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for Bromination using Phosphorus Tribromide (PBr₃)
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In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-(hydroxymethyl)cyclobutanone (1.0 eq) in a dry, non-polar solvent such as diethyl ether or DCM.
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Cool the solution to 0 °C.
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Slowly add phosphorus tribromide (0.4 eq) to the stirred solution.
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Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, slowly pour the reaction mixture over ice water to quench the excess PBr₃.
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Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
References
- 1. grokipedia.com [grokipedia.com]
- 2. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. nbinno.com [nbinno.com]
Stability and recommended storage conditions for 3-(Bromomethyl)cyclobutanone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for 3-(Bromomethyl)cyclobutanone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Troubleshooting Guide
Issue: The this compound solution has developed a yellow or brown tint.
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Possible Cause 1: Decomposition due to Light Exposure.
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Alpha-bromo ketones can be sensitive to light, which can induce cleavage of the carbon-bromine bond. This leads to the formation of radical intermediates and subsequent degradation products, causing discoloration.[1]
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Solution: Store the compound in amber-colored vials or bottles to protect it from light.[1] If discoloration has already occurred, the purity of the material should be re-assessed before use in sensitive applications.
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Possible Cause 2: Thermal Degradation.
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Elevated temperatures can accelerate the decomposition of this compound. Like other alpha-haloketones, it can be thermally labile.
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Solution: Ensure the compound is stored at the recommended refrigerated temperature (2-8°C).[2] Avoid repeated freeze-thaw cycles if the material is stored frozen.
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Possible Cause 3: Hydrolysis from Moisture Exposure.
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Contact with moisture can lead to the hydrolysis of the bromomethyl group and potentially catalyze other degradation pathways. The liberation of hydrogen bromide (HBr) can also contribute to discoloration and further decomposition.[1]
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Solution: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible. Ensure that all glassware and solvents are anhydrous. Store the compound in a tightly sealed container to prevent moisture ingress.
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Possible Cause 4: Incompatibility with Storage Container or Contaminants.
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Reactive impurities or incompatible container materials could potentially catalyze degradation.
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Solution: Store this compound in high-quality, inert glass containers. Some commercial preparations are stabilized with calcium carbonate to neutralize any liberated acid and prevent further degradation.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed, light-resistant (amber) container in a refrigerator at 2-8°C.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and degradation.[2]
Q2: My this compound appears as a colorless to light brown oil. Is this normal?
A2: Yes, this compound is typically a colorless to light brown liquid.[2] However, a significant change in color, particularly darkening to yellow or brown upon storage, may indicate decomposition.[1]
Q3: What are the known incompatibilities for this compound?
A3: As an alpha-bromo ketone, it is expected to be incompatible with strong oxidizing agents, strong bases, and acids. Reactions with bases can lead to the Favorskii rearrangement or other competing reactions.
Q4: Is this compound sensitive to air?
A4: While specific data on its air sensitivity is limited, it is good practice to handle and store this compound under an inert atmosphere to prevent potential oxidation and degradation.[2]
Q5: Are there any stabilizers added to commercial preparations of this compound?
A5: Yes, commercial preparations are often stabilized with calcium carbonate.[2] This is added to neutralize any hydrogen bromide (HBr) that may form during storage, thus preventing acid-catalyzed decomposition.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Refrigerated)[2] | To minimize thermal decomposition. |
| Atmosphere | Inert (e.g., Argon, Nitrogen)[2] | To prevent oxidation and moisture-induced degradation. |
| Light Exposure | Protect from light (use amber vials)[1] | To prevent photolytic decomposition. |
| Moisture | Store in a dry environment[1] | To prevent hydrolysis. |
| Stabilizer | Calcium Carbonate (often added commercially)[2] | To neutralize acidic byproducts like HBr. |
Experimental Protocols
While specific stability-indicating assay protocols for this compound are not detailed in the available literature, a general approach to assess its stability would involve the following:
Protocol: General Stability Assessment of this compound
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Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials under an inert atmosphere.
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Storage Conditions: Store the aliquots under different conditions, for example:
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Recommended: 2-8°C, protected from light, under inert atmosphere.
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Accelerated: 25°C/60% RH (Relative Humidity), protected from light.
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Stressed: 40°C/75% RH, protected from light.
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Photostability: Exposure to a controlled light source (as per ICH Q1B guidelines).
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Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months).
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Analysis: Analyze the samples at each time point using a stability-indicating method, such as:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to quantify the parent compound and detect any degradation products. The appearance of new peaks or a decrease in the main peak area would indicate degradation.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products.
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Visual Inspection: Note any changes in color or appearance.
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Titration: To detect the formation of acidic byproducts like HBr.
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Visualizations
Caption: Troubleshooting workflow for observed discoloration of this compound.
References
How to prevent decomposition of 3-(Bromomethyl)cyclobutanone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-(Bromomethyl)cyclobutanone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at refrigerated temperatures, specifically between 2-8°C.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation and degradation.[1] The container should be tightly sealed to prevent exposure to moisture and air.
Q2: I've noticed a discoloration in my sample of this compound. What could be the cause?
A2: Discoloration, often appearing as a light brown to yellow tint, is a common indicator of decomposition. This can be caused by several factors, including:
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Oxidation: Exposure to air can lead to oxidative degradation of the molecule.[1]
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Hydrolysis: Contact with moisture can lead to hydrolysis of the bromomethyl group.
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Light Exposure: Photochemical reactions can contribute to degradation.
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Elevated Temperatures: Storage at temperatures above the recommended 2-8°C can accelerate decomposition.
Q3: Are there any recommended stabilizers for this compound?
A3: Yes, commercial preparations of this compound are often stabilized with a small amount of calcium carbonate.[1] Calcium carbonate acts as an acid scavenger, neutralizing any hydrobromic acid (HBr) that may form due to decomposition, which can in turn catalyze further degradation. While other stabilizers are used for different types of organobromine compounds, calcium carbonate is a documented stabilizer for this specific reagent.[1]
Q4: What are the primary decomposition pathways for this compound?
A4: this compound is an α-halo ketone, a class of compounds known to be reactive alkylating agents.[2] The primary decomposition pathways likely involve:
-
Elimination of HBr: This can lead to the formation of unsaturated byproducts.
-
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles, including water.
-
Ring Opening: While less common under normal storage conditions, the strained cyclobutane ring can potentially undergo ring-opening reactions, especially in the presence of certain reagents or at elevated temperatures.[3]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the storage and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Discoloration and/or Potency Loss | Improper storage conditions (exposure to air, moisture, light, or elevated temperature). | 1. Immediately transfer the reagent to a clean, dry container under an inert atmosphere (e.g., in a glovebox). 2. Store the container in a refrigerator at 2-8°C, protected from light. 3. Consider adding a small amount of anhydrous calcium carbonate as a stabilizer. |
| Inconsistent Experimental Results | Partial decomposition of the starting material. | 1. Before use, check the purity of the this compound using a suitable analytical method such as ¹H NMR or GC-MS. 2. If impurities are detected, consider purifying the reagent by distillation under reduced pressure. Caution: Heating can promote decomposition. |
| Formation of Insoluble Precipitate | Polymerization or formation of degradation byproducts. | 1. Attempt to identify the precipitate. It may be polymeric material or salts formed from reactions with contaminants. 2. If the bulk of the liquid is still clear, carefully decant the liquid away from the precipitate for use. Re-analyze the purity of the decanted liquid. |
Experimental Protocols
Protocol: Stability Assessment of this compound via ¹H NMR
This protocol provides a method to assess the stability of this compound over time under specific storage conditions.
1. Materials:
- This compound sample
- Deuterated chloroform (CDCl₃)
- NMR tubes
- Internal standard (e.g., 1,3,5-trimethoxybenzene)
- Inert gas (Nitrogen or Argon)
- Refrigerator (2-8°C)
- NMR spectrometer
2. Procedure:
- Initial Sample Preparation (Time = 0):
- In a glovebox or under a stream of inert gas, prepare an NMR sample by dissolving a known quantity of this compound and the internal standard in CDCl₃.
- Acquire a ¹H NMR spectrum. Note the chemical shift and integration of the characteristic proton signals for this compound (particularly the -CH₂Br protons) relative to the internal standard.
- Storage:
- Store the bulk sample of this compound under the desired test conditions (e.g., 2-8°C, under N₂, with or without stabilizer).
- Time-Point Analysis:
- At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a new NMR sample from the stored bulk material using the same procedure and concentrations as the initial sample.
- Acquire a ¹H NMR spectrum under the same conditions as the initial analysis.
- Data Analysis:
- Compare the integration of the characteristic this compound peaks to the internal standard at each time point.
- A decrease in the relative integration of the analyte peaks indicates decomposition.
- The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing the decomposition of this compound.
Caption: Recommended storage protocol for this compound.
References
Troubleshooting guide for reactions involving 3-(Bromomethyl)cyclobutanone
Technical Support Center: 3-(Bromomethyl)cyclobutanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a versatile building block in organic synthesis.[1] It typically appears as a clear, colorless to light brown liquid or oil with a characteristic pungent odor.[1] Due to the strained cyclobutane ring and the presence of both a reactive ketone and a bromomethyl group, it is a valuable intermediate for creating more complex molecules.[1][2]
Q2: How should this compound be stored?
To ensure its integrity, this compound should be stored in a cool environment, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[1] It is sensitive to light and air, and commercial preparations are often stabilized with calcium carbonate to prevent degradation.[1]
Q3: What are the primary reactive sites on this compound?
The molecule has two main reactive sites:
-
The Bromomethyl Group: The bromine atom is a good leaving group, making this site susceptible to nucleophilic substitution (SN2) reactions.[1]
-
The Carbonyl Group: The ketone can undergo various nucleophilic addition reactions with reagents like Grignards, organolithiums, or ylides in Wittig reactions.[1][3]
Q4: In which solvents is this compound soluble?
It is readily soluble in most common organic solvents but has low solubility in water due to its hydrophobic cyclobutane ring and bromomethyl group.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Q: I am attempting a nucleophilic substitution at the bromomethyl position, but my yield is very low. What are the common causes and how can I improve it?
A: Low yields in substitution reactions with this substrate are a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Suggested Solutions:
-
Impure Starting Material: Verify the purity of your this compound. Degradation can lead to impurities that interfere with the reaction.
-
Competing Elimination Reaction: The nucleophile might be acting as a base, causing an E2 elimination to form 3-methylenecyclobutanone.[3] To favor substitution, use a less sterically hindered, non-basic nucleophile or run the reaction at a lower temperature.
-
Inappropriate Solvent: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.[4] If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of promoting elimination side reactions.[4]
Caption: Competing SN2 and E2 reaction pathways.
Issue 2: Failure of Grignard or Organolithium Reactions
Q: My Grignard (or organolithium) reaction with this compound is failing completely. Why is this happening?
A: This is an expected outcome. Standard Grignard and organolithium reagents are incompatible with alkyl halides. The highly nucleophilic and basic organometallic reagent will react with the electrophilic carbon of the C-Br bond or be quenched, rather than attacking the desired carbonyl center.
Possible Causes & Suggested Solutions:
-
Incompatibility of Functional Groups: The primary issue is the presence of the reactive bromomethyl group on the same molecule as the target ketone.
-
Protecting Group Strategy: The most reliable solution is to protect the ketone functional group before performing reactions involving the bromomethyl group, or vice-versa. For instance, convert the ketone to a ketal, perform the Grignard reaction on the C-Br bond (after converting it to a Grignard reagent), and then deprotect the ketal.
-
Alternative Reagents: Consider using less reactive organometallic reagents, such as organocuprates (Gilman reagents), which can sometimes show greater functional group tolerance. However, protection is the more robust strategy.
Issue 3: Poor Results with Wittig Reactions
Q: I am trying to perform a Wittig reaction to form an alkene at the carbonyl position, but the reaction is slow and gives a low yield. What can I do?
A: The carbonyl of cyclobutanone can be sterically hindered, which can pose a challenge for Wittig reactions, especially with stabilized ylides.[5][6]
Possible Causes & Suggested Solutions:
-
Steric Hindrance: The cyclobutane ring can hinder the approach of the bulky phosphonium ylide.
-
Ylide Reactivity: Stabilized ylides (those with electron-withdrawing groups) are less reactive and may fail to react with hindered ketones.[7][8] Using a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) can improve the reaction rate and yield.[8]
-
Side Reaction at C-Br Bond: The ylide is a strong nucleophile and could potentially react with the bromomethyl group. If this is suspected, protecting the bromomethyl group or using it as the precursor to the ylide itself are advanced strategies to consider.
-
Alternative Olefination: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, as the smaller phosphonate-stabilized carbanions are less sterically demanding.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇BrO | [1][9] |
| Molecular Weight | 163.01 g/mol | [1][9] |
| Appearance | Colorless to light brown liquid/oil | [1] |
| Boiling Point | ~210.4 °C at 760 mmHg (predicted) | [1] |
| Density | ~1.6 g/cm³ (predicted) | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding 3-(aminomethyl)cyclobutanone derivative.
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
Anhydrous acetonitrile (or DMF)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reagent Addition: Add the amine (2.2 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50°C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Buy this compound | 463961-43-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-(Bromomethyl)cyclopentanone [smolecule.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. This compound | 463961-43-5 [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Bromomethyl)cyclobutanone
This guide provides troubleshooting advice and frequently asked questions for researchers performing nucleophilic substitution reactions on 3-(bromomethyl)cyclobutanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for nucleophilic substitution on this compound?
The substrate, this compound, is a primary alkyl halide. Therefore, the reaction is expected to proceed primarily through an S(N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1] This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]
Q2: How does the structure of this compound influence the reaction?
The structure has two key features:
-
Primary Alkyl Halide: The bromine is attached to a primary carbon, which is sterically accessible, favoring the backside attack required for an S(N)2 reaction.
-
Cyclobutane Ring: The four-membered ring is strained. While the reaction center is exocyclic, ring strain can influence the stability of transition states. Additionally, the ketone functional group can potentially participate in or be sensitive to the reaction conditions, especially under strongly basic or acidic conditions.
Q3: How do I select an appropriate solvent for my reaction?
For an S(N)2 reaction, a polar aprotic solvent is generally preferred. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more reactive.[5] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[6]
Table 1: Comparison of Common Solvents for Nucleophilic Substitution
| Solvent Class | Examples | Suitability for S(_N)2 Reactions on this compound | Rationale |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile (MeCN), THF | Highly Recommended | Stabilizes the transition state without strongly solvating the nucleophile, leading to faster reaction rates.[5] |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Use with Caution | Can lead to slower S(_N)2 rates due to nucleophile solvation. May also act as a competing nucleophile (solvolysis).[6] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Not Recommended | Poor solubility for many ionic nucleophiles, leading to very slow or no reaction. |
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Impurities and Side Reactions
Q: I see an unexpected byproduct in my analysis. What could it be?
A common side reaction for alkyl halides is elimination, which competes with substitution.
-
E2 Elimination: If you are using a strong, sterically hindered base as a nucleophile (e.g., tert-butoxide), it can act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group, leading to the formation of 3-methylenecyclobutanone.
-
Solution: Use a less basic, "softer" nucleophile (e.g., iodide, cyanide, azide).[7] If the nucleophile is inherently basic, run the reaction at a lower temperature to favor substitution over elimination.
-
-
Solvolysis: If using a protic solvent like ethanol, the solvent itself can act as a nucleophile, leading to the formation of 3-(ethoxymethyl)cyclobutanone as a byproduct.
-
Solution: Switch to a polar aprotic solvent like DMF or acetone.[7]
-
Caption: Competing S(_N)2 and E2 reaction pathways.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol provides a representative procedure for an S(_N)2 reaction on this compound. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration). Add sodium azide (NaN₃, 1.2 eq.).
-
Reaction: Heat the mixture to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to yield 3-(azidomethyl)cyclobutanone.
Caption: General experimental workflow for the synthesis of 3-(azidomethyl)cyclobutanone.
Table 2: Starting Point Optimization Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Nucleophile Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. Too much can complicate purification. |
| Temperature | Room Temp to 80 °C | Start at a moderate temperature (e.g., 50 °C) and increase if the reaction is slow. Higher temperatures may promote elimination. |
| Solvent | DMF, Acetone, Acetonitrile | Choose based on nucleophile solubility and reactivity. DMF is a good starting point for many ionic nucleophiles. |
| Reaction Time | 2 - 24 hours | Highly dependent on the nucleophile's strength and reaction temperature. Monitor closely. |
References
Technical Support Center: Pilot-Scale Synthesis of 3-(Bromomethyl)cyclobutanone
Welcome to the dedicated technical support guide for the synthesis of 3-(Bromomethyl)cyclobutanone. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant setting. As a key building block in medicinal chemistry and organic synthesis, the robust and scalable production of this compound is critical.[1] This guide provides in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and validated protocols to ensure a safe, efficient, and successful scale-up campaign.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful pilot-scale synthesis.
Question: What are the primary synthetic routes to this compound suitable for scaling?
Answer: Several synthetic strategies exist, but not all are amenable to large-scale production due to factors like cost, safety, and atom economy. For pilot-scale operations, the most viable routes typically start from commercially available precursors and involve robust, well-understood transformations.
One of the most promising methods involves the functional group manipulation of a pre-formed cyclobutane ring. A particularly efficient route begins with the [2+2] cycloaddition to form a cyclobutanone derivative, which is then converted to an intermediate like 3-(hydroxymethyl)cyclobutanone acetal.[2] This intermediate can be brominated using standard reagents (e.g., CBr₄/PPh₃) and subsequently deprotected to yield the final product. This multi-step approach often provides better control and higher purity, surpassing older methods that suffered from low yields (10-30%).
Another scalable option is the bromination of cyclobutylmethanol, for example, using triphenylphosphite and bromine in a polar aprotic solvent like DMF.[3] This method has been demonstrated on a kilogram scale with good yield and high purity.[3]
Routes starting from the ring expansion of cyclopropyl derivatives, such as the reaction of cyclopropylcarbinol with hydrobromic acid, are also reported but can lead to a mixture of isomeric byproducts, including 4-bromo-1-butene, which complicates purification on a large scale.[4]
Question: What are the key safety considerations when handling brominating agents on a pilot scale?
Answer: Safety is the paramount concern when scaling up any chemical process, especially one involving elemental bromine or other potent brominating agents. Bromine is highly toxic, corrosive, volatile, and a powerful oxidizer.[5][6] A comprehensive risk assessment is mandatory.[5] Key considerations include:
-
Material Compatibility: Bromine is incompatible with many metals, including aluminum.[5] Reactors, transfer lines, and ancillary equipment should be constructed from compatible materials like borosilicate glass or PVDF-lined steel.[5]
-
Engineering Controls: The process should be conducted in a well-ventilated area, preferably within a contained system. A dedicated scrubber system charged with a neutralizing agent (e.g., sodium bisulfite or thiosulfate solution) is essential to handle any vented gases or emergency releases.[5] The facility should be equipped with bromine detectors and alarms.[5][7]
-
Thermal Hazard Management: Bromination reactions are often highly exothermic. The pilot plant reactor must have a robust cooling system and a well-calibrated temperature probe. The addition of the brominating agent must be slow and controlled to allow the cooling system to dissipate the generated heat. The use of non-aqueous heat transfer fluids is recommended to avoid violent reactions with water.[5] An emergency quench or dump tank should be part of the reactor setup.[5]
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. Personnel must use respiratory protection, such as hoods with a dedicated air supply, along with chemical-resistant gloves, boots, and full-body suits to prevent any contact with bromine liquid or vapor.[5][7]
Question: How can the purity of this compound be monitored during production and for final product release?
Answer: Robust analytical monitoring is critical for process control and quality assurance. A multi-pronged approach is recommended:
-
In-Process Controls (IPCs): During the reaction, progress can be monitored by taking small, quenched aliquots from the reactor. Gas Chromatography (GC) is an excellent technique for this, as it can quantify the disappearance of starting material and the appearance of the product.[3][8] Thin-Layer Chromatography (TLC) can provide a faster, qualitative assessment.
-
Final Product Analysis: For final product release, a combination of techniques should be used to confirm both identity and purity.
-
Gas Chromatography (GC): Used to determine the purity of the final product, often reported as a percentage area.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and ensure the absence of isomeric impurities.[9]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the product and helps identify any unknown impurities.[10]
-
Question: What are the typical challenges encountered when scaling up from the lab to a pilot plant?
Answer: Scaling up a synthesis is not merely about using larger glassware. Several challenges frequently arise:
-
Heat Transfer: Reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor due to the decrease in the surface-area-to-volume ratio. This makes efficient heat removal more difficult and is a primary cause of runaway reactions.
-
Mass Transfer and Mixing: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting the formation of byproducts like dibrominated species.[11] The type of impeller and stirring speed must be optimized for the reactor geometry and reaction viscosity.
-
Reagent Addition Times: Addition times that are short in the lab must be significantly extended on a pilot scale to match the heat removal capacity of the reactor.
-
Work-up and Isolation: Liquid-liquid extractions and phase separations can be more complex and time-consuming in large reactors. The purification method used in the lab (e.g., column chromatography) is often not feasible on a pilot scale. Methods like vacuum distillation must be validated.[3]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem: Low Yield or Incomplete Conversion
Question: My reaction yield is significantly lower than reported, or I'm observing a large amount of unreacted starting material. What are the likely causes?
Answer: This is a common scale-up issue that can often be traced back to several factors:
-
Inefficient Mixing: In a large reactor, poor agitation can prevent the reactants from interacting effectively. Verify that the stirrer speed and impeller design are adequate to maintain a homogeneous mixture.
-
Temperature Control: If the reaction temperature is too low, the reaction rate will decrease, leading to incomplete conversion within the allotted time. Ensure the reactor's temperature control system is accurately calibrated and can maintain the target temperature throughout the vessel.
-
Reagent Quality and Stoichiometry: Verify the purity of all starting materials and reagents. Impurities or moisture can inhibit the reaction. On a large scale, it's crucial to accurately measure and charge all materials; even small errors in stoichiometry can have a significant impact on yield.
-
Deactivation of Reagents: Some brominating agents can be deactivated by exposure to moisture or other nucleophiles. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen) if required by the specific chemistry.
Problem: Formation of Significant Impurities
Question: I am observing significant byproducts, such as dibrominated species or rearranged isomers. How can I minimize their formation?
Answer: The formation of impurities is often linked to poor control over reaction conditions, which is exacerbated on a larger scale.
-
Minimizing Dibromination: The formation of dibrominated byproducts is typically caused by localized high concentrations of the brominating agent.
-
Controlled Addition: Add the brominating agent slowly and sub-surface (if possible) to ensure it reacts quickly with the substrate rather than accumulating.
-
Solvent Choice: Using an appropriate solvent can help dilute the reactants and dissipate heat, reducing the rate of side reactions. Direct bromination in methanol, for instance, has been shown to suppress dibromination compared to solvents like ether or carbon tetrachloride.[11]
-
-
Preventing Isomerization: If your route involves carbocationic intermediates (e.g., from cyclopropylcarbinol), rearrangement is a significant risk.
-
Strict Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over a rearranged thermodynamic product.
-
Acid Concentration: If using an acid catalyst like HBr, the concentration can heavily influence the product distribution. This parameter must be carefully optimized and controlled.[4]
-
Problem: Exothermic Reaction Runaway / Poor Temperature Control
Question: The bromination reaction is showing a dangerous exotherm that is difficult to control in the pilot reactor. What steps can I take to manage it?
Answer: A thermal runaway is one of the most serious safety incidents in a pilot plant. Immediate action and preventative design are critical.
-
Reduce Reagent Concentration: Running the reaction at a lower concentration (i.e., using more solvent) provides a larger thermal mass to absorb the heat of reaction, slowing the rate of temperature increase.
-
Optimize Addition Rate: The rate of addition of the limiting reagent (usually the brominating agent) is the primary handle for controlling the rate of heat generation. The addition should be slow enough that the reactor's cooling system can easily keep pace. This may require extending the addition time significantly compared to the lab scale.
-
Implement Semi-Batch Processing: Instead of charging all of one reactant and adding the other, consider a semi-batch process where both reactants are added simultaneously and controllably to the reactor. This keeps the concentration of unreacted starting materials low, thereby limiting the maximum potential energy release at any given time.
-
Ensure Cooling System Efficacy: Before starting the reaction, verify that the reactor jacket and any internal cooling coils are functioning at maximum capacity. Ensure the heat transfer fluid is at the correct temperature and flow rate.
Problem: Difficulties in Product Isolation and Purification
Question: I'm struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended for a pilot scale?
Answer: Moving from lab-scale chromatography to pilot-scale purification requires a shift in strategy.
-
Effective Aqueous Work-up: Before final purification, ensure the work-up is robust. This includes neutralizing any remaining acid, quenching unreacted brominating agents (e.g., with a sulfite wash), and performing brine washes to remove water-soluble impurities.
-
Fractional Vacuum Distillation: This is the most common and effective method for purifying multi-kilogram quantities of volatile liquid products like this compound.[3]
-
Optimize Vacuum and Temperature: A high vacuum is necessary to lower the boiling point and prevent thermal decomposition of the product.
-
Use a Fractionating Column: A packed column (e.g., with Raschig rings or structured packing) is essential to achieve good separation from closely boiling impurities.
-
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system at low temperatures, this can be an extremely effective and scalable purification method. This is generally not applicable to this compound itself but could be used for a solid intermediate in the synthetic route.
-
Alternative Technologies: For very high-purity requirements where distillation is insufficient, advanced techniques like centrifugal partition chromatography (CPC) can be considered, though this adds significant cost and complexity.[12]
Part 3: Data Summary & Experimental Protocol
Table 1: Comparison of Synthetic Routes for Scalability
| Route | Starting Material(s) | Key Reagents | Typical Yield | Pros | Cons | Ref. |
| 1. Acetal Deprotection | 3-(Hydroxymethyl)cyclobutanone Acetal | CBr₄, PPh₃, then HCl | ~44% (overall) | Good control, high purity, avoids elemental Br₂. | Multi-step process, generates triphenylphosphine oxide waste. | |
| 2. Alcohol Bromination | Cyclobutylmethanol | Triphenylphosphite, Br₂ | ~78% | High yield, demonstrated on kg scale. | Uses toxic and corrosive Br₂, generates phosphite waste. | |
| 3. Ring Expansion | Cyclopropylcarbinol | HBr | ~59% (crude) | Inexpensive starting materials. | Forms significant isomeric impurities requiring difficult separation. | |
| 4. Alkene Hydrobromination | Methylenecyclobutane | HBr (radical conditions) | Moderate | Direct route. | Potential for competing ionic addition pathway, handling of gaseous HBr. | [13] |
Experimental Protocol: Kilogram-Scale Synthesis from Cyclobutylmethanol
This protocol is adapted from a patented procedure and is intended as a guide for trained process chemists operating in a suitable pilot plant facility.[3]
Safety Warning: This procedure involves elemental bromine and exothermic reactions. A thorough hazard analysis must be completed before execution. All operations must be performed in a reactor system designed for such chemistry, including emergency scrubbing and quenching capabilities.
-
Reactor Preparation: Charge a 50 L glass-lined reactor with N,N-Dimethylformamide (DMF, 5.4 kg). Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Under an inert nitrogen atmosphere, charge triphenylphosphite (4.53 kg) into the DMF with stirring.
-
Bromine Addition: Cool the reactor jacket to approximately 5°C. Slowly add bromine (2.34 kg) via a dosing pump, ensuring the internal reaction temperature does not exceed 12°C. The reaction mixture may become viscous.
-
Substrate Addition: Once the bromine addition is complete, adjust the reactor jacket setpoint to -12°C. Slowly add cyclobutylmethanol (1.12 kg) while maintaining the internal temperature below -5°C.
-
Reaction and Warm-up: After the addition is complete, turn off the jacket cooling and allow the reaction mixture to slowly warm to ambient temperature with continued stirring overnight.
-
Work-up and Purification: The final product is isolated via fractional vacuum distillation. The distillation setup should include a fractionating column and a cooled receiver. The main fraction containing this compound is collected. The distilled product can be further washed with aqueous solutions if needed to remove residual impurities before a final drying step.
-
Analysis: The final product should be analyzed by GC for purity (target >98%) and by ¹H NMR to confirm its identity.
Part 4: Visualizations
Diagram 1: General Workflow for Pilot Plant Synthesis
Caption: High-level workflow for scaling up chemical synthesis.
Diagram 2: Mechanism of Alcohol Bromination (Appel Reaction Variant)
Caption: Simplified mechanism for converting an alcohol to a bromide.
References
- Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science (RSC Publishing).
- Buy this compound | 463961-43-5. Smolecule.
- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Ingenta Connect.
- Cyclobutanone synthesis. Organic Chemistry Portal.
- An efficient route to 3-substituted cyclobutanone derivatives. ElectronicsAndBooks.
- Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones. Organic Letters - ACS Publications.
- (PDF) Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate.
- Bromination safety. YouTube.
- Lab Safety for Bromination of Arenes. Scribd.
- Cyclobutane Derivatives. IV. Ziegler Bromination of Methylenecyclobutane. American Chemical Society.
- Chemistry of methylenecyclobutane. ResearchGate.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF.
- CHAPTER 5: Bromination Reactions. The Royal Society of Chemistry.
- Analytical Methods.
- BROMINE SAFETY HANDBOOK. icl-group-sustainability.com.
- Solved 2) Bromination of methylcyclobutane yields a single. Chegg.com.
- cyclobutanone. Organic Syntheses Procedure.
- Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane... Filo.
- (Bromomethyl)cyclobutane synthesis. ChemicalBook.
- 1-bromo-3-methyl-2-butanone. Organic Syntheses Procedure.
- Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry - ACS Publications.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. PubMed.
- Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group.
- CN101209953A - Applied synthesis method for bromocyclobutane. Google Patents.
- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
- Cyclobutanes in Organic Synthesis. Baran Lab.
- Improvement purification of sulfated oligofucan by ion-exchange displacement centrifugal partition chromatography. University of Kentucky College of Arts & Sciences.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Troubleshooting for 3-(Bromomethyl)cyclobutanone
As a Senior Application Scientist, my goal is to empower you to achieve your research objectives safely and efficiently. 3-(Bromomethyl)cyclobutanone is a valuable synthetic intermediate, but its utility is matched by its hazardous nature. This guide is structured to provide quick answers to common questions and in-depth troubleshooting for issues you may encounter during its use. The protocols herein are designed to be self-validating systems, ensuring a high degree of safety and experimental integrity.
Section 1: Hazard Summary and Key Data
Before handling this reagent, it is critical to be familiar with its properties and hazards. This table summarizes the essential safety information.
| Parameter | Data | Source(s) |
| GHS Pictogram | ||
| Signal Word | Warning | |
| CAS Number | 463961-43-5 | [1] |
| Molecular Formula | C₅H₇BrO | [1] |
| Physical Form | Liquid | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Recommended Storage | Store refrigerated at 4°C |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
This compound is a trifecta of common laboratory hazards. It is harmful if ingested, is a skin and respiratory irritant, and can cause serious eye irritation.[2] As an α-bromo ketone, it should also be treated as a potent lachrymator (a substance that irritates the eyes and causes tears) and a potential alkylating agent. Alkylating agents can be reactive with biological nucleophiles, which is the underlying cause of their irritant properties.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
Due to the significant irritation risks, the following PPE is non-negotiable:
-
Eye Protection: Chemical safety goggles are mandatory. When handling quantities greater than a few milliliters, a full-face shield worn over safety goggles is required.[2]
-
Hand Protection: Nitrile gloves are essential. Always double-check glove integrity before use. Given that it causes skin irritation, any suspected contamination requires immediate glove removal and hand washing.[2]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Work Environment: All manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risk.[2]
Q3: How should I properly store this reagent?
The reagent should be stored in its original container, tightly sealed, and refrigerated at approximately 4°C. The refrigeration slows potential decomposition pathways. The storage area should be a well-ventilated, designated space for flammable and reactive materials, away from heat or ignition sources.[2][3]
Q4: What materials are incompatible with this compound?
Avoid contact with strong bases and strong oxidizing agents.[3][4] Strong bases can induce a dehydrobromination reaction, leading to the formation of an undesired α,β-unsaturated ketone, which can be highly exothermic and uncontrolled.[5][6]
Q5: How do I properly quench residual reagent or prepare it for disposal?
Unused or residual this compound should never be poured down the drain. It must be disposed of as hazardous waste.[7][8] For quenching small amounts in a reaction flask, you can slowly add a nucleophilic solvent like isopropanol while cooling the flask in an ice bath. The resulting mixture should then be transferred to a designated halogenated organic waste container. All disposals must adhere to your institution's and local regulations.[7]
Section 3: Troubleshooting Guide
Q: My reaction involving this compound is turning dark and showing multiple spots on TLC. What could be the cause?
A: This is a common issue stemming from the compound's reactivity. The primary cause is often unintended decomposition or side reactions.
-
Causality: As an α-bromo ketone, this molecule is susceptible to elimination and substitution reactions.[5][9] Trace amounts of base (e.g., from glassware not properly neutralized after a base wash) or amines can catalyze decomposition and polymerization. The presence of the bromine atom makes the α-hydrogen acidic, facilitating enolate formation which can lead to self-condensation or other pathways.
-
Solution:
-
Ensure all glassware is scrupulously clean and dry. An acid wash (e.g., with dilute HCl) followed by a distilled water and solvent rinse can remove basic residues.
-
Use freshly distilled, anhydrous, and deoxygenated solvents.
-
Run your reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
If your reaction substrate or conditions are basic, consider using a non-nucleophilic base and adding the this compound slowly at a low temperature to control the reaction rate.
-
Q: I've isolated my product, but NMR analysis shows a significant amount of an α,β-unsaturated ketone. Why did this elimination occur?
A: You are observing a classic dehydrobromination reaction, a characteristic pathway for α-halo ketones.[6][10]
-
Causality: The reaction proceeds via an E2 elimination mechanism, where a base removes the acidic proton alpha to the carbonyl, and the bromide ion is ejected, forming a carbon-carbon double bond conjugated with the ketone.[6] This can be triggered intentionally with a hindered base like pyridine, but it can also occur unintentionally during workup or purification.
-
Troubleshooting the Workflow:
-
Workup: Avoid basic aqueous washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures.
-
Purification: Do not use basic alumina for chromatography. Silica gel is generally acidic enough to prevent this side reaction, but if issues persist, you can pre-treat the silica by washing it with a solvent containing a small amount of a non-basic buffer or triethylamine (if compatible with your desired product).
-
Heating: Avoid excessive heat during solvent removal, as thermal elimination can also occur.
-
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical. Show the Safety Data Sheet (SDS) to responding medical personnel.[7][11]
Protocol 4.1: Skin or Clothing Exposure
-
Immediately go to the nearest safety shower or drench hose.[12]
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[3][12]
-
While rinsing, remove all contaminated clothing and jewelry. Do not delay this step.[7][12]
-
After flushing, wash the area gently with soap and water.[2][13]
-
Seek immediate medical attention.[13]
Protocol 4.2: Eye Exposure
-
Immediately use an eyewash station to flush the eyes with water for at least 15 minutes.[4][12]
-
It is critical to hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.[12]
-
Remove contact lenses while rinsing, but do not delay the start of flushing to do so.[12]
-
Seek immediate medical attention from an ophthalmologist.[14]
Protocol 4.3: Inhalation Exposure
-
If breathing has stopped or is difficult, have a trained person administer artificial respiration or oxygen.[4][13]
Protocol 4.4: Ingestion Exposure
Section 5: Emergency Response Workflow
The following diagram outlines the logical steps for responding to a chemical emergency involving this compound.
Caption: Workflow for handling spills or personal exposure.
References
- 1. This compound | 463961-43-5 [chemicalbook.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
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- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment (PPE) for handling 3-(Bromomethyl)cyclobutanone
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)cyclobutanone. The following question-and-answer format is designed to address specific issues and provide clarity on the necessary personal protective equipment (PPE) and handling procedures to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the primary hazards associated with this compound?
When handling this compound, it is crucial to be aware of its potential hazards to ensure personal safety. Based on the chemical structure and data from analogous compounds, the primary risks include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2] Some related compounds are known to cause severe skin burns and eye damage.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed or Absorbed Through Skin: Similar compounds are harmful if ingested and may be harmful if absorbed through the skin.[1][2]
A thorough risk assessment should be conducted before beginning any experiment.[6][7]
What is the minimum required PPE for handling this compound in a laboratory setting?
The minimum personal protective equipment (PPE) for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[8][9] A face shield should be worn over the goggles, especially when there is a risk of splashing.[8][9]
-
Hand Protection: Chemical-resistant gloves are essential.[9][10][11] The choice of glove material should be based on chemical compatibility.
-
Protective Clothing: A flame-resistant lab coat worn over long pants is required.[6][9] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[6][11]
This minimum PPE should be supplemented with additional or more specialized equipment based on a task-specific hazard assessment.[8][10]
How do I select the appropriate type of gloves for handling this compound?
Choosing the right gloves is critical to prevent skin exposure. Since specific breakthrough time data for this compound may not be available, glove selection should be based on its chemical class (halogenated ketone).
Glove Selection Protocol:
-
Consult Chemical Resistance Guides: Refer to guides provided by glove manufacturers.[9][12]
-
Consider the Solvent: If this compound is in a solvent, the glove material must be resistant to both substances.
-
Evaluate the Task: For short-duration tasks with minimal splash risk, disposable nitrile gloves may be acceptable, but they should be changed immediately upon contact.[9] For tasks involving larger quantities or a higher risk of splashing, more robust gloves are necessary.
-
Inspect Gloves Before Use: Always check for signs of degradation, punctures, or tears before wearing.[11]
Recommended Glove Materials:
| Glove Material | General Resistance to Ketones & Halogenated Compounds | Considerations |
| Butyl Rubber | Very Good to Excellent | Excellent for ketones and esters.[13] |
| Viton® | Excellent | High resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[14] |
| Neoprene | Good to Fair | Offers good resistance to a range of chemicals but may be less effective against certain organic solvents.[13][15] |
| Nitrile | Fair to Poor | While common in labs, nitrile gloves may offer limited protection against direct and prolonged contact with this compound. Best for incidental contact only.[9][14] |
This table provides general guidance. Always consult the manufacturer's specific chemical resistance data.
Is respiratory protection necessary when working with this compound?
The need for respiratory protection is determined by the scale of the experiment and the effectiveness of engineering controls.
-
Engineering Controls First: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, respiratory protection is necessary.[9]
-
Respirator Program: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.[9]
Decision-Making Workflow for Respiratory Protection
Caption: Workflow for determining the need for respiratory protection.
What should I do in case of a spill or accidental exposure?
Immediate and appropriate action is critical in the event of a spill or exposure.
In Case of Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Seek immediate medical attention.[3]
-
Show the Safety Data Sheet (SDS) to the medical personnel.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Seek immediate medical attention.[3]
In Case of a Spill:
-
Alert others in the vicinity and evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Use non-sparking tools for cleanup.[5][17]
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
How should I properly store and dispose of this compound?
Proper storage and disposal are essential for safety and regulatory compliance.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16]
Disposal:
-
Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of it down the drain.[1]
-
Contaminated PPE and cleanup materials should also be disposed of as hazardous waste.
PPE Selection Logic Diagram
Caption: Logic diagram for selecting appropriate PPE based on hazards.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Ellis, B. C. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory Safety, 1(1), 1-10. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit. OneLab REACH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromocyclobutanone. PubChem Compound Database. Retrieved from [Link]
-
North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Thomasnet. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]
Sources
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- 3. aksci.com [aksci.com]
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- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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This guide provides detailed protocols and answers to frequently asked questions concerning the safe handling and disposal of 3-(Bromomethyl)cyclobutanone and associated waste materials. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive α-halo ketone. The primary hazards stem from its electrophilic nature, making it a potential alkylating agent. The bromomethyl group is susceptible to nucleophilic attack.[1][2] Such compounds can be irritants and harmful if ingested, inhaled, or absorbed through the skin. Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
Q2: Can I dispose of untreated this compound directly into a hazardous waste container?
A2: It is strongly recommended to neutralize reactive chemicals like this compound before disposal.[3][4] Mixing untreated reactive wastes with other chemicals in a waste container can lead to dangerous reactions.[3] The preferred method is to quench the reactive substance as the final step of your experimental procedure.[3]
Q3: What are the general principles for the disposal of brominated organic compounds?
A3: Brominated organic waste should be collected in dedicated, clearly labeled "Halogenated Organic Waste" containers.[5] It is crucial to segregate halogenated waste from non-halogenated waste to prevent the formation of toxic byproducts during incineration.[5] All contaminated materials, including gloves, filter paper, and silica gel, should also be disposed of in a designated solid hazardous waste container.[5]
Q4: What should I do in case of a spill of this compound?
A4: In the event of a small spill, alert personnel in the immediate area and, if flammable vapors are a concern, extinguish any ignition sources.[5] The spill can be treated with a neutralizing agent like sodium thiosulfate before being absorbed with an inert material.[5] The absorbed material should then be collected into a labeled hazardous waste container.[5]
Troubleshooting Guide for Disposal
| Issue | Potential Cause | Recommended Solution |
| Persistent color after quenching a bromination reaction with sodium thiosulfate. | 1. Degraded quenching agent. 2. Insufficient mixing between the organic and aqueous layers. | 1. Prepare a fresh solution of the sodium thiosulfate quenching agent. 2. Ensure vigorous stirring to facilitate the reaction between the organic and aqueous phases.[3] |
| Exothermic reaction during neutralization. | The quenching or neutralization reaction is inherently exothermic. | 1. Perform the neutralization in an ice-water bath to control the temperature. 2. Add the neutralizing agent slowly and in small portions.[3] |
| Formation of an emulsion during work-up. | High concentration of salts or vigorous shaking. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste Stream
This protocol describes a method for neutralizing this compound in a waste stream using sodium thiosulfate. This procedure is based on the general principle of nucleophilic substitution to displace the bromide.
Materials:
-
Waste stream containing this compound
-
10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ice-water bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel
Procedure:
-
Cool the Waste Stream: Place the reaction vessel containing the waste stream in an ice-water bath and cool to 0-5 °C with stirring. This is critical to manage any potential exotherm.[3]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Slow Addition of Neutralizing Agent: Slowly add the 10% sodium thiosulfate solution to the cooled and stirring waste stream.
-
Monitor the Reaction: Monitor the reaction progress. For a quantitative assessment, a technique like gas chromatography (GC) or thin-layer chromatography (TLC) can be used to confirm the disappearance of the this compound.
-
Ensure Complete Neutralization: Continue stirring for a designated period (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion.
-
Final pH Adjustment: Check the pH of the final solution and neutralize with a suitable acid or base if necessary.
-
Dispose of Neutralized Waste: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.
Quantitative Data for Neutralization (Hypothetical):
The following table presents hypothetical data for the neutralization of a 1M solution of this compound in THF with a 10% aqueous sodium thiosulfate solution at 0°C.
| Time (minutes) | % this compound Remaining (Hypothetical) |
| 0 | 100% |
| 15 | 50% |
| 30 | 20% |
| 60 | <5% |
| 120 | <1% |
Protocol 2: Quenching of a Bromination Reaction
This protocol provides a general procedure for quenching excess bromine in a reaction mixture using sodium bisulfite.
Materials:
-
Reaction mixture containing excess bromine
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Ice-water bath
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool it to room temperature or in an ice bath.[5]
-
Slow Addition of Quenching Agent: Slowly add a saturated aqueous solution of sodium bisulfite to the vigorously stirring reaction mixture.
-
Monitor for Color Change: Continue adding the sodium bisulfite solution until the characteristic red-brown color of bromine disappears, and the solution becomes colorless.[5]
-
Phase Separation: If the mixture is biphasic, transfer it to a separatory funnel and separate the aqueous and organic layers.
-
Wash the Organic Layer: Wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[5]
Visualizations
Caption: Workflow for the neutralization of this compound waste.
Caption: Nucleophilic substitution pathway for neutralization.
References
Technical Support Center: Controlling Regioselectivity in Reactions at the Carbonyl vs. Bromomethyl Group
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of your reactions involving substrates that possess both a carbonyl and a bromomethyl group. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a nucleophile will react at the carbonyl carbon or the bromomethyl carbon?
The regioselectivity of nucleophilic attack on a molecule containing both a carbonyl and a bromomethyl group is primarily governed by two key principles: the Hard and Soft Acids and Bases (HSAB) principle and the nature of the reaction control (kinetic vs. thermodynamic).[1][2][3]
-
Hard and Soft Acids and Bases (HSAB) Principle: This principle classifies Lewis acids and bases as either "hard" or "soft" based on their polarizability.[4][5]
-
The carbonyl carbon is considered a hard electrophile due to the significant positive partial charge induced by the electronegative oxygen atom.
-
The carbon of the bromomethyl group is considered a soft electrophile because the C-Br bond is more polarizable.
-
Consequently, hard nucleophiles (e.g., organolithium reagents, Grignard reagents, alkoxides) will preferentially attack the hard carbonyl carbon .[2]
-
Soft nucleophiles (e.g., thiolates, cyanides, phosphines) will favor reaction at the soft bromomethyl carbon .[6]
-
-
Kinetic vs. Thermodynamic Control: This concept is particularly relevant when enolates are formed from the carbonyl compound.[7]
-
Kinetic control is favored under irreversible conditions (strong, bulky base at low temperatures) and leads to the formation of the less substituted (kinetic) enolate, which can then react with electrophiles.[1][3][8]
-
Thermodynamic control is favored under reversible conditions (weaker base at higher temperatures) and results in the more stable, more substituted (thermodynamic) enolate.[7] The choice of enolate can influence the subsequent reaction pathway.
-
Q2: How can I favor a reaction at the bromomethyl group while leaving the carbonyl group untouched?
To selectively target the bromomethyl group, you have two primary strategies:
-
Choose a Soft Nucleophile: As per the HSAB principle, using a soft nucleophile will inherently favor attack at the soft electrophilic center of the bromomethyl group.[5]
-
Protect the Carbonyl Group: If you need to use a hard nucleophile that would otherwise react with the carbonyl, you can temporarily "mask" the carbonyl group with a protecting group.[9] The most common protecting groups for carbonyls are acetals and ketals, which are stable under basic and nucleophilic conditions.[10][11] After the reaction at the bromomethyl site is complete, the protecting group can be removed to regenerate the carbonyl.[9]
Q3: Conversely, how can I promote a reaction at the carbonyl group without affecting the bromomethyl group?
To favor a reaction at the carbonyl center, you should employ a hard nucleophile.[2] The inherent preference of hard nucleophiles for the hard electrophilic carbonyl carbon will drive the desired regioselectivity. Additionally, ensuring your reaction conditions do not favor enolate formation (e.g., by using a non-basic nucleophile or aprotic conditions) can help minimize side reactions at the alpha-carbon.
Troubleshooting Guides
Problem 1: My reaction is giving me a mixture of products, with the nucleophile attacking both the carbonyl and the bromomethyl positions. How can I improve the selectivity?
This is a common issue that arises when the nucleophile has intermediate hardness or when the reaction conditions are not optimized. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Analyze Your Nucleophile.
-
Is your nucleophile hard, soft, or borderline? Refer to HSAB charts for guidance. If it's borderline, consider if a different nucleophile could achieve the same transformation with better selectivity.
Step 2: Modify Your Reaction Conditions.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled pathway.[3]
-
Solvent: The polarity of the solvent can influence the reactivity of the nucleophile. Experiment with a range of solvents (e.g., polar aprotic like THF or DMF, or nonpolar like toluene) to see how it affects the product distribution.
Step 3: Consider a Protecting Group Strategy.
-
If you want to force the reaction at the bromomethyl position, protecting the carbonyl is the most robust solution.[9][12] See the experimental protocol below for a typical acetal protection.
Decision-Making Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for mixed product formation.
Problem 2: I am trying to form an enolate to react at the alpha-carbon, but I am getting competing nucleophilic attack at the carbonyl group.
This issue arises when the base used for deprotonation is also a strong nucleophile.
Solution:
-
Use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the classic choice for this purpose.[8] Its bulky isopropyl groups prevent it from attacking the carbonyl carbon, so it acts purely as a base to abstract a proton from the alpha-carbon.
-
Control the temperature. Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[7]
Table 1: Common Bases and Their Suitability for Enolate Formation
| Base | pKa of Conjugate Acid | Nucleophilicity | Recommended Use |
| LDA | ~36 | Low (sterically hindered) | Ideal for kinetic enolate formation.[8] |
| NaH | ~35 | Low (poorly soluble) | Good for forming thermodynamic enolates. |
| KOtBu | ~19 | Moderate | Can be nucleophilic; better for E2 eliminations. |
| NaOH | ~15.7 | High | Highly nucleophilic; not suitable for selective enolate formation. |
Experimental Protocols
Protocol 1: Selective Protection of a Carbonyl Group as a Cyclic Acetal
This protocol describes the protection of a ketone in the presence of a bromomethyl group using ethylene glycol.
Materials:
-
Substrate (bromomethyl ketone)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the bromomethyl ketone (1.0 eq), toluene (to dissolve the substrate), ethylene glycol (1.5 eq), and p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography if necessary.
Deprotection: The acetal protecting group can be removed by treatment with an aqueous acid (e.g., HCl in acetone/water) to regenerate the carbonyl group.[9]
Experimental Workflow for Carbonyl Protection
Caption: Workflow for acetal protection of a ketone.
Protocol 2: Kinetic Enolate Formation and Alkylation
This protocol describes the formation of a kinetic enolate from an unsymmetrical ketone and its subsequent reaction with an electrophile.
Materials:
-
Unsymmetrical ketone
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions (oven-dried, under inert atmosphere)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF and diisopropylamine (1.1 eq) to the flask and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) to the solution and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.[8]
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C and allow the reaction to proceed. The reaction time will vary depending on the electrophile.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
References
- 1. fiveable.me [fiveable.me]
- 2. Hard and Soft Acids and Bases Principle in Organic Chemistry - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
Monitoring the progress of 3-(Bromomethyl)cyclobutanone reactions by TLC or GC
Technical Support Center: Monitoring 3-(Bromomethyl)cyclobutanone Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the progress of reactions involving this compound using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs) & Troubleshooting
Thin Layer Chromatography (TLC) Analysis
Q1: How do I select an appropriate TLC solvent system (mobile phase) for my reaction?
A1: The choice of solvent system depends on the polarity of your starting material and expected product. This compound is a moderately polar compound. A good starting point for analysis is a mixture of a non-polar solvent and a polar solvent, such as Ethyl Acetate (EtOAc) and Hexane.[1]
-
Initial Test: Begin with a 20-30% EtOAc in Hexane mixture.
-
If spots are too high (Rf > 0.8): The solvent system is too polar. Decrease the proportion of ethyl acetate.[2]
-
If spots are too low (Rf < 0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.[2]
-
The goal is to have the Rf value of your starting material or product around 0.3 to 0.5 for optimal separation.[3]
Q2: My spots on the TLC plate are streaking or elongated. What is causing this?
A2: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying a too-concentrated sample to the plate.[2][4] Try diluting your sample significantly before spotting it.
-
Acidic or Basic Compounds: If your product or starting material is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking.[5] Adding a small amount (0.1–1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this.[2]
-
Compound Decomposition: The compound may be unstable on silica gel.[6] You can test for this by running a 2D TLC.[6]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause smearing.[6] After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
Q3: I don't see any spots on my developed TLC plate. What should I do?
A3: This can happen for a few reasons:
-
Non-UV Active Compounds: Your compound may not be visible under UV light. Try using a chemical stain, such as potassium permanganate (KMnO₄) dip, which reacts with many organic functional groups, especially the ketone in your starting material.
-
Sample Too Dilute: Your sample may be too dilute to detect.[2][4] Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry completely between applications.[2][4]
-
Compound Volatility: The compound may have evaporated from the plate, which can happen with low-boiling point substances.[2]
-
Improper Development: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[4] If the solvent is too high, it will dissolve your sample into the solvent pool instead of allowing it to travel up the plate.[4]
Q4: My starting material and product spots are very close together. How can I improve the separation?
A4: When Rf values are too similar, you need to change the selectivity of your solvent system.
-
Change Solvent Ratios: Make small, incremental changes to your eluent composition.
-
Introduce a Different Solvent: Try a three-component solvent system. Adding a small amount of a third solvent with a different polarity or hydrogen-bonding capability (like methanol or dichloromethane) can sometimes dramatically alter the separation.[7]
-
Try a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.[2]
Gas Chromatography (GC) Analysis
Q5: What type of GC column is best for analyzing this compound?
A5: this compound is a polar, halogenated ketone. Therefore, a mid-polarity to polar capillary column is recommended for optimal separation.[8]
-
Recommended Phases: Look for columns with stationary phases designed for polar or halogenated compounds. Phases containing trifluoropropyl groups (e.g., Rtx-200) can be highly selective for compounds with lone pair electrons like ketones and alkyl halides.[9] A "624"-type phase is also a common choice for halogenated volatile compounds.[10]
-
Standard Dimensions: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a good general-purpose starting point that balances resolution and analysis time.[8]
Q6: My GC peaks are tailing. What is the cause and how can I fix it?
A6: Peak tailing often indicates undesirable interactions between the analyte and the GC system.
-
Active Sites: The issue may be caused by active sites (exposed silanol groups) in the inlet liner or on the column itself, which can interact with the polar ketone group.[11] Try using a deactivated inlet liner or trimming the first few centimeters off the front of the column.[12]
-
Contamination: Contamination in the inlet or on the column can also lead to tailing.[13] Cleaning the inlet and baking out the column at a high temperature may resolve the issue.[11]
-
Column Degradation: Over time, columns degrade and lose their inertness. If other troubleshooting steps fail, the column may need to be replaced.[11]
Q7: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
A7: Ghost peaks are peaks that appear in your analysis that are not from your injected sample.
-
Carryover: This is the most common cause, where remnants of a previous, more concentrated sample are retained in the system (usually the syringe or injector) and elute in a subsequent run.[11] Clean your syringe thoroughly and run a blank solvent injection to check for carryover.[14]
-
Contamination: Contamination can come from the carrier gas, gas lines, or septum degradation.[14] Ensure high-purity carrier gas is used and that inlet consumables like the septum are replaced regularly.
-
Column Bleed: At very high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline or broad peaks. This is more common with older columns or when exceeding the column's maximum temperature limit.[11]
Q8: My compound's peak is very small or completely absent. What could be the problem?
A8: A lack of signal can be due to several factors:
-
Injection Issue: The sample may not have been introduced into the instrument correctly. Check your syringe for blockages or bubbles.
-
System Leak: A leak in the injector can prevent the sample from reaching the column.[12]
-
Thermal Degradation: this compound, like some other brominated compounds, may be thermally labile.[15] If the inlet temperature is too high, the compound can decompose upon injection. Try lowering the inlet temperature.
-
Detector Issue: Ensure the detector is turned on, properly configured, and suitable for your analyte. A Flame Ionization Detector (FID) is a common choice for organic compounds.[16]
Experimental Protocols & Data
Protocol 1: Reaction Monitoring by TLC
-
Sample Preparation: Using a capillary tube or micropipette, take a small drop of the reaction mixture. Dilute this drop in approximately 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial.
-
Spotting: Use a clean capillary spotter to draw up the diluted sample. Gently and briefly touch the tip to the silica gel plate on the marked origin line. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[3] Allow the solvent to evaporate completely.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line.[4] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. View the plate under a UV lamp (254 nm) and circle any visible spots. Following UV analysis, dip the plate in a potassium permanganate (KMnO₄) staining solution and gently heat with a heat gun to visualize the spots.
Protocol 2: Sample Preparation for GC Analysis
-
Quenching & Extraction: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and add it to a vial containing a quench solution (e.g., 1 mL of water or saturated sodium bicarbonate).
-
Extraction: Add an extraction solvent (e.g., 1 mL of ethyl acetate or diethyl ether), cap the vial, and vortex thoroughly. Allow the layers to separate.
-
Dilution & Filtration: Carefully take the organic layer and dilute it further with the extraction solvent as needed. If the sample contains any solid particles, filter it through a syringe filter (0.45 µm) into a clean GC vial.
Quantitative Data Summary
The following table provides example analytical data for a hypothetical nucleophilic substitution reaction where this compound is converted to a more polar product. Actual values will vary based on the specific reaction and conditions used.
| Compound | Analysis Method | Mobile Phase / Column | Expected Rf / Retention Time (min) |
| This compound (SM) | TLC | 30% Ethyl Acetate in Hexane | ~0.55 |
| Hypothetical Product (P) | TLC | 30% Ethyl Acetate in Hexane | ~0.30 |
| This compound (SM) | GC | Mid-polarity column (e.g., DB-624, 30m x 0.25mm) | ~8.5 |
| Hypothetical Product (P) | GC | Mid-polarity column (e.g., DB-624, 30m x 0.25mm) | ~10.2 |
Visualized Workflows and Logic
Caption: Experimental workflow for monitoring reactions using TLC and GC.
Caption: Troubleshooting decision tree for TLC streaking issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. fishersci.ca [fishersci.ca]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(Bromomethyl)cyclobutanone and 3-(Chloromethyl)cyclobutanone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, halomethyl ketones are pivotal building blocks. Their reactivity profile, particularly in nucleophilic substitution reactions, dictates their utility in the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two such key intermediates: 3-(bromomethyl)cyclobutanone and 3-(chloromethyl)cyclobutanone. This analysis is supported by established principles of chemical kinetics and includes a representative experimental protocol for a comparative study.
Executive Summary
The primary determinant of reactivity for this compound and 3-(chloromethyl)cyclobutanone in nucleophilic substitution reactions is the nature of the halogen leaving group. Based on fundamental principles of organic chemistry, This compound is expected to be significantly more reactive than 3-(chloromethyl)cyclobutanone . This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The weaker carbon-bromine bond, relative to the carbon-chlorine bond, and the greater stability of the bromide ion in solution contribute to a lower activation energy for the substitution reaction.
Comparative Reactivity Data
The following table provides an expected comparison of the reactivity of the two compounds in a representative Sₙ2 reaction, such as the reaction with sodium azide to form 3-(azidomethyl)cyclobutanone. The relative rate is an educated estimation based on typical differences observed between primary alkyl bromides and chlorides.
| Parameter | This compound | 3-(Chloromethyl)cyclobutanone | Justification |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and thus a better leaving group than chloride.[2] |
| C-X Bond Strength (approx.) | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker than the C-Cl bond, requiring less energy to break. |
| Relative Rate of Sₙ2 Reaction | ~50 - 100 | 1 | Primary alkyl bromides typically react 50-100 times faster than the corresponding chlorides. |
| Reaction Conditions | Milder conditions (e.g., lower temperature, shorter reaction time) | More forcing conditions (e.g., higher temperature, longer reaction time) | Due to the higher activation energy for the chloride compound. |
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution reaction of 3-(halomethyl)cyclobutanones with a nucleophile, such as the azide ion, is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of configuration at the reaction center.[3]
Caption: Generalized Sₙ2 reaction pathway for 3-(halomethyl)cyclobutanone.
To empirically determine the relative reactivity, a kinetic study can be performed. The following workflow outlines a general procedure for comparing the rates of reaction of the two compounds with a common nucleophile.
Caption: Experimental workflow for comparative kinetic analysis.
Experimental Protocols
The following is a representative protocol for the synthesis of 3-(azidomethyl)cyclobutanone, which can be adapted for a comparative kinetic study of this compound and 3-(chloromethyl)cyclobutanone.
Objective: To synthesize 3-(azidomethyl)cyclobutanone via a nucleophilic substitution reaction and to provide a framework for comparing the reactivity of the bromo- and chloro- starting materials.
Materials:
-
This compound or 3-(chloromethyl)cyclobutanone (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)[4]
-
N,N-Dimethylformamide (DMF), anhydrous[4]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the respective 3-(halomethyl)cyclobutanone (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add sodium azide (1.5 eq) portion-wise.
-
Reaction:
-
For this compound, the reaction is expected to proceed at room temperature. Stir the mixture for 12-24 hours.
-
For 3-(chloromethyl)cyclobutanone, gentle heating (e.g., 50-60°C) may be required to achieve a reasonable reaction rate. Stir the mixture for 24-48 hours.
-
-
Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3-(azidomethyl)cyclobutanone, can be purified by column chromatography on silica gel if necessary.
-
Kinetic Analysis Adaptation:
To perform a kinetic analysis, the reaction should be carried out in a thermostated bath to maintain a constant temperature. Aliquots of the reaction mixture should be withdrawn at regular time intervals, quenched (e.g., by dilution with a cold solvent), and analyzed by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and/or product over time. The rate constants can then be determined by plotting the appropriate concentration data versus time.[5]
Conclusion
References
A Comparative Guide to Alternative Reagents for the α-Bromination of Cyclobutanone
For researchers, scientists, and drug development professionals, the synthesis of α-haloketones is a critical step in the preparation of various valuable intermediates. The α-bromination of cyclobutanone, to produce 2-bromocyclobutanone, is a key transformation that opens pathways to a variety of functionalized cyclobutane derivatives. This guide provides an objective comparison of alternative reagents for this transformation, supported by available data on their performance, with a focus on reaction yield, conditions, and selectivity.
Overview of α-Bromination of Ketones
The α-bromination of ketones, including cyclobutanone, typically proceeds through the reaction of an enol or enolate intermediate with an electrophilic bromine source. The choice of brominating agent and reaction conditions can significantly influence the yield, selectivity for mono- versus di-bromination, and the overall efficiency of the reaction. While elemental bromine (Br₂) in acidic media is a classic reagent, several alternatives offer advantages in terms of handling, safety, and selectivity.
Comparison of Brominating Reagents
The selection of a suitable brominating agent is crucial for the successful synthesis of 2-bromocyclobutanone. This section compares four common alternative reagents: Bromine in Acetic Acid, N-Bromosuccinimide (NBS), Copper(II) Bromide, and Pyridinium Perbromide.
| Reagent/System | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Bromine (Br₂) / Acetic Acid | Moderate to High | Acidic medium (e.g., acetic acid, HBr), room temperature or gentle heating. | Readily available and inexpensive. | Corrosive and hazardous to handle; can lead to di-bromination and other side products; requires careful control of stoichiometry. |
| N-Bromosuccinimide (NBS) | Good to High | Can be initiated by acid or radical initiators (e.g., AIBN, light); typically in a solvent like CCl₄ or acetonitrile. | Safer and easier to handle than liquid bromine; often provides better selectivity for mono-bromination. | Can be less reactive than Br₂; the succinimide byproduct needs to be removed. |
| Copper(II) Bromide (CuBr₂) | Good to High | Typically refluxing in a solvent like chloroform/ethyl acetate or methanol. | Solid reagent, easy to handle; often shows good selectivity. | Requires stoichiometric amounts of the copper salt, leading to copper-containing waste. |
| Pyridinium Perbromide | High | Aprotic solvents (e.g., ethyl acetate), often at room temperature. | Solid, stable, and safe to handle; highly selective for mono-bromination. | Higher molecular weight per bromine atom compared to Br₂. |
Experimental Protocols
Detailed methodologies for the α-bromination of cyclobutanone using the compared reagents are provided below. These protocols are based on general procedures for the α-bromination of ketones and may require optimization for specific laboratory conditions.
Method 1: Bromination with Bromine in Acetic Acid
This method utilizes the classic approach of electrophilic bromination in an acidic medium.
Materials:
-
Cyclobutanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Water
-
Sodium bisulfite solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve cyclobutanone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred cyclobutanone solution at room temperature.
-
Stir the reaction mixture at room temperature until the red-brown color of bromine disappears (typically 1-3 hours).
-
Pour the reaction mixture into cold water.
-
If any unreacted bromine remains, quench with a few drops of sodium bisulfite solution.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromocyclobutanone.
-
Purify the product by distillation or column chromatography.
Method 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient and selective source of electrophilic bromine. The reaction can be catalyzed by acid.
Materials:
-
Cyclobutanone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or acetonitrile)
-
Acid catalyst (e.g., a catalytic amount of HBr or p-toluenesulfonic acid)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyclobutanone (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the acid catalyst.
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or GC). The solid NBS will be consumed and succinimide will be formed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Method 3: Bromination with Copper(II) Bromide
CuBr₂ serves as both a source of bromine and a Lewis acid catalyst in this reaction.
Materials:
-
Cyclobutanone
-
Copper(II) Bromide (CuBr₂)
-
Chloroform-ethyl acetate mixture (or other suitable solvent)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a slurry of Copper(II) Bromide (2.0 eq) in a chloroform-ethyl acetate solvent mixture.
-
Add cyclobutanone (1.0 eq) to the slurry.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC). The color of the reaction mixture will change from green to pale as Cu(II) is reduced to Cu(I).
-
Cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Method 4: Bromination with Pyridinium Perbromide
This solid reagent is a safe and effective alternative to liquid bromine.
Materials:
-
Cyclobutanone
-
Pyridinium perbromide
-
Ethyl acetate (or other aprotic solvent)
-
Water
-
Saturated aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclobutanone (1.0 eq) in ethyl acetate.
-
Add pyridinium perbromide (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or GC.
-
Filter the reaction mixture to remove pyridine hydrobromide.
-
Wash the filtrate with water and saturated aqueous sodium thiosulfate to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Process
To better understand the experimental process and the relationship between the different bromination strategies, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 2-bromocyclobutanone.
Caption: Mechanistic pathways for the α-bromination of cyclobutanone.
A Comparative Guide to the Synthetic Utility of 3-(Bromomethyl)cyclobutanone and (Bromomethyl)cyclobutane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of unique carbocyclic scaffolds is paramount for the development of novel therapeutics and functional materials. Cyclobutane derivatives, in particular, offer a rigid four-membered ring system that can impart desirable conformational constraints and metabolic stability to a molecule. This guide provides a detailed comparison of two key cyclobutane-based building blocks: 3-(bromomethyl)cyclobutanone and (bromomethyl)cyclobutane. We will objectively evaluate their performance in synthesis, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic goals.
Executive Summary
This compound and (bromomethyl)cyclobutane are both valuable reagents for introducing the cyclobutylmethyl moiety. However, the presence of a carbonyl group in this compound significantly influences its reactivity and synthetic applications.
-
This compound is a bifunctional molecule possessing both an electrophilic bromomethyl group and a ketone. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the bromomethyl moiety towards nucleophilic substitution. Furthermore, the ketone functionality serves as a versatile handle for subsequent transformations, such as olefination, reduction, or the formation of spirocyclic systems.
-
(Bromomethyl)cyclobutane , on the other hand, is a simple alkyl halide. Its reactivity is typical of a primary alkyl bromide, participating in nucleophilic substitution and elimination reactions. It is a crucial intermediate in the synthesis of several pharmaceuticals, including the analgesic nalbuphine and the antiviral boceprevir.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in the table below.
| Property | This compound | (Bromomethyl)cyclobutane |
| CAS Number | 463961-43-5 | 17247-58-4 |
| Molecular Formula | C₅H₇BrO | C₅H₉Br |
| Molecular Weight | 163.01 g/mol | 149.03 g/mol |
| Boiling Point | 210.4 °C (predicted)[2] | 123-124 °C |
| Density | 1.6 g/cm³ (predicted)[1] | 1.326 g/mL |
| Refractive Index | 1.522 (predicted)[1] | 1.480 |
Reactivity Comparison: A Deeper Dive
The primary differentiator between these two reagents is the influence of the ketone group on the reactivity of the C-Br bond.
Nucleophilic Substitution
The bromomethyl group in both compounds is susceptible to nucleophilic attack. However, this compound is expected to exhibit enhanced reactivity in S(_N)2 reactions. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the C-Br bond and stabilizes the transition state of the S(_N)2 reaction. This leads to a faster reaction rate compared to (bromomethyl)cyclobutane.
Illustrative Reaction:
A common nucleophilic substitution is the reaction with sodium azide to form the corresponding azidomethyl derivative. Although specific yields for 3-(azidomethyl)cyclobutanone are not widely reported, a general protocol for a similar one-pot nucleophilic substitution followed by a click reaction on a benzylic bromide gives the triazole in 82% yield.[3] For (bromomethyl)cyclobutane, while a specific yield for the azide substitution is not provided, similar reactions on primary alkyl bromides proceed in high yield.
Synthetic Applications
Both molecules are versatile building blocks, but their applications diverge based on their functional groups.
Applications of this compound
The dual functionality of this compound makes it a powerful tool for the synthesis of complex polycyclic and spirocyclic architectures.
-
Synthesis of Fused Heterocycles: The ketone can participate in condensation reactions, while the bromomethyl group can undergo intramolecular cyclization.
-
Synthesis of Spirocycles: The ketone can be a precursor to a spirocyclic center through various synthetic strategies.
-
Intermediate for Bioactive Molecules: It is a key intermediate in the synthesis of the non-proteinogenic amino acid 2,4-methanoproline, which has antifeedant properties.[4]
Applications of (Bromomethyl)cyclobutane
(Bromomethyl)cyclobutane is primarily used to introduce the cyclobutylmethyl group in drug molecules.
-
Pharmaceutical Intermediates: It is a key building block for nalbuphine, a potent analgesic, and boceprevir, an antiviral medication.[1]
-
Synthesis of Substituted Cyclobutanes: It serves as a starting material for a variety of substituted cyclobutanes through nucleophilic displacement of the bromide.
Experimental Protocols
Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol
Materials:
-
Cyclobutylmethanol
-
Triphenylphosphite
-
Bromine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge 5.4 kg of DMF followed by 4.53 kg of triphenylphosphite.
-
Introduce 2.34 kg of bromine while maintaining the temperature below 12 °C.
-
Adjust the jacket temperature to -12 °C and introduce 1.120 kg of cyclobutylmethanol at a rate that keeps the internal temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
The final product is obtained after distillation and washing.
Expected Yield: 78%[1]
Synthesis of 3-(Azidomethyl)cyclobutanone (Representative Protocol)
While a specific protocol for the azidation of this compound is not detailed in the searched literature, a general procedure for the nucleophilic substitution of a benzylic bromide with sodium azide can be adapted.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization for this specific substrate.
Conclusion
Both this compound and (bromomethyl)cyclobutane are valuable synthetic intermediates for the introduction of the cyclobutylmethyl moiety. The choice between them should be guided by the specific synthetic strategy and the desired final product.
-
For syntheses requiring a highly reactive electrophile for S(_N)2 reactions or where the ketone functionality can be leveraged for subsequent transformations to build molecular complexity, This compound is the superior choice.
-
For straightforward introduction of the cyclobutylmethyl group, particularly in the later stages of a synthesis where a less reactive and more stable building block is preferred, (bromomethyl)cyclobutane is the more appropriate reagent.
Researchers should carefully consider the reactivity profiles and the synthetic opportunities offered by each of these reagents to make an informed decision for their drug discovery and development programs.
References
- 1. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Reactivity of 3-(Bromomethyl)cyclobutanone: A Comparative Analysis of its Reaction Kinetics
For researchers and professionals in drug development and synthetic chemistry, 3-(Bromomethyl)cyclobutanone stands as a valuable and versatile building block. Its strained four-membered ring and reactive bromomethyl group offer unique pathways to complex molecular architectures, including spirocyclic and bicyclic systems. Understanding the kinetics of its key reactions is paramount for optimizing synthetic routes and predicting product outcomes. This guide provides a comparative analysis of the reaction kinetics for two primary transformations of this compound: nucleophilic substitution and the Favorskii rearrangement. Due to a lack of specific published kinetic data for this exact molecule, this guide will draw comparisons with analogous compounds and well-established principles of physical organic chemistry to provide a predictive framework for its reactivity.
Nucleophilic Substitution at the Bromomethyl Group: A Comparison of Leaving Groups
The presence of a primary bromide on a neopentyl-like carbon in this compound suggests that it will undergo nucleophilic substitution, likely via an SN2 mechanism. However, the steric hindrance imposed by the adjacent cyclobutane ring is expected to significantly influence the reaction rate. To understand the kinetic profile of this reaction, we compare the reactivity of this compound with analogs possessing different leaving groups: iodide and tosylate.
Qualitative Kinetic Comparison
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Better leaving groups are weaker bases and can stabilize the negative charge more effectively. The general order of leaving group ability for halogens is I > Br > Cl. Sulfonate esters, such as tosylates, are excellent leaving groups due to resonance stabilization of the resulting anion.
Based on these principles, the expected order of reactivity for nucleophilic substitution on the 3-(halomethyl)cyclobutanone scaffold is:
3-(Tosyloxymethyl)cyclobutanone > 3-(Iodomethyl)cyclobutanone > this compound
Neopentyl halides are known to react very slowly in SN2 reactions due to steric hindrance.[1][2][3] For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide.[4] While this compound is not as sterically encumbered as neopentyl bromide, the cyclobutane ring still presents significant steric bulk that hinders the backside attack required for an SN2 reaction.
Data Presentation
| Substrate | Leaving Group | Relative SN2 Rate (Predicted) | Factors Influencing Reactivity |
| This compound | Br⁻ | Slow | Moderate leaving group ability, significant steric hindrance from the cyclobutane ring. |
| 3-(Iodomethyl)cyclobutanone | I⁻ | Faster than bromo analog | Better leaving group than bromide. |
| 3-(Tosyloxymethyl)cyclobutanone | TsO⁻ | Fastest | Excellent leaving group due to resonance stabilization. |
| Neopentyl Bromide | Br⁻ | Very Slow | Severe steric hindrance from the t-butyl group.[4] |
Experimental Protocols
General Procedure for Kinetic Analysis of Nucleophilic Substitution:
A common method to determine the kinetics of nucleophilic substitution reactions is to monitor the disappearance of the starting material or the appearance of the product over time using techniques like chromatography (GC or HPLC) or spectroscopy (NMR).
-
Reaction Setup: A solution of the 3-(halomethyl)cyclobutanone derivative and a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone or DMSO) is prepared in a thermostated reaction vessel.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by dilution with a cold solvent).
-
Analysis: The concentration of the reactant or product in each aliquot is determined using a calibrated analytical method.
-
Data Analysis: The concentration data is then plotted against time, and the rate constant is determined by fitting the data to the appropriate integrated rate law (e.g., second-order for an SN2 reaction).
References
Purity Assessment of Synthesized 3-(Bromomethyl)cyclobutanone: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, the rigorous assessment of purity is a critical, non-negotiable step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of synthesized 3-(Bromomethyl)cyclobutanone, a versatile building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique for this specific analytical challenge.
Comparison of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection and improve chromatographic separation.[1][2][3]
Gas Chromatography (GC) , on the other hand, is ideally suited for volatile and thermally stable compounds. Given the likely volatility of this compound and its potential impurities, GC coupled with a mass spectrometry (MS) detector offers high resolution and definitive peak identification.[4][5][6]
A summary of the expected performance of each technique is presented in the table below.
| Parameter | HPLC with UV Detection (after DNPH derivatization) | GC with Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. Derivatization is often required for compounds lacking a strong chromophore. | Ideal for volatile and thermally stable compounds. |
| Typical Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[2] | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). |
| Mobile/Carrier Gas | Acetonitrile/Water gradient.[2] | Inert gas (e.g., Helium, Nitrogen). |
| Detection | UV-Vis Diode Array Detector (DAD) at 360 nm for DNPH derivatives.[1][2] | Mass Spectrometer (MS) for identification and quantification. |
| Sample Preparation | Derivatization with DNPH, followed by extraction. | Direct injection of a diluted sample in a volatile solvent. |
| Potential Impurities Detected | Unreacted starting materials (if they form DNPH derivatives), byproducts of the synthesis. | Residual solvents, volatile starting materials, and byproducts. |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific instrumentation and sample matrix.
HPLC Method for this compound (as DNPH derivative)
1. Sample Preparation (Derivatization):
-
To 1 mg of the synthesized this compound in 1 mL of acetonitrile, add 2 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Quench the reaction by adding 5 mL of a 10% potassium bicarbonate solution.
-
Extract the DNPH derivative with 2 x 5 mL of hexane.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 20 µL.[2]
-
Detection: UV-Vis Diode Array Detector (DAD) at 360 nm.[2]
GC-MS Method for this compound
1. Sample Preparation:
-
Dissolve approximately 10 mg of the synthesized this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound, from sample reception to the final purity report.
Alternatives and Method Selection
For routine quality control where the identity of the main component and impurities are known, an optimized HPLC-UV method after derivatization can be a robust and cost-effective choice. However, for initial characterization of a newly synthesized batch where unknown impurities may be present, the superior separation efficiency and definitive identification capabilities of GC-MS are invaluable.
Alternative alkylating agents that could be considered for comparison in specific synthetic applications include other reactive cyclobutane derivatives or more common reagents like methyl iodide or benzyl bromide. The choice of analytical method for these alternatives would similarly depend on their physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. auroraprosci.com [auroraprosci.com]
- 3. agilent.com [agilent.com]
- 4. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
Comparative Biological Activity of Cyclobutane-Containing Compounds: A Guide for Researchers
The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern drug discovery. Its unique conformational rigidity and three-dimensional geometry offer distinct advantages in optimizing potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This guide provides a comparative analysis of the biological activity of key cyclobutane-containing drugs, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Carboplatin: A Cyclobutane-Containing Platinum-Based Anticancer Agent
Carboplatin, a second-generation platinum-based chemotherapy drug, utilizes a cyclobutane-1,1-dicarboxylate ligand. This structural feature contributes to its altered reactivity and toxicity profile compared to its predecessor, cisplatin.
Data Presentation: Comparative Cytotoxicity of Carboplatin and Cisplatin
The cytotoxic activity of carboplatin is consistently lower than that of cisplatin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight this difference in potency.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Carboplatin/Cisplatin IC50 Ratio | Reference |
| A498 | Kidney Cancer | 27 | 273 | 10.1 | [1] |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated in µM | Not explicitly stated in µM | - | [1] |
| A721, A90, A286, A1, A121A | Ovarian Cancer | Median ID50: 107 µg/ml | Median ID50: 490 µg/ml | ~4.6 | [1] |
| RL95-2 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 | [1] |
| KLE | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 | [1] |
| UM-EC-1 | Endometrial Adenocarcinoma | ~0.07 - 1.86 | ~0.24 - 3.06 | 1.5 - 4.4 | [1] |
Experimental Protocols: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of compounds.[1]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of carboplatin and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathway: DNA Adduct Formation and Apoptosis
Both carboplatin and cisplatin exert their cytotoxic effects by forming platinum-DNA adducts, which ultimately triggers apoptosis.[1] The cyclobutane dicarboxylate ligand in carboplatin is a poorer leaving group compared to the chloride ligands in cisplatin, resulting in a slower aquation rate and reduced reactivity.
Caption: Mechanism of action for platinum-based drugs.
Boceprevir: A Cyclobutane-Containing HCV NS3/4A Protease Inhibitor
Boceprevir is a first-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The inclusion of a cyclobutane moiety in its structure was found to enhance its potency compared to analogues with different ring sizes.
Data Presentation: Comparative Potency of Boceprevir Analogues
Structure-activity relationship studies revealed that the cyclobutane-containing analogue exhibited superior inhibitory activity against the HCV NS3/4A protease.
| Compound | Ring Size | Relative Potency | Reference |
| Boceprevir Analogue | Cyclobutane | 1 | |
| Analogue 1 | Cyclopropane | 3-fold less potent | |
| Analogue 2 | Cyclopentane | 19-fold less potent |
Experimental Protocols: HCV NS3/4A Protease Assay
The activity of HCV NS3/4A protease inhibitors is typically evaluated using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[2]
Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant HCV NS3/4A protease enzyme with the FRET substrate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., boceprevir and its analogues). Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: Inhibition of HCV Polyprotein Processing
The HCV NS3/4A protease is essential for cleaving the viral polyprotein into mature non-structural proteins, which are necessary for viral replication. Boceprevir inhibits this process, thereby blocking the viral life cycle.[3]
Caption: Boceprevir inhibits HCV replication.
Apalutamide: A Spirocyclic Cyclobutane-Containing Androgen Receptor Antagonist
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It features a spirocyclic cyclobutane scaffold, which contributes to its high affinity and antagonistic activity towards the androgen receptor (AR).
Data Presentation: Comparative Activity of Apalutamide and its Analogues
While direct comparisons of apalutamide with non-cyclobutane analogues are less common in the public domain, studies have shown that the spirocyclic cyclobutyl derivative maintains comparable activity to its dimethyl analogue. Furthermore, deuteration of apalutamide has been shown to improve its pharmacokinetic profile without compromising its affinity for the androgen receptor.[4][5]
| Compound | Modification | Androgen Receptor Affinity (in vitro) | In Vivo Effect (Rats) | Reference |
| Apalutamide | - | Similar to deuterated analogue | - | [4][5] |
| Deuterated Apalutamide (N-trideuteromethyl) | Deuteration | Similar to apalutamide | 1.8-fold higher Cmax, ~2-fold higher AUC | [4][5] |
Experimental Protocols: Androgen Receptor Antagonist Assay
The antagonistic activity of compounds like apalutamide can be assessed using a luciferase reporter gene assay in a relevant cell line (e.g., LNCaP prostate cancer cells).[6][7]
Principle: Cells are engineered to express a luciferase reporter gene under the control of an androgen response element (ARE). In the presence of an androgen (e.g., R1881), the androgen receptor is activated, binds to the ARE, and drives luciferase expression. An antagonist will compete with the androgen, leading to a decrease in luciferase activity.
Methodology:
-
Cell Transfection/Transduction: Introduce a lentiviral vector containing the ARE-luciferase reporter construct into an AR-expressing prostate cancer cell line.
-
Cell Seeding: Plate the engineered cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a constant concentration of an androgen agonist (e.g., R1881) and varying concentrations of the antagonist (e.g., apalutamide).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of the androgen-induced luciferase activity and determine the IC50 value.
Signaling Pathway: Androgen Receptor Antagonism
Apalutamide functions as a competitive inhibitor of the androgen receptor, preventing its activation by androgens, nuclear translocation, and subsequent transcription of target genes involved in prostate cancer cell growth.[7]
Caption: Apalutamide blocks androgen receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
Unraveling the Reactivity of 3-(Bromomethyl)cyclobutanone: A Computational and Mechanistic Comparison
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of complex molecules like 3-(Bromomethyl)cyclobutanone is crucial for designing novel synthetic pathways and predicting product formation. This guide provides a comparative analysis of plausible reaction mechanisms for this compound, drawing upon computational modeling studies of analogous α-haloketone systems and relevant experimental data. While direct comparative computational studies on this compound are not extensively available in the current literature, this guide synthesizes established principles to offer valuable insights into its reactivity.
Introduction to the Reactivity of α-Haloketones
α-Haloketones are a versatile class of organic compounds known to undergo a variety of transformations, largely influenced by the reaction conditions, particularly the presence of a base. For a molecule like this compound, several competing reaction pathways can be envisaged. This guide will focus on three primary, plausible mechanisms: the Favorskii-type rearrangement, nucleophilic substitution, and elimination. Understanding the subtle factors that dictate the predominant pathway is key to controlling the reaction outcome.
Comparative Analysis of Plausible Reaction Mechanisms
The reaction of this compound with a base can potentially lead to a variety of products through different mechanistic routes. Below, we compare the key features of the most probable pathways.
| Reaction Mechanism | Key Intermediate(s) | Primary Product Type | Governing Factors |
| Favorskii-type Rearrangement | Cyclopropanone derivative | Ring-contracted ester or carboxylic acid | Base strength, steric hindrance, solvent polarity |
| Nucleophilic Substitution (S\textsubscript{N}2) | Tetrahedral intermediate | Substituted cyclobutanone | Nucleophile strength, steric hindrance at the α-carbon |
| Elimination (E2) | Enolate | α,β-Unsaturated cyclobutanone | Base strength, nature of the leaving group, temperature |
In-Depth Mechanistic Exploration
The Favorskii-Type Rearrangement
The Favorskii rearrangement is a hallmark reaction of α-haloketones with a base, leading to a ring-contracted carboxylic acid derivative. In the case of this compound, this would proceed through a bicyclic cyclopropanone intermediate.
Mechanism:
-
A base abstracts an acidic α-proton from the carbon opposite to the bromine-bearing carbon, forming an enolate.
-
The enolate undergoes intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclo[1.1.1]pentan-2-one intermediate.
-
The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
-
The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring to form a more stable carbanion.
-
Protonation of the carbanion yields the final ring-contracted product, a cyclopropylcarboxylic acid derivative.
Computational Insights from Analogous Systems: High-level ab initio calculations on similar α-chloroenolates have shown that the cyclopropanone formation can proceed through both "inversion" and "retention" transition states at the carbon bearing the halogen. The relative energies of these transition states are sensitive to the conformation of the enolate and solvent effects. Solvation models suggest that polar solvents can favor mechanisms with more charge separation.
Comparing the efficacy of different synthetic routes to 3-(Bromomethyl)cyclobutanone
An Efficient Pathway to 3-(Bromomethyl)cyclobutanone: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed comparison of a practical and high-yield synthetic route to this compound, supported by experimental data and protocols.
Comparison of Synthetic Routes
While various strategies can be conceptualized for the synthesis of this compound, including [2+2] cycloaddition reactions and functionalization of pre-existing cyclobutane cores, a multi-step route starting from the commercially available allyl benzyl ether has been demonstrated to be particularly effective.[1] This pathway offers a significant improvement in overall yield compared to previously reported methods, which often suffered from low yields in the range of 10-30%.
The key steps in this efficient route involve the protection of a ketone intermediate as a stable diol acetal, followed by bromination and subsequent deprotection. The choice of the protecting group has been shown to be critical for the success of the synthesis.
Quantitative Data Summary
The following table summarizes the yields for each step in the optimized synthetic route from allyl benzyl ether to this compound.
| Reaction Step | Product | Yield (%) |
| 1. Acetalization of 3-(benzyloxymethyl)cyclobutanone | 3-(benzyloxymethyl)cyclobutanone acetal | 95 |
| 2. Hydrogenation (deprotection of benzyl ether) | 3-(hydroxymethyl)cyclobutanone acetal | High |
| 3. Bromination of the alcohol | This compound acetal | 94 |
| 4. Deprotection of the acetal | This compound | High |
| Overall Yield from Allyl Benzyl Ether | This compound | 44 |
Experimental Protocols
The following are the detailed experimental methodologies for the key steps in the synthesis of this compound.
Synthesis of 3-(hydroxymethyl)cyclobutanone acetal
This intermediate is prepared from allyl benzyl ether through a sequence involving a [2+2] cycloaddition to form the cyclobutanone ring, followed by protection of the ketone as a 1,2-hexanediol acetal and subsequent deprotection of the benzyl ether via hydrogenation. The use of 1,2-hexanediol is crucial as it forms a more stable acetal compared to ethylene glycol, preventing unwanted side reactions during hydrogenation. The overall yield for the formation of 3-(hydroxymethyl)cyclobutanone acetal from allyl benzyl ether is reported to be 54%.
Bromination: Synthesis of this compound acetal (8)
To a solution of 3-(hydroxymethyl)cyclobutanone acetal (6b) in dichloromethane, carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) are added at room temperature. The reaction mixture is stirred until the starting material is consumed. The product, this compound acetal (8), is then isolated and purified, achieving a high yield of 94%.
Deprotection: Synthesis of this compound (10)
The this compound acetal (8) is dissolved in ethanol, and 2 M hydrochloric acid is added. The mixture is heated to reflux to facilitate the deprotection of the acetal. After completion of the reaction, the product, this compound (10), is isolated. This final step leads to the desired product with an overall isolated yield of 44% based on the initial starting material, allyl benzyl ether.
Synthetic Pathway Visualization
The following diagram illustrates the key transformations in the efficient synthesis of this compound.
Caption: Synthetic route to this compound.
References
A Comparative Guide to Synthetic Routes for Carbocyclic Nucleosides: Evaluating Cyclopentanone-Based vs. De Novo Ring Formation Strategies
For Researchers, Scientists, and Drug Development Professionals
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a cornerstone of antiviral and anticancer drug discovery. Their enhanced metabolic stability, owing to the absence of a glycosidic bond, makes them attractive candidates for therapeutic development. A key building block in the synthesis of these vital compounds is the appropriately functionalized cyclopentane ring. This guide provides a comparative analysis of two prominent synthetic strategies for the synthesis of the carbocyclic adenosine analogue, Aristeromycin: a convergent approach utilizing a pre-functionalized cyclopentane intermediate and a linear approach involving de novo construction of the cyclopentane ring.
Performance Comparison of Synthetic Strategies
The choice of synthetic route to complex molecules like Aristeromycin is a critical decision in drug development, impacting overall yield, scalability, and stereochemical control. Below is a comparative summary of a convergent synthesis, which relies on the coupling of a pre-existing cyclopentane ring with the nucleobase, and a linear synthesis that builds the carbocycle from an acyclic precursor.
| Step | Convergent Synthesis (via Cyclopentenone Intermediate) | Linear Synthesis (via [3+2] Annulation) |
| Key Intermediate Synthesis | Synthesis of a chiral cyclopentenone derivative from D-ribose. | Not applicable. |
| Ring Formation | Pre-existing cyclopentane ring. | [3+2] annulation of an alkenylcyclopropane with an allyl bromide derivative. |
| Nucleobase Installation | Michael-type addition of the purine base to the cyclopentenone. | Coupling of the purine base to the formed cyclopentane ring. |
| Overall Yield (Reported) | Varies depending on the specific route to the cyclopentenone, but multi-step syntheses of the intermediate can lower the overall yield. | Overall yields can be competitive, with key steps often proceeding with good efficiency. |
| Stereochemical Control | Stereocenters are often established in the synthesis of the chiral cyclopentenone precursor, derived from the chiral pool (e.g., D-ribose). | Diastereoselectivity of the annulation reaction is crucial for establishing the relative stereochemistry of the cyclopentane ring. |
| Flexibility for Analogue Synthesis | The pre-formed cyclopentenone allows for the introduction of various nucleobases in a convergent manner. | Modification of the acyclic precursors can allow for the synthesis of diverse analogues with different substituents on the cyclopentane ring. |
Experimental Protocols
Convergent Synthesis of (-)-Aristeromycin via a Chiral Cyclopentenone Intermediate
This strategy relies on the synthesis of a chiral cyclopentenone derived from D-glucose, followed by the stereoselective introduction of the adenine base.
Step 1: Synthesis of the Cyclopentenone Intermediate
The synthesis of the key cyclopentenone intermediate from D-glucose involves multiple steps, including protection, oxidation, and intramolecular condensation to form the five-membered ring with the desired stereochemistry.
Step 2: Michael Addition of Adenine
To a solution of the chiral cyclopentenone in an appropriate solvent (e.g., DMF), is added 6-N-benzoyladenine in the presence of a base (e.g., K₂CO₃). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The product, the adenine-cyclopentanone adduct, is then isolated by extraction and purified by column chromatography.
Step 3: Reduction and Deprotection
The ketone functionality of the adduct is reduced using a stereoselective reducing agent (e.g., sodium borohydride) to afford the corresponding alcohol. Subsequent deprotection of the protecting groups (e.g., benzoyl and any protecting groups on the cyclopentane ring) under appropriate conditions (e.g., treatment with methanolic ammonia) yields (-)-Aristeromycin.
Linear Synthesis of a 2-Bromomethyl-Substituted Alkenylcyclopentane (A Precursor for Carbocyclic Nucleosides)
This approach illustrates the de novo formation of the cyclopentane ring using a radical-mediated [3+2] annulation.
Step 1: Preparation of the Alkenylcyclopropane
The alkenylcyclopropane starting material is prepared according to established literature procedures.
Step 2: Br-Radical-Mediated [3+2] Annulation
A solution of the alkenylcyclopropane and an allyl bromide derivative in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp in the presence of a radical initiator (e.g., AIBN). The reaction is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 2-bromomethyl-substituted alkenylcyclopentane. This intermediate can then be further functionalized to introduce the nucleobase and other required functionalities to complete the synthesis of the target carbocyclic nucleoside.
Mechanism of Action: Inhibition of Viral Replication
Carbocyclic nucleoside analogues exert their antiviral effect by targeting viral polymerases. After entering a host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate (dNTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to chain termination and the inhibition of viral replication.
Caption: Mechanism of antiviral action of carbocyclic nucleoside analogues.
Conclusion
Both convergent and linear strategies offer viable pathways to carbocyclic nucleosides, with the choice depending on the specific synthetic goals, available starting materials, and the desired level of analogue diversity. The use of a pre-functionalized cyclopentanone intermediate, such as 3-(bromomethyl)cyclopentanone or a chiral cyclopentenone, provides a convergent and often highly stereocontrolled route to a variety of nucleoside analogues by allowing for the late-stage introduction of the nucleobase. This approach is particularly advantageous when a common carbocyclic core is to be coupled with a library of different heterocyclic bases.
Conversely, linear strategies that construct the cyclopentane ring de novo can offer greater flexibility in modifying the carbocyclic core itself. While potentially requiring more complex reaction development to control stereochemistry during ring formation, these methods can provide access to novel carbocyclic scaffolds that are not readily accessible from chiral pool starting materials.
Ultimately, the suitability of 3-(bromomethyl)cyclopentanone or any other functionalized cyclopentane as a synthetic intermediate is application-dependent. For the rapid generation of a diverse library of carbocyclic nucleoside analogues with a conserved carbocyclic core, a convergent approach utilizing such an intermediate presents a powerful and efficient strategy. For the exploration of novel carbocyclic scaffolds, a linear, de novo ring synthesis approach may be more appropriate. The experimental data and protocols presented in this guide are intended to aid researchers in making an informed decision based on the specific requirements of their drug discovery program.
A Comparative Guide to the Reactivity of 3-(Bromomethyl)cyclobutanone and Acyclic Bromomethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of β-bromoketones is of significant interest in organic synthesis. The presence of a cyclobutyl ring in 3-(bromomethyl)cyclobutanone introduces unique structural and electronic factors that are expected to differentiate its reactivity from simple acyclic bromomethyl ketones. The primary distinction is anticipated to arise from the potential for neighboring group participation (NGP) by the cyclobutyl ring, which can lead to accelerated reaction rates and the formation of rearranged products.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of bromomethyl ketones in nucleophilic substitution reactions is primarily governed by the stability of the transition state and any intermediates formed. The key factors influencing these are:
-
Steric Hindrance: The accessibility of the electrophilic carbon to the nucleophile.
-
Electronic Effects: The influence of substituents on the stability of carbocationic intermediates or transition states.
-
Neighboring Group Participation (NGP): The intramolecular participation of a nearby functional group in the displacement of the leaving group.[1][2][3][4][5][6]
For this compound, the cyclobutyl ring itself can act as a neighboring group, potentially leading to rate enhancement and skeletal rearrangements.[5][7]
Comparative Reactivity Analysis
Acyclic Bromomethyl Ketones
Acyclic bromomethyl ketones, such as bromoacetone and phenacyl bromide, typically react via standard SN1 or SN2 mechanisms, depending on the substrate, nucleophile, solvent, and temperature.[8] In the absence of significant steric hindrance around the α-carbon, the SN2 pathway is often favored with strong nucleophiles. For weaker nucleophiles and in polar, protic solvents, an SN1 mechanism involving a carbocation intermediate becomes more likely.
This compound: The Potential for Enhanced Reactivity
The structure of this compound suggests the possibility of enhanced reactivity through neighboring group participation of the C1-C2 bond of the cyclobutane ring (a form of homoallylic participation). This participation can stabilize the developing positive charge at the primary carbon during the departure of the bromide leaving group, leading to a bridged carbocation intermediate.[5][7] This anchimeric assistance is expected to accelerate the rate of solvolysis compared to acyclic analogues that lack such a stabilizing interaction.[1][6]
The consequence of this participation would be not only a rate enhancement but also the potential for rearrangement products, such as those containing a cyclopropylcarbinyl or allylcarbinyl moiety.[9]
Quantitative Data for Acyclic Bromomethyl Ketones
While specific kinetic data for this compound is pending experimental investigation, the following table summarizes representative solvolysis rate constants for common acyclic bromomethyl ketones.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Phenacyl bromide | 50% aq. Methanol | Not specified | Not specified | [10] |
| α-Bromoisobutyrophenone | 75% aq. Ethanol | 25 | < 2% reaction after 13 days | [8][11] |
| α-Bromoisobutyrophenone | Various aq. organic | 62.5 | Varies with solvent | [8][11] |
Note: The data for phenacyl bromide in the cited literature was discussed in the context of linear free energy relationships without providing a specific rate constant in the abstract.
Experimental Protocols
To facilitate the direct comparison of these compounds, a detailed experimental protocol for determining solvolysis reaction rates is provided below. This method can be applied to both this compound and its acyclic counterparts.
Protocol: Determination of Solvolysis Rate by Titration
This protocol is adapted from standard methods for studying the kinetics of SN1 solvolysis.[12]
Objective: To determine the first-order rate constant for the solvolysis of a bromomethyl ketone in a given solvent system (e.g., aqueous ethanol).
Materials:
-
Bromomethyl ketone substrate (e.g., this compound, bromoacetone)
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Acetone (for initial dissolution of the substrate)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation:
-
Prepare the desired solvent mixture (e.g., 80% ethanol/20% water).
-
Prepare a stock solution of the bromomethyl ketone in acetone (e.g., 0.2 M).
-
Fill a burette with the standardized NaOH solution.
-
Equilibrate a flask containing the solvent and a few drops of indicator in the constant temperature water bath.
-
-
Reaction Initiation:
-
To the equilibrated solvent in the flask, add a known volume of the standardized NaOH solution.
-
Initiate the reaction by adding a small, precise volume of the bromomethyl ketone stock solution to the flask. Start a timer immediately. This is time t=0.
-
-
Data Collection:
-
The solvolysis reaction will produce HBr, which will neutralize the added NaOH.
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow for bromothymol blue), signifying the consumption of the initial aliquot of NaOH.
-
Immediately add another precise volume of the NaOH solution and record the time for the next color change.
-
Repeat this process for several intervals, covering a significant portion of the reaction (e.g., up to 70-80% completion).
-
-
Infinity Point Determination:
-
After collecting the kinetic data, heat the reaction mixture to drive the reaction to completion.
-
Cool the solution and titrate the total amount of HBr produced to determine the "infinity" point, which corresponds to the initial concentration of the bromomethyl ketone.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required at the infinity point and Vt is the volume of NaOH added at time t. The slope of this line will be -k.
-
Alternative Method: Conductometric Monitoring
For reactions that produce ions, the change in conductivity of the solution can be monitored over time to determine the reaction rate.[13][14][15] This method offers the advantage of continuous data collection without the need for sampling and titration.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed reaction pathways and the logical workflow for a comparative kinetic study.
Caption: Proposed reaction mechanisms for acyclic and cyclic bromomethyl ketones.
References
- 1. Classroom Resources | Titration Lab with Kinetics | AACT [teachchemistry.org]
- 2. quora.com [quora.com]
- 3. datapdf.com [datapdf.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Neighbouring_group_participation [chemeurope.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. eurjchem.com [eurjchem.com]
- 12. amherst.edu [amherst.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(Bromomethyl)cyclobutanone
Ensuring the safe and compliant disposal of 3-(Bromomethyl)cyclobutanone is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, its containers, and associated contaminated materials. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is classified as a hazardous waste and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
Key Disposal and Safety Information Summary
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [2][5] |
| Container Labeling | "Hazardous Waste" specifying "Halogenated Organic Waste" | [2] |
| Waste Segregation | Do not mix with other waste streams. Keep in original or compatible, properly labeled containers. | |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [3][6][7] |
| Spill Neutralization | Small spills can be treated with sodium thiosulfate before absorption. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents, and certain metals like aluminum. | [2][3][6] |
| Contaminated Materials | Gloves, filter paper, and other lab supplies must be collected as solid hazardous waste. | [2] |
| Aqueous Waste | Aqueous solutions containing brominated compounds must be treated as hazardous waste. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and related waste.
1. Waste Collection and Segregation:
-
Liquid Waste: Collect pure this compound and any solutions containing it in a dedicated, compatible, and clearly labeled hazardous waste container.[8] The container should be sealable and stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]
-
Solid Waste: Dispose of any materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, in a separate, sealed container labeled as "Hazardous Solid Waste" containing halogenated organic compounds.[2]
-
Aqueous Waste: Any aqueous solutions that have come into contact with this compound must be collected and managed as hazardous aqueous waste.[2]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[2] The label should also identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Irritant).
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept tightly closed to prevent the release of flammable and potentially toxic vapors.
-
Segregate from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent violent reactions.[2][3]
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[7][9]
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[5][10][11]
5. Spill Management:
-
In the event of a small spill, evacuate non-essential personnel and ensure adequate ventilation.
-
Wearing appropriate PPE, treat the spill with a reducing agent like sodium thiosulfate before absorbing it with an inert material (e.g., vermiculite, dry sand).[2][10]
-
Collect the absorbed material into a labeled hazardous waste container for disposal.[2]
-
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. Buy this compound | 463961-43-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 3-(Bromomethyl)cyclobutanone
Essential Safety and Handling Guide for 3-(Bromomethyl)cyclobutanone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of this compound (CAS No. 463961-43-5), a versatile building block in organic synthesis. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical Identity and Hazards:
This compound is a colorless liquid that presents several health hazards. It is crucial to handle this compound with appropriate caution in a well-ventilated laboratory setting, preferably within a fume hood.
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning , and it is represented by the GHS07 pictogram.
Quantitative Safety Data
A summary of the key quantitative safety and physical data for this compound is provided in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Molecular Formula | C₅H₇BrO |
| Molecular Weight | 163.01 g/mol |
| CAS Number | 463961-43-5 |
| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 106.2 ± 7.2 °C |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is important to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, are required to protect the skin. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors. If a fume hood is not available or ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical spill kit is readily available. Verify that the fume hood is functioning correctly and that the safety shower and eyewash station are accessible and operational.
-
Donning PPE: Put on all required personal protective equipment as detailed above.
-
Weighing and Transferring: Conduct all weighing and transferring of the liquid within a fume hood to minimize the risk of inhalation. Use appropriate glassware and techniques to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the individual feels unwell, call a poison control center or doctor.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated, and if the spill is large, work upwind.
-
Wearing appropriate PPE, contain the spill using inert absorbent materials such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan:
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
